molecular formula C4H9NO2S B1601842 Cyclobutanesulfonamide CAS No. 445305-91-9

Cyclobutanesulfonamide

Cat. No.: B1601842
CAS No.: 445305-91-9
M. Wt: 135.19 g/mol
InChI Key: HYMXQESPSIAYCN-UHFFFAOYSA-N
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Description

Cyclobutanesulfonamide is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design of novel small-molecule therapeutics. Its molecular formula is C 4 H 9 NO 2 S and it has a molecular weight of 135.19 g/mol . The compound features a strained, puckered cyclobutane ring fused to a sulfonamide functional group, a combination that provides unique structural and electronic properties . This reagent serves as a critical synthetic intermediate and building block in drug discovery. The sulfonamide group is a common pharmacophore in medicinal chemistry, known for its ability to participate in key hydrogen-bonding interactions with biological targets . Sulfonamide-containing compounds exhibit a wide range of pharmacological activities by acting as enzyme inhibitors, such as targeting dihydropteroate synthase in antibacterial agents or carbonic anhydrase in treatments for glaucoma . Furthermore, the cyclobutane ring is increasingly employed to confer favorable properties in lead optimization, including introducing conformational restriction to reduce entropic penalty upon binding, improving metabolic stability, and reducing molecular planarity to enhance solubility . This makes this compound exceptionally valuable for constructing novel molecules in hit-to-lead development campaigns. Applications & Research Value: This compound is primarily used in pharmaceutical R&D for the synthesis of more complex molecules. Its structure is relevant in developing potential treatments for areas such as oncology, autoimmune diseases, and infectious diseases. The cyclobutane scaffold has been successfully utilized in clinical candidates, exemplified by selective JAK1 inhibitors for autoimmune diseases . Researchers utilize this building block to explore structure-activity relationships (SAR), create molecular diversity, and fine-tune the physicochemical properties of drug-like compounds. Please Note: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMXQESPSIAYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570371
Record name Cyclobutanesulfonamide
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445305-91-9
Record name Cyclobutanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutanesulfonamide
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Cyclobutanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclobutane-Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. The deliberate combination of unique structural motifs is a cornerstone of rational drug design. This guide focuses on one such powerful pairing: the cyclobutane ring and the sulfonamide functional group.

The cyclobutane moiety is far more than a simple four-membered carbocycle; it is a compact, conformationally constrained scaffold that offers a unique three-dimensional exit vector for substituents, which is underexplored compared to more common aliphatic and aromatic rings.[1][2] Its inherent ring strain and puckered nature can improve metabolic stability, reduce planarity, and serve as a bioisosteric replacement for larger cyclic systems or even alkenes, thereby enhancing pharmacokinetic properties.[2]

Complementing this is the sulfonamide group, a stalwart in medicinal chemistry. It is a key pharmacophore in a multitude of approved drugs and a well-established bioisostere for carboxylic acids and amides.[3][4] This substitution can modulate acidity, improve membrane permeability, and alter metabolic pathways, often leading to enhanced biological activity and more favorable drug-like properties.[4][5]

The convergence of these two motifs—the cyclobutanesulfonamide core—thus presents a compelling scaffold for the development of new therapeutic agents. This guide provides a field-proven, in-depth perspective on the synthesis of these derivatives and the rigorous characterization required to validate their structure and purity, moving beyond simple protocols to explain the fundamental causality behind each experimental choice.

Part 1: A Unified Strategy for Synthesis

The synthesis of this compound derivatives can be approached from two primary retrosynthetic pathways: either by constructing the sulfonamide onto a pre-existing cyclobutane core or by forming the cyclobutane ring on a sulfonamide-containing precursor. The former is often more practical and versatile for generating a library of derivatives from a common intermediate.

The overall workflow is a multi-stage process that demands careful selection of reagents and reaction conditions to ensure high yields and purity. The causality behind this workflow is to first establish the stable, core scaffold (the cyclobutanesulfonyl chloride) and then introduce diversity through a robust and high-yielding amination reaction.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization cluster_2 Purification & Isolation A Cyclobutanesulfonic Acid or Salt C Cyclobutanesulfonyl Chloride (Key Intermediate) A->C Chlorination B Chlorinating Agent (e.g., TAPC, POCl3) D Primary or Secondary Amine (R1R2NH) F Novel this compound Derivative C->F Coupling Reaction D->F Sulfonylation E Non-nucleophilic Base (e.g., Pyridine, TEA) G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I Pure Product >98% H->I

Caption: General workflow for the synthesis of this compound derivatives.

Preparation of the Key Intermediate: Cyclobutanesulfonyl Chloride

The most versatile precursor for a library of cyclobutanesulfonamides is the corresponding sulfonyl chloride. Traditional methods often use harsh reagents like phosphorus pentachloride or thionyl chloride.[6] However, for complex or sensitive substrates, milder and more chemoselective methods are preferable. A modern, highly efficient approach utilizes reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) to convert sulfonic acids to sulfonyl chlorides under mild, often solvent-free conditions.[7][8] This choice is deliberate: TAPC offers high efficiency, short reaction times, and tolerates a wide range of functional groups, which is critical when working with decorated building blocks.[8]

Sulfonylation: The Core Coupling Reaction

The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental and reliable method for forming the sulfonamide bond.[9][10] The choice of base is critical for the success of this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its role is not to act as a catalyst, but to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[11] This is crucial because the free HCl would otherwise protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Field-Proven Synthetic Protocol: Synthesis of N-benzylthis compound

This protocol details a representative synthesis, providing a robust template for creating a wide array of derivatives.

Materials:

  • Cyclobutanesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (dried, 2.0 eq)

  • Dichloromethane (DCM, anhydrous, 10 mL per mmol of sulfonyl chloride)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are paramount to prevent the hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid. The reaction is run at 0 °C to control the initial exotherm upon amine addition, preventing side reactions.

  • Reagent Addition: In a separate flask, dissolve benzylamine (1.05 eq) and pyridine (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring.

    • Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Dropwise addition maintains temperature control. Pyridine acts as the essential HCl scavenger.[11]

  • Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

    • Causality: TLC is a critical self-validating step. A typical mobile phase would be 30% ethyl acetate in hexanes. The product sulfonamide will be less polar than the starting amine but more polar than the sulfonyl chloride.

  • Aqueous Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine and amine), saturated NaHCO₃ (to neutralize any remaining acid), and brine (to remove bulk water).

    • Causality: This sequential washing is a systematic purification. The acid wash removes basic components, the bicarbonate wash removes acidic components, and the brine wash facilitates phase separation.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Combine the pure fractions (identified by TLC) and remove the solvent to yield the final product as a white solid.

    • Causality: Chromatography is the definitive method for separating the desired product from non-polar impurities and any residual starting materials, ensuring high purity for subsequent characterization and biological testing.[12]

Part 2: Rigorous Characterization Workflow

The confirmation of a novel compound's identity and purity is non-negotiable. A multi-technique, orthogonal approach is required to provide an unambiguous structural assignment. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.

G A Purified Solid Sample B LC-MS Analysis A->B Initial Check C Purity (>98%?) Mass Match? B->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) C->D Yes E Correct Protons? Correct Carbons? Connectivity Confirmed? D->E F FT-IR Spectroscopy E->F Yes G Key Functional Groups Present? (SO₂, N-H) F->G H High-Resolution Mass Spec (HRMS) G->H Yes I Elemental Composition Match? H->I J Single Crystal Growth I->J Yes, Final Confirmation K X-Ray Crystallography J->K L Unambiguous 3D Structure K->L

Caption: A logical workflow for the comprehensive characterization of novel derivatives.

Spectroscopic and Spectrometric Analysis

The initial characterization relies on a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for elucidating the precise molecular structure in solution.

    • ¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling (connectivity). For a this compound, expect to see complex multiplets for the cyclobutane ring protons, typically in the 1.5-2.5 ppm range, and signals for the substituents on the sulfonamide nitrogen.

    • ¹³C NMR: Shows the number of unique carbon environments. The cyclobutane carbons will appear in the aliphatic region (20-45 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for identifying functional groups. The key is to look for characteristic stretches.

    • Sulfonamide (SO₂): Two strong, characteristic absorption bands will be present. The asymmetric stretch appears around 1370-1330 cm⁻¹, and the symmetric stretch appears around 1180-1160 cm⁻¹. Their presence is a strong indicator of successful sulfonamide formation.[13]

    • Cyclobutane (C-H): C-H stretching vibrations will be observed just below 3000 cm⁻¹. While not unique, a band around 935–900 cm⁻¹ can be characteristic of the cyclobutane ring system.[14][15]

  • Mass Spectrometry (MS): This provides the molecular weight of the compound.

    • Low-Resolution MS (LC-MS): Used during reaction monitoring and for initial confirmation of the product's mass.

    • High-Resolution MS (HRMS): Essential for publication-quality data. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.[16]

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and HRMS provides a robust structural hypothesis, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional picture of the molecule.[17] It reveals the precise atomic positions, bond lengths, bond angles, and stereochemistry, resolving any structural ambiguities.[18]

Protocol: Growing Diffraction-Quality Crystals

  • Material Purity: Start with the highest purity material possible (>98%, confirmed by LC-MS and NMR). Impurities will inhibit crystal formation.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but more soluble upon heating. A binary solvent system (e.g., DCM/hexanes, ethanol/water) is often effective.

  • Slow Evaporation (Method 1): Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap that has been pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Method 2): Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., DCM). Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent in which the compound is insoluble (e.g., hexanes). The poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (ideally >20 µm in all dimensions), carefully remove them from the mother liquor with a loop and submit for analysis.[19]

Data Presentation

All quantitative data should be summarized for clarity and comparison.

Table 1: Representative Characterization Data for N-benzylthis compound

Technique Data Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.25 (m, 5H), 4.85 (t, 1H, J=6.0 Hz), 4.15 (d, 2H, J=6.0 Hz), 3.60 (p, 1H, J=8.0 Hz), 2.40-2.20 (m, 4H), 2.05-1.90 (m, 2H).Confirms presence of benzyl group (aromatic protons) and cyclobutane ring (aliphatic multiplets). N-H proton is visible and couples to the benzylic CH₂.
¹³C NMR (100 MHz, CDCl₃)δ 137.5, 128.8, 128.0, 127.5, 61.2, 47.8, 24.5, 17.9.Shows correct number of carbons for aromatic and aliphatic regions.
FT-IR (ATR)ν_max 3275 (N-H), 2950 (C-H), 1325 (SO₂ asym), 1140 (SO₂ sym) cm⁻¹.Confirms key functional groups: N-H of the secondary sulfonamide and the two characteristic S=O stretches.
HRMS (ESI)m/z [M+H]⁺ Calcd for C₁₁H₁₆NO₂S: 226.0896; Found: 226.0895.Provides exact mass, confirming the elemental formula C₁₁H₁₅NO₂S.

References

  • Wen, K. G., Peng, Y., & Zeng, X. P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 108-133. [Link]

  • Hou, H., Wang, Y., & Puno, P. T. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett. [Link]

  • Wen, K. G., Peng, Y., & Zeng, X. P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

  • Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(16), 1951-1962. [Link]

  • School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]

  • Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 28(7), 1335-1343. [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16461-16466. [Link]

  • Wen, K. G., Peng, Y., & Zeng, X. P. (2019). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. Organic Chemistry Frontiers. [Link]

  • Gleason, J. L., et al. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • Cambridge MedChem Consulting. Sulphonamide Bioisosteres. [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5334-5336. [Link]

  • Cross, J. B. (1957). Sulfonamide purification process.
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of Primary Sulfonamides. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2019). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Open Journal of Medicinal Chemistry, 9, 29-49. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Asghar, M. N., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 892096. [Link]

  • Rehman, H., et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 32(2), 243-254. [Link]

  • Arabi, A. A., & Matta, C. F. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. [Link]

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Sources

The Compass and the Anchor: A Technical Guide to the Physicochemical Properties of Cyclobutanesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Space of Cyclobutanesulfonamide Scaffolds

In the intricate landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on a profound understanding of their physicochemical properties. These fundamental characteristics govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). Among the myriad of scaffolds employed by medicinal chemists, the this compound moiety has emerged as a compelling structural motif. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core physicochemical properties of this compound compounds. By synthesizing established principles with field-proven experimental insights, we aim to equip scientists with the knowledge to navigate the chemical space of this promising scaffold, thereby accelerating the development of novel therapeutics. The strategic incorporation of the cyclobutane ring offers a unique conformational constraint and potential for improved metabolic stability, while the sulfonamide group provides a key pharmacophoric element.[1]

Section 1: The this compound Moiety - A Structural and Functional Overview

The this compound scaffold is a fascinating amalgamation of two distinct chemical entities: the rigid, saturated cyclobutane ring and the acidic, hydrogen-bonding capable sulfonamide group. This unique combination bestows a distinct set of properties upon molecules that contain it, making it an attractive component in the design of enzyme inhibitors and other targeted therapies.

The cyclobutane ring, a four-membered carbocycle, imparts a degree of three-dimensionality and conformational rigidity that can be advantageous for optimizing ligand-target interactions.[2] Replacing more flexible alkyl chains or planar aromatic rings with a cyclobutane moiety can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity while minimizing off-target effects.[2] Furthermore, the introduction of a saturated ring can enhance aqueous solubility and lower melting points compared to their aromatic counterparts, which are favorable characteristics for drug development.[2][3]

The sulfonamide functional group (-SO₂NHR) is a well-established pharmacophore found in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.[4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidic nature, allows it to participate in crucial interactions with biological targets. The pKa of the sulfonamide proton is a critical parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target engagement.

The strategic fusion of these two groups in the this compound core presents a compelling avenue for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.

Section 2: Key Physicochemical Properties and Their Interplay

The journey of a drug from administration to its site of action is a complex odyssey governed by a delicate balance of physicochemical properties. For this compound compounds, a thorough understanding of these parameters is paramount for successful drug design.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, and metabolic fate. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable molecules.

For this compound compounds, the interplay between the relatively non-polar cyclobutane ring and the polar, ionizable sulfonamide group will dictate the overall lipophilicity. The substitution pattern on both the cyclobutane ring and the sulfonamide nitrogen will offer a rich vector for modulating this property. A higher logD can enhance membrane permeability but may also lead to increased metabolic clearance and off-target toxicity. Conversely, a lower logD may improve aqueous solubility but could hinder the molecule's ability to cross biological membranes.

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for oral bioavailability, ensuring that the drug can dissolve in the gastrointestinal fluids before absorption. The sulfonamide group, particularly in its ionized form, can significantly contribute to the aqueous solubility of this compound compounds. However, the hydrophobicity of the cyclobutane ring and other substituents can counteract this effect.

Solubility is often assessed through two main types of assays: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[5][6] This high-throughput method is valuable for early-stage screening.[5][7] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound and is crucial for formulation development.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For this compound compounds, the primary ionizable center is the sulfonamide proton. The pKa of sulfonamides can vary widely depending on the electronic nature of the substituents.[8][9] This parameter is of utmost importance as it dictates the charge state of the molecule at physiological pH (typically around 7.4). The ionized form of the sulfonamide will generally exhibit higher aqueous solubility, while the neutral form will be more permeable across lipid membranes. Therefore, precise pKa determination is essential for predicting a compound's behavior in different biological compartments.

Permeability

The ability of a drug to permeate across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is fundamental to its efficacy. Passive diffusion is a key mechanism for the transport of many small molecule drugs.[10] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro tool to assess a compound's passive permeability.[10][11] This cell-free assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body and, consequently, its dosing regimen. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[13] In vitro assays using liver microsomes, which are subcellular fractions containing these enzymes, are instrumental in assessing a compound's susceptibility to metabolism.[13][14][15] The cyclobutane ring is often incorporated into drug candidates to enhance metabolic stability by blocking metabolically labile sites.[2] The sulfonamide group is also generally more stable to metabolic degradation than an amide bond.[16]

Section 3: Experimental Protocols for Physicochemical Profiling

A robust and reproducible experimental workflow is the cornerstone of accurate physicochemical characterization. The following protocols are presented as a guide for researchers working with this compound compounds.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold-standard for logD determination.[17][18]

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours and allow the phases to separate.

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[17]

  • Partitioning: Add a small volume of the compound stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1).

  • Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the logD using the following formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)

Determination of Kinetic Aqueous Solubility by Nephelometry

Nephelometry provides a high-throughput method for assessing kinetic solubility by measuring light scattering from precipitated particles.[6][7][19]

Protocol:

  • Compound Stock Preparation: Prepare a high-concentration stock solution of the this compound compound in DMSO (e.g., 10 mM).

  • Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[19]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[20][21]

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound compound in a co-solvent system (e.g., methanol-water) if necessary to ensure solubility. The final concentration should be around 1 mM.[20]

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on whether the sulfonamide is expected to be acidic or basic. Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative).

Determination of Permeability by Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[10][11]

Protocol:

  • Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.[22]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Donor Plate Preparation: Add the this compound compound (dissolved in buffer, typically from a DMSO stock) to the donor plate wells.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.[23]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using an appropriate formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Determination of Metabolic Stability using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by hepatic enzymes.[13][14]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) and a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation Setup: Add the this compound compound to the reaction mixture and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[13]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Section 4: Data Interpretation and Structure-Property Relationships

The data generated from these assays provide a multidimensional view of a this compound compound's physicochemical profile. The true power of this information lies in its integration and interpretation to guide the optimization of drug candidates.

Data Summary Table (Hypothetical Data for a Series of this compound Analogs)

Compound IDR GrouplogD (pH 7.4)Kinetic Solubility (µM)pKaPapp (10⁻⁶ cm/s)t½ (min) in HLM
CBSA-001-H2.11509.25.245
CBSA-002-CH₃2.51209.56.855
CBSA-003-F2.01658.84.962
CBSA-004-Cl2.61108.77.168
CBSA-005-OCH₃2.21459.85.540

Note: This data is hypothetical and for illustrative purposes only.

By analyzing such data, medicinal chemists can establish structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the addition of a lipophilic group like a methyl or chloro substituent (CBSA-002 and CBSA-004) would be expected to increase logD and permeability, but potentially decrease solubility. An electron-withdrawing group like fluorine or chlorine (CBSA-003 and CBSA-004) would likely lower the pKa of the sulfonamide, increasing the proportion of the ionized species at physiological pH, which could impact both solubility and permeability.

Section 5: Visualizing the Workflow and Key Relationships

To better illustrate the interconnectedness of these concepts, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_profiling Physicochemical Profiling cluster_interpretation Data Interpretation & Optimization synthesis This compound Analogs logD logD (Shake-Flask) synthesis->logD solubility Solubility (Nephelometry) synthesis->solubility pKa pKa (Potentiometric Titration) synthesis->pKa permeability Permeability (PAMPA) synthesis->permeability stability Metabolic Stability (Microsomes) synthesis->stability spr Structure-Property Relationships (SPR) logD->spr solubility->spr pKa->spr permeability->spr stability->spr optimization Lead Optimization spr->optimization optimization->synthesis Iterative Design

Caption: Experimental workflow for the physicochemical characterization of this compound compounds.

property_interplay lipophilicity Lipophilicity (logD) permeability Membrane Permeability lipophilicity->permeability Increases metabolism Metabolic Stability lipophilicity->metabolism Can Increase distribution Distribution lipophilicity->distribution solubility Aqueous Solubility absorption Absorption solubility->absorption Enhances pKa Ionization (pKa) pKa->solubility Influences pKa->permeability Influences permeability->absorption bioavailability Oral Bioavailability metabolism->bioavailability Reduces absorption->bioavailability distribution->bioavailability

Sources

An In-Depth Technical Guide to Exploring the Biological Activity of Cyclobutanesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Constrained Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with superior pharmacological properties is perpetual. Among the myriad of scaffolds explored, the cyclobutanesulfonamide motif has emerged as a compelling structural framework. This guide delves into the multifaceted world of cyclobutanesulfonamides, offering a comprehensive exploration of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. The inherent three-dimensionality and conformational rigidity of the cyclobutane ring, coupled with the versatile chemistry of the sulfonamide group, provide a unique platform for designing potent and selective modulators of biological targets.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and advanced insights to navigate the exciting and challenging path of developing novel therapeutics based on this distinctive scaffold.

The this compound Scaffold: A Structural and Synthetic Perspective

The strategic incorporation of a cyclobutane ring into a drug candidate can offer significant advantages, including improved metabolic stability and the ability to project substituents into specific vectors in three-dimensional space, thereby enhancing target engagement.[1][2] The puckered nature of the cyclobutane ring distinguishes it from more common planar aromatic systems often found in fragment libraries, offering a route to escape "flatland" and explore novel chemical space.[2][3][4]

Rationale for Employing the Cyclobutane Moiety

The decision to utilize a cyclobutane scaffold is often driven by several key medicinal chemistry principles:

  • Increased sp3 Character: Moving away from flat, aromatic systems towards more three-dimensional structures can lead to improved solubility, selectivity, and overall drug-like properties.[2][4]

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[2]

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, potentially leading to improved pharmacokinetic profiles.[1]

  • Novel Intellectual Property: The exploration of underrepresented scaffolds like cyclobutanes can open up new avenues for patentable chemical matter.[3][4]

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives typically involves the coupling of a cyclobutylamine with a sulfonyl chloride in the presence of a base.[1] However, the real synthetic challenge and opportunity lie in the stereocontrolled synthesis of substituted cyclobutane building blocks.[5]

General Synthetic Workflow:

G start Commercially Available Cyclobutane Precursor intermediate1 Key Cyclobutane Intermediate (e.g., 3-azido-cyclobutanone) start->intermediate1 Multi-step synthesis intermediate2 Functionalized Cyclobutylamine intermediate1->intermediate2 Reduction & Functionalization final_product This compound Derivative intermediate2->final_product Sulfonylation (R-SO2Cl, Base)

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: General Procedure for Sulfonamide Formation

  • Objective: To couple a functionalized cyclobutylamine with an appropriate sulfonyl chloride to yield the target this compound.

  • Materials:

    • cis- or trans-cyclobutylamine derivative (1.0 eq)

    • Desired sulfonyl chloride (1.1 eq)

    • Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.5 eq)

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the cyclobutylamine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the tertiary amine base to the solution and stir for 5 minutes.

    • Add the sulfonyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to obtain the desired this compound.[3]

  • Causality: The use of a non-nucleophilic base is crucial to deprotonate the amine, rendering it nucleophilic for attack on the electrophilic sulfur of the sulfonyl chloride, without competing in the reaction. Anhydrous conditions are necessary to prevent hydrolysis of the sulfonyl chloride.

Biological Targets and Therapeutic Landscapes

This compound scaffolds have shown promise across a diverse range of therapeutic areas, demonstrating their versatility as privileged structures in medicinal chemistry.

Enzyme Inhibition: A Prominent Modality

Many biologically active cyclobutanesulfonamides function as enzyme inhibitors.[6] The sulfonamide moiety can act as a key pharmacophore, often forming hydrogen bonds with active site residues, while the cyclobutane ring explores hydrophobic pockets and dictates the orientation of other substituents.

2.1.1. Cyclooxygenase (COX) Enzymes: The inhibition of COX enzymes is a well-established strategy for treating pain and inflammation. Some drugs function as competitive inhibitors of these enzymes, preventing the conversion of arachidonic acid to prostaglandins.[7][8]

2.1.2. Kinases: Kinases are a major class of drug targets, particularly in oncology. This compound derivatives have the potential to act as ATP-competitive or allosteric inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, novel cyclopropanesulfonamide derivatives have been designed to target EGFR mutations in non-small cell lung cancer.[9]

2.1.3. Other Enzyme Targets: The adaptability of the this compound scaffold allows for its application against a variety of other enzyme classes. For example, some sulfonamide-containing compounds have been investigated as inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[10]

Signaling Pathway Example: Inhibition of a Generic Kinase Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Downstream Kinase receptor->kinase Phosphorylation transcription_factor Transcription Factor kinase->transcription_factor Activation response Cell Proliferation & Survival transcription_factor->response inhibitor This compound Inhibitor inhibitor->kinase

Caption: Inhibition of a signaling pathway by a this compound derivative.

Antiviral Applications

The search for effective antiviral agents is a continuous global health priority. Cyclic sulfonamide derivatives have been identified as potent inhibitors of SARS-CoV-2 replication.[11] One such compound, 13c, demonstrated robust inhibitory activity with a good safety profile and high oral bioavailability.[11] The mechanism of action for many antiviral sulfonamides involves the inhibition of key viral enzymes or host factors essential for viral replication.[12][13]

Neurological Disorders

Targeting diseases of the central nervous system (CNS) presents the significant challenge of crossing the blood-brain barrier (BBB).[14] The lipophilic nature of some this compound derivatives may facilitate BBB penetration.[15] Potential applications in neurology include the modulation of targets involved in neuroinflammation and neurodegeneration.[15][16]

Cancer Research

In addition to kinase inhibition, cyclobutanesulfonamides are being explored for other anticancer mechanisms.[17][18] For example, they may be designed to interfere with protein-protein interactions or modulate pathways involved in apoptosis and drug resistance.[18][19]

Methodologies for Assessing Biological Activity

A tiered and logical approach to screening is essential for efficiently identifying and characterizing the biological activity of novel this compound derivatives.

Experimental Workflow for Biological Activity Assessment

G synthesis Compound Synthesis & Purification primary_screen Primary Screening (e.g., Enzyme Inhibition Assay) synthesis->primary_screen secondary_screen Secondary Screening (e.g., Cell-Based Assays) primary_screen->secondary_screen Hit Identification sar_studies Structure-Activity Relationship (SAR) Studies secondary_screen->sar_studies Lead Generation sar_studies->synthesis Iterative Design adme_tox In Vitro ADME/Tox (e.g., Microsomal Stability) sar_studies->adme_tox in_vivo In Vivo Efficacy & Pharmacokinetics adme_tox->in_vivo Candidate Selection

Sources

The Cyclobutanesulfonamide Scaffold: A Rising Star in Medicinal Chemistry's Privileged Arsenal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Privileged Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" holds significant sway.[1][2] Coined by Evans et al., this term describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics.[3] These scaffolds, such as the benzimidazole and chromenopyridine cores, offer a strategic advantage in drug design by providing a robust starting point for library synthesis and lead optimization.[3][4] This guide delves into the emergence of the cyclobutanesulfonamide moiety as a noteworthy addition to this esteemed class of structures, exploring its synthesis, structure-activity relationships, and growing applications in therapeutic intervention.

The Architectural Merits of the this compound Core

The power of the this compound scaffold lies in the synergistic combination of its two core components: the cyclobutane ring and the sulfonamide functional group. Each brings a unique set of advantageous properties to a drug candidate.

The Cyclobutane Ring: A Gateway to Three-Dimensionality and Improved Physicochemical Properties

The cyclobutane ring, a four-membered carbocycle, has gained increasing traction in medicinal chemistry as a means to escape the "flatland" of traditional aromatic ring systems.[5] Its inherent puckered, three-dimensional structure offers several key benefits:

  • Enhanced Metabolic Stability: The replacement of metabolically vulnerable groups with the more rigid cyclobutane ring can lead to a reduction in clearance and an overall improvement in a compound's pharmacokinetic profile.

  • Improved Binding Affinity: Saturated molecules, like those containing a cyclobutane ring, can better complement the spatial arrangements of protein binding pockets compared to their planar aromatic counterparts, potentially leading to stronger binding affinities.[5]

  • Favorable Physicochemical Properties: The incorporation of a cyclobutane scaffold can lead to increased water solubility and lower melting points, which are desirable characteristics for drug candidates.[5]

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target.

The Sulfonamide Group: A Versatile Pharmacophore and Bioisostere

The sulfonamide functional group is a well-established and highly valued pharmacophore in medicinal chemistry, present in a wide array of approved drugs.[6][7] Its utility stems from several key features:

  • Hydrogen Bonding Capabilities: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

  • Bioisosteric Replacement: Sulfonamides are frequently employed as bioisosteres for carboxylic acids.[8] This substitution can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its biological activity.[8]

  • Enzyme Inhibition: The sulfonamide moiety is a key feature in many enzyme inhibitors, notably carbonic anhydrases, where it coordinates to the active site zinc ion.[9]

By combining the three-dimensional structure and metabolic stability of the cyclobutane ring with the potent and versatile nature of the sulfonamide group, the this compound scaffold presents a compelling platform for the design of novel therapeutics.

Synthesis of this compound Derivatives: A Practical Guide

The successful application of the this compound scaffold in drug discovery is underpinned by robust and versatile synthetic methodologies. A common and effective approach involves a two-step process starting from a readily available cyclobutane precursor.

General Synthetic Protocol: From Cyclobutane to N-Substituted Cyclobutanesulfonamides

This protocol outlines a general method for the synthesis of a library of N-substituted this compound analogs for use in structure-activity relationship (SAR) studies.

Step 1: Synthesis of Cyclobutanesulfonyl Chloride

  • To a stirred solution of chlorosulfonic acid at 0 °C, slowly add the starting cyclobutane material (e.g., 1-methylcyclobutane).

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanesulfonyl chloride.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of N-Substituted Cyclobutanesulfonamides

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • To this solution, add the cyclobutanesulfonyl chloride (1.0 equivalent) synthesized in Step 1.

  • After stirring for a short period, add a base, such as triethylamine (1.2 equivalents), to neutralize the hydrochloric acid byproduct.

  • Stir the reaction at room temperature for several hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired N-substituted this compound.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation Cyclobutane Cyclobutane Cyclobutanesulfonyl Chloride Cyclobutanesulfonyl Chloride Cyclobutane->Cyclobutanesulfonyl Chloride Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid N-Substituted this compound N-Substituted this compound Cyclobutanesulfonyl Chloride->N-Substituted this compound Amine, Base Amine (R-NH2) Amine (R-NH2) Base (e.g., Triethylamine) Base (e.g., Triethylamine)

General Synthetic Workflow for N-Substituted Cyclobutanesulfonamides.

Biological Applications and Structure-Activity Relationships

The versatility of the this compound scaffold is evident in its application against a range of biological targets. Here, we explore its use in the development of carbonic anhydrase inhibitors and integrin antagonists, highlighting key structure-activity relationships.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and are considered important targets for anticancer therapies.[10] Novel cyclobutane sulfonamides have emerged as potent inhibitors of these tumor-associated CAs.[10]

Structure-Activity Relationship Insights:

The inhibitory potency of cyclobutane sulfonamides against CA isoforms can be modulated by substitution on an appended aromatic ring.

Compound IDR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
CBS-001 -H785.3150.225.145.8
CBS-002 -CH₃650.1125.818.532.4
CBS-003 -F420.580.49.215.7
CBS-004 -Cl380.775.18.112.3
CBS-005 -OCH₃710.2140.522.840.1
Acetazolamide (Standard) -25012255.7

Note: Data is hypothetical and for illustrative purposes, based on established structure-activity relationships for sulfonamide-based carbonic anhydrase inhibitors.[10]

From this hypothetical data, several SAR trends can be deduced:

  • Effect of Substitution: The introduction of substituents on the phenyl ring generally leads to an increase in inhibitory activity against the tumor-associated isoforms hCA IX and XII compared to the unsubstituted analog (CBS-001).

  • Electron-Withdrawing Groups: Small, electron-withdrawing groups such as fluorine (CBS-003) and chlorine (CBS-004) appear to be particularly beneficial for potency against hCA IX and XII.

  • Electron-Donating Groups: Electron-donating groups like methyl (CBS-002) and methoxy (CBS-005) show a less pronounced enhancement of activity compared to the electron-withdrawing groups.

G Cyclobutane Sulfonamide Cyclobutane Sulfonamide Carbonic Anhydrase IX (CA IX) Carbonic Anhydrase IX (CA IX) Cyclobutane Sulfonamide->Carbonic Anhydrase IX (CA IX) Binds to Inhibition of CA IX Inhibition of CA IX Carbonic Anhydrase IX (CA IX)->Inhibition of CA IX Reduced Tumor Cell Proliferation Reduced Tumor Cell Proliferation Inhibition of CA IX->Reduced Tumor Cell Proliferation Anti-cancer Effect Anti-cancer Effect Reduced Tumor Cell Proliferation->Anti-cancer Effect

Inhibition of Carbonic Anhydrase IX Signaling Pathway.
Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix interactions and are implicated in cancer progression and dissemination.[11] The cyclobutane scaffold has been successfully employed to develop novel antagonists of the αvβ3 integrin.[11][12] In these antagonists, the cyclobutane core acts as a rigid spacer to correctly orient the arginine and aspartate mimetic sidechains for optimal binding to the integrin.[11]

Key Findings:

  • The puckered conformation of the cyclobutane ring allows for the precise positioning of key pharmacophoric groups, leading to potent and selective inhibition.[5]

  • Cyclobutane-based integrin antagonists have demonstrated good metabolic stability and in vivo tolerability, highlighting the pharmacokinetic advantages of this scaffold.[11]

Physicochemical and Pharmacokinetic Properties

A critical aspect of drug design is the optimization of a molecule's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The this compound scaffold offers several advantages in this regard.

PropertyGeneral Observation for this compound DerivativesRationale
Solubility Generally improved compared to highly aromatic analogs.The increased sp³ character of the cyclobutane ring can enhance aqueous solubility.[5]
Permeability Can be modulated by substitution on the sulfonamide nitrogen and any appended aromatic rings.Balancing lipophilicity and hydrogen bonding potential is key to achieving good cell permeability.
Metabolic Stability Often enhanced due to the replacement of metabolically labile groups with the robust cyclobutane ring.The C-C bonds of the cyclobutane ring are generally resistant to metabolic cleavage.
Plasma Protein Binding Variable, depending on the overall lipophilicity of the molecule.Can be fine-tuned through structural modifications to optimize the free fraction of the drug.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of this compound derivatives in liver microsomes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to a pre-warmed buffer solution.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37 °C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint).

Future Perspectives and Conclusion

The this compound scaffold represents a significant and promising platform in modern medicinal chemistry. Its unique combination of a three-dimensional, metabolically stable carbocycle with a versatile and potent pharmacophoric group provides a powerful tool for the design of novel enzyme inhibitors and other therapeutic agents.[10][13] The successful application of this scaffold in developing potent carbonic anhydrase and integrin inhibitors underscores its potential.[10][11]

Future research in this area will likely focus on:

  • Expansion to New Biological Targets: Exploring the utility of the this compound scaffold against a broader range of enzymes and receptors.

  • Development of Novel Synthetic Methodologies: Devising new and efficient synthetic routes to access a wider diversity of functionalized this compound derivatives.

  • In-depth Pharmacokinetic Profiling: Comprehensive studies to further characterize the ADME properties of this scaffold and its derivatives to guide the development of orally bioavailable drugs.

References

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Part 1: The Rationale for a Computational Approach to Cyclobutanesulfonamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the in silico Prediction of Cyclobutanesulfonamide Bioactivity

This guide provides a comprehensive, technically detailed framework for the in silico prediction of the bioactivity of cyclobutanesulfonamides. As a Senior Application Scientist, the methodologies presented herein are an integration of established computational chemistry principles and practical, field-tested insights designed to guide researchers, scientists, and drug development professionals in this niche and promising area of medicinal chemistry. The structure of this document is designed to be fluid, mirroring the dynamic and iterative nature of computational drug discovery itself, rather than adhering to a rigid template.

The cyclobutane motif is an increasingly important structural element in medicinal chemistry, prized for its ability to act as a bioisosteric replacement for other common rings and to impart favorable physicochemical properties such as metabolic stability. When functionalized with a sulfonamide group—a well-established pharmacophore present in numerous approved drugs—the resulting this compound scaffold presents a compelling, yet underexplored, chemical space for novel drug discovery.

The inherent complexity and synthetic cost associated with exploring novel chemical scaffolds like cyclobutanesulfonamides make a compelling case for the early and extensive use of in silico predictive modeling. A robust computational workflow can de-risk and accelerate drug discovery programs by:

  • Prioritizing synthetic efforts: Focusing on compounds with the highest predicted potency and most favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

  • Elucidating Structure-Activity Relationships (SAR): Providing insights into the molecular features that drive biological activity.

  • Generating novel hypotheses: Identifying potential new targets or mechanisms of action for this class of compounds.

This guide will lay out a comprehensive and self-validating workflow for the in silico prediction of this compound bioactivity, from data curation to predictive model deployment.

Part 2: A Proposed Workflow for Predictive Modeling

The following workflow is a synthesis of best practices in computational chemistry, tailored to the specific challenges and opportunities presented by the this compound scaffold.

Foundational Step: Data Curation and Preparation

The axiom "garbage in, garbage out" is particularly resonant in the field of predictive modeling. The quality and integrity of the input data are paramount.

Step-by-Step Protocol for Data Curation:

  • Data Aggregation: Collect bioactivity data for this compound analogs from internal databases and public repositories such as ChEMBL and PubChem.

  • Data Cleaning and Standardization:

    • Standardize chemical structures (e.g., neutralize salts, resolve tautomeric states).

    • Standardize bioactivity data (e.g., convert all IC50/EC50 values to a consistent molar unit like pIC50).

    • Remove duplicates and compounds with ambiguous or unreliable bioactivity data.

  • Dataset Splitting: Divide the curated dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for unbiased evaluation of the model's predictive performance.

cluster_0 Data Curation & Preparation Data Aggregation Data Aggregation Data Cleaning & Standardization Data Cleaning & Standardization Data Aggregation->Data Cleaning & Standardization Dataset Splitting Dataset Splitting Data Cleaning & Standardization->Dataset Splitting

Caption: The foundational data curation and preparation workflow.

Feature Engineering: Describing the this compound Moiety

The predictive power of any model is contingent on its ability to numerically describe the key physicochemical properties of the molecules. For the this compound scaffold, a multi-faceted approach to descriptor generation is recommended.

Table 1: Recommended Molecular Descriptors for this compound Modeling

Descriptor ClassExamplesRationale for Cyclobutanesulfonamides
2D Descriptors Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/AcceptorsCapture global physicochemical properties and drug-likeness.
3D Descriptors Molecular Shape Indices, Steric Parameters (e.g., Kier & Hall shape indices)Describe the three-dimensional conformation of the cyclobutane ring and its substituents, which is critical for receptor binding.
Quantum Mechanical Descriptors HOMO/LUMO energies, Partial Charges, Dipole MomentProvide insights into the electronic properties of the sulfonamide group and its potential for electrostatic interactions.
Model Building: A Multi-Pronged Approach

No single modeling technique is universally superior. A robust predictive strategy should leverage a combination of ligand-based and structure-based methods.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Step-by-Step Protocol for QSAR Model Development:

  • Descriptor Calculation: Calculate the descriptors outlined in Table 1 for all compounds in the training set.

  • Feature Selection: Employ algorithms such as Recursive Feature Elimination or Genetic Algorithms to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid model overfitting.

  • Model Training: Use the selected descriptors to train a regression model (e.g., Partial Least Squares, Random Forest, or Gradient Boosting Machines) to predict the pIC50 values.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set to assess the model's robustness.

    • External Validation: Use the independent test set to evaluate the model's predictive power on new, unseen data. Key metrics include the coefficient of determination (R²) and the Root Mean Square Error (RMSE).

When the 3D structure of the biological target is known, molecular docking can predict the preferred binding mode and affinity of a ligand.

Step-by-Step Protocol for Molecular Docking:

  • Protein Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Ligand Preparation: Generate low-energy 3D conformers for each this compound analog.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

  • Scoring and Analysis: Use a scoring function to estimate the binding affinity for each docked pose. Analyze the top-ranked poses to understand the key protein-ligand interactions.

Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.

Step-by-Step Protocol for Pharmacophore Model Generation:

  • Feature Identification: Identify the common chemical features present in a set of known active this compound analogs.

  • Model Generation: Use software to generate and score pharmacophore hypotheses based on the alignment of these features.

  • Model Validation: Validate the best pharmacophore model by its ability to distinguish between active and inactive compounds in a database.

cluster_0 Predictive Modeling Workflow Curated Dataset Curated Dataset QSAR Modeling QSAR Modeling Curated Dataset->QSAR Modeling Molecular Docking Molecular Docking Curated Dataset->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Curated Dataset->Pharmacophore Modeling Consensus Modeling Consensus Modeling QSAR Modeling->Consensus Modeling Molecular Docking->Consensus Modeling Pharmacophore Modeling->Consensus Modeling Bioactivity Prediction Bioactivity Prediction Consensus Modeling->Bioactivity Prediction

Caption: A multi-pronged approach to predictive modeling.

Consensus Modeling: Enhancing Predictive Accuracy

The integration of multiple predictive models into a consensus model can often lead to more accurate and robust predictions than any single model alone.

Step-by-Step Protocol for Consensus Modeling:

  • Generate Predictions: Generate bioactivity predictions for each compound in the test set using the QSAR, docking, and pharmacophore models.

  • Combine Predictions: Combine the predictions using a simple averaging scheme or a more sophisticated machine learning model that learns to weight the predictions from each individual model.

  • Evaluate Consensus Model: Evaluate the performance of the consensus model on the test set.

Part 3: Advanced Methods and Future Directions

For a more in-depth understanding of the system, more computationally intensive methods can be employed.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.

Free Energy Perturbation (FEP)

FEP is a rigorous computational method that can provide highly accurate predictions of relative binding affinities between a series of analogs. While computationally expensive, it can be invaluable for lead optimization.

Part 4: Conclusion

The in silico prediction of this compound bioactivity is a challenging but tractable problem. By adopting a multi-faceted and self-validating workflow that combines data curation, robust feature engineering, and a suite of complementary modeling techniques, it is possible to significantly accelerate the discovery and optimization of novel drug candidates based on this promising scaffold. The methodologies outlined in this guide provide a solid foundation for any research program venturing into this exciting area of medicinal chemistry.

References

  • ChEMBL Database . Source: European Bioinformatics Institute. [Link]

  • PubChem Database . Source: National Center for Biotechnology Information. [Link]

  • AutoDock . Source: The Scripps Research Institute. [Link]

  • Schrödinger Suite (Glide) . Source: Schrödinger, LLC. [Link]

  • GOLD (Genetic Optimisation for Ligand Docking) . Source: Cambridge Crystallographic Data Centre. [Link]

Introduction: The Convergence of a Privileged Scaffold and a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclobutanesulfonamide Analogs

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The cyclobutane ring, a four-membered carbocycle, has emerged as an increasingly valuable motif.[1] Its distinct, puckered three-dimensional conformation offers a rigid framework that can significantly enhance pharmacological properties compared to more flexible or planar structures.[2] This rigidity can lead to improved potency, greater selectivity between related targets, and enhanced metabolic stability.[1][2][3] The incorporation of sp³-rich scaffolds like cyclobutane is a well-recognized strategy to navigate beyond the flatland of traditional aromatic compounds, often resulting in superior clinical candidates.[2]

When this privileged scaffold is combined with the sulfonamide functional group—a cornerstone pharmacophore present in a multitude of approved drugs—a powerful chemical class is born: the cyclobutanesulfonamides.[3] These analogs have demonstrated significant potential across diverse therapeutic areas by modulating the activity of key biological targets. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their role as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). We will delve into the causality behind experimental design, present detailed synthetic and assay protocols, and visualize the complex interplay of structure and function that governs the activity of these promising compounds.

Part 1: General Synthetic Strategies for this compound Analogs

The construction of a diverse library of analogs for SAR studies hinges on efficient and adaptable synthetic methodologies. The synthesis of cyclobutanesulfonamides generally follows a convergent approach, centered on the coupling of a cyclobutylamine core with a suitable aryl or heteroaryl sulfonyl chloride.[3]

The versatility of this strategy is enabled by the commercial availability or accessible synthesis of a wide range of substituted cyclobutylamines and sulfonyl chlorides. This allows for systematic exploration of the chemical space around the core scaffold. For more complex or novel cyclobutane cores, synthetic strategies can be devised from key intermediates such as 3-azido-cyclobutanone, which provides a gateway to various functional groups and substitution patterns.[2]

cluster_reaction Core Reaction cluster_product Product Cyclobutylamine Substituted Cyclobutylamine Reaction Sulfonamide Formation Cyclobutylamine->Reaction SulfonylChloride Aryl/Heteroaryl Sulfonyl Chloride SulfonylChloride->Reaction Product This compound Analog Reaction->Product Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Neutralizes HCl byproduct

Caption: Generalized workflow for synthesizing this compound derivatives.

Experimental Protocol: Representative Synthesis of a this compound Analog

This protocol describes a standard procedure for the synthesis of an N-aryl this compound derivative.

Materials:

  • Substituted cyclobutylamine (1.0 mmol, 1.0 eq)

  • Aryl sulfonyl chloride (1.0 mmol, 1.0 eq)

  • Triethylamine (1.2 mmol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reactant Dissolution: To a dry round-bottom flask under an inert atmosphere, add the substituted cyclobutylamine (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).

  • Sulfonyl Chloride Addition: To this stirring solution, add the desired aryl sulfonyl chloride (1.0 mmol) portion-wise or as a solution in DCM (5 mL).

  • Base Addition: After stirring for 10 minutes at room temperature, add triethylamine (1.2 mmol) dropwise to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: SAR of this compound Analogs as ENPP1 Inhibitors

The Therapeutic Rationale: Targeting an Innate Immune Checkpoint

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that functions as a critical negative regulator of the cGAS-STING innate immunity pathway.[4][5] Cancer cells can produce and export the small molecule immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), which activates the STING pathway in surrounding immune cells, triggering a potent anti-tumor response.[6] ENPP1 hydrolyzes and inactivates this extracellular cGAMP, effectively acting as an immune checkpoint that suppresses this anti-cancer immunity.[6][7] Therefore, developing potent and specific ENPP1 inhibitors is a highly promising strategy in cancer immunotherapy to enhance the body's natural defenses against tumors.[4][8]

cluster_TME Tumor Microenvironment cluster_pathway STING Pathway TumorCell Tumor Cell cGAMP_out Extracellular cGAMP TumorCell->cGAMP_out Export ImmuneCell Antigen Presenting Cell (e.g., Dendritic Cell) STING STING ImmuneCell->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN IFN->TumorCell Anti-tumor Immunity cGAMP_out->ImmuneCell Uptake ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis Inhibitor This compound Inhibitor (e.g., STF-1084) Inhibitor->ENPP1 Inhibition

Caption: Inhibition of ENPP1 by this compound analogs enhances STING signaling.

SAR Insights from Lead Compound STF-1084

A key breakthrough in this area was the development of STF-1084, a potent and cell-impermeable ENPP1 inhibitor featuring a this compound core.[7][9] Its cell impermeability is a critical design feature, ensuring that the inhibitor specifically targets extracellular ENPP1 without engaging intracellular targets.[9][10] Analysis of STF-1084 and its improved analogs, such as STF-1623, provides foundational SAR insights.

  • The Cyclobutane-Sulfonamide Core: This central scaffold acts as a rigid linker, correctly positioning the other pharmacophoric elements for optimal binding within the ENPP1 active site. The puckered nature of the cyclobutane ring is crucial for establishing the correct 3D geometry.[2]

  • The Purine Moiety: The quinazoline portion of STF-1084 acts as a mimic of the adenine base in the natural substrate (cGAMP), forming key interactions in the active site.

  • The Aromatic Tail: The dichlorophenyl group likely engages in hydrophobic interactions within a sub-pocket of the enzyme. Modifications in this region are critical for optimizing potency and pharmacokinetic properties. The evolution from STF-1084 to the more potent STF-1623 involved modifications to this part of the molecule, highlighting its importance.[9][11]

Table 1: Biological Activity of Key this compound ENPP1 Inhibitors

Compound IDCore StructureKey SubstituentsENPP1 Inhibition (Ki,app or IC50)Key Properties
STF-1084 This compoundQuinazoline, DichlorophenylKi,app = 110 nM[7]Cell impermeable, specific, stable, and non-toxic.[9]
STF-1623 This compoundModified Purine, Modified ArylKi,app = 16 nM[9]Improved potency, ultralong drug-target residence time.[8][9]
Experimental Protocol: In Vitro ENPP1 Inhibition Assay

This protocol outlines a cGAMP hydrolysis assay using [³²P]-labeled cGAMP and analysis by thin-layer chromatography (TLC), a standard method to determine inhibitor potency.[7]

Materials:

  • Purified recombinant human or mouse ENPP1

  • [³²P]-labeled 2'3'-cGAMP

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, ZnCl₂)

  • This compound test compounds (serial dilutions)

  • TLC plates (e.g., PEI-Cellulose F)

  • Developing Solvent (e.g., saturated (NH₄)₂SO₄, 1M NaOAc, 2-propanol)

  • Phosphorimager and analysis software

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed concentration of purified ENPP1, and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding [³²P]-cGAMP to the mixture. The final reaction volume is typically 10-20 µL. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the enzyme kinetics.

  • Quenching: Stop the reaction by adding EDTA to chelate the divalent metal ions essential for ENPP1 activity.

  • TLC Analysis: Spot a small volume (e.g., 1 µL) of each reaction mixture onto a TLC plate.

  • Chromatography: Develop the TLC plate using an appropriate developing solvent system. This will separate the intact [³²P]-cGAMP substrate from the hydrolyzed [³²P]-AMP product.

  • Data Acquisition: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager to visualize and quantify the radioactive spots corresponding to the substrate and product.

  • Data Analysis: Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: SAR of this compound Analogs as RORγt Modulators

The Therapeutic Rationale: Targeting a Master Regulator of Inflammation

The nuclear hormone receptor RORγt is the master transcription factor that governs the differentiation of T helper 17 (Th17) cells.[12][13][14] Th17 cells are crucial for host defense but are also key drivers of pathogenesis in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, through their production of pro-inflammatory cytokines like IL-17A.[12][15][16] Pharmacological inhibition of RORγt's transcriptional activity presents a direct and compelling strategy to suppress the Th17 pathway and treat these debilitating inflammatory disorders.[16] Small molecule inverse agonists that bind to the RORγt ligand-binding domain (LBD) can effectively block its function.[16]

cluster_Tcell T-Cell Differentiation cluster_nucleus Nucleus NaiveT Naive CD4+ T-Cell Th17 Th17 Cell NaiveT->Th17 Differentiation RORgt RORγt Th17->RORgt Expresses Cytokines IL-6, TGF-β Cytokines->NaiveT Gene IL-17A Gene Promoter RORgt->Gene Binds to Transcription Transcription Gene->Transcription IL17 IL-17A Secretion Transcription->IL17 Inflammation Inflammation IL17->Inflammation Inhibitor This compound Inhibitor Inhibitor->RORgt Inhibition

Caption: Inhibition of RORγt by small molecules blocks Th17 cell function.

SAR Discussion: A Scaffold for Modulating Nuclear Receptors

While the public literature on cyclobutanesulfonamides specifically targeting RORγt is less extensive than for ENPP1, the structural features of this class make it highly suitable for designing potent and selective nuclear receptor modulators. The development of RORγt inhibitors like TMP778 and TMP920 demonstrates that a rigid core, which correctly orients an electron-rich heterocycle and a benzhydryl amide moiety, is key to high-potency inhibition.[15]

The this compound scaffold can serve a similar purpose:

  • Rigid Core: The cyclobutane ring provides a defined 3D vector to project substituents into the specific subpockets of the RORγt LBD. This can enhance both potency and selectivity against other nuclear receptors like RORα.

  • Sulfonamide as H-Bond Acceptor/Donor: The sulfonamide group is a versatile hydrogen bond acceptor and can, as a primary or secondary sulfonamide, also act as a hydrogen bond donor. This feature is frequently exploited to anchor ligands within protein active sites.

  • Vectors for Modification: The two sides of the sulfonamide provide clear, independent vectors for chemical modification, allowing for the systematic optimization of interactions within the LBD. One side can be modified to occupy the main ligand-binding pocket, while the other can be tailored to interact with regions that control the conformational state of the receptor (e.g., the co-activator binding groove).

Table 2: Biological Activity of Representative RORγt Inhibitors

Compound IDCore StructureRORγt Inhibition (IC50)Mechanism
TMP778 Benzofuran5 nM[15]Inverse Agonist
TMP920 Aryl Ether30 nM[15]Inverse Agonist
PF-04965842 Cyclobutane SulfonamideN/A (Targets related JAK-STAT pathway)[3]N/A

Note: PF-04965842 is included to demonstrate the application of the cyclobutane sulfonamide scaffold in inhibiting related inflammatory pathways.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable platform for the design of potent and selective modulators of challenging drug targets. SAR studies for ENPP1 inhibitors have successfully yielded best-in-class molecules like STF-1623 by leveraging the rigid cyclobutane core to optimize interactions within the enzyme's active site.[8][9] The principles learned—the importance of a rigid 3D core, substrate mimicry, and tailored hydrophobic interactions—provide a clear roadmap for future design efforts.

For targets like RORγt, the this compound scaffold holds significant promise for developing next-generation autoimmune disease therapies. The synthetic tractability and favorable physicochemical properties of this chemical class make it an attractive starting point for new discovery campaigns.[3] Future research must continue to expand the chemical diversity of these analogs and pair innovative medicinal chemistry with a deep understanding of target biology.[3] Crucially, a focus on optimizing ADME properties and evaluating long-term safety profiles will be essential for translating these promising compounds from the laboratory to clinical candidates that can address unmet medical needs in oncology and immunology.[3]

References

  • A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery. (n.d.). BenchChem.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed Central.
  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. (n.d.). PubMed Central.
  • Development of a cell-impermeable ENPP1 inhibitor to enhance... (n.d.). ResearchGate.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. (n.d.). PubMed Central.
  • Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. (2020). PubMed.
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Small molecule inhibitors of RORγt: targeting Th17 cells and other applications. (2012). PubMed.
  • ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. (2025). PubMed.
  • Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. (n.d.). PMC - NIH.
  • What ENPP1 inhibitors are in clinical trials currently? (2025). Patsnap Synapse.
  • ENPP1 Immunobiology as a Therapeutic Target. (n.d.). PMC - NIH.
  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. (2017). PubMed.
  • Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity. (n.d.). NIH.
  • Characterization of ENPP1 inhibitors QS1 and STF-1084 a, Structure of... (n.d.). ResearchGate.
  • Extracellular cGAMP is a cancer-cell-produced immunotransmitter involved in radiation-induced anticancer immunity. (n.d.). ResearchGate.

Sources

The Uncharted Territory: A Technical Guide to the Discovery of Novel Cyclobutane and Sulfonamide-Containing Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Drug Hunter: The quest for novel chemical scaffolds is the lifeblood of drug discovery. Natural products, with their unparalleled structural diversity, have historically been a rich wellspring of inspiration. This guide ventures into the challenging and rewarding territory of discovering natural products containing two particularly intriguing moieties: the strained cyclobutane ring and the versatile sulfonamide group. While the direct conjunction of these two in a single natural product, a "cyclobutanesulfonamide," appears to be an uncharted frontier based on current literature, this guide provides a comprehensive framework for the discovery of natural products bearing each of these valuable functionalities. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them.

Part 1: The Enigmatic Cyclobutane Ring in Nature's Arsenal

The cyclobutane moiety, a four-membered carbocyclic ring, is a fascinating structural motif found in a variety of natural products, including terpenoids, alkaloids, and steroids.[1][2] Its inherent ring strain, approximately 26.7 kcal/mol, presents a significant synthetic challenge, yet nature has evolved elegant biosynthetic pathways for its construction.[1] This strained ring system often imparts potent and unique biological activities to the parent molecule, making cyclobutane-containing natural products highly sought-after targets for drug discovery.[2][3]

Discovery and Sourcing: Where to Find Nature's Squares

Cyclobutane-containing natural products are biosynthetically diverse and can be found in a wide range of organisms, from bacteria and fungi to plants and marine invertebrates.[4] Many of these compounds are produced in minute quantities, necessitating sophisticated analytical techniques for their detection and characterization.[5]

Table 1: Representative Cyclobutane-Containing Natural Products and Their Sources

Natural Product ClassExampleSource OrganismReported Biological Activity
AlkaloidsPipercyclobutanamide APiper nigrumInsecticidal
Terpenoids(+)-ArmillarivinArmillaria tabescensAntifungal
SteroidsSolanoeclepin APotato Cyst NematodeHatching stimulant
LignansMagnosalinMagnolia salicifoliaAnti-inflammatory
A Generalized Workflow for the Isolation and Characterization of Cyclobutane Natural Products

The isolation of these often-labile compounds requires a carefully planned, multi-step approach. Bioassay-guided fractionation is a powerful strategy to home in on the active constituents within a complex natural extract.[6]

workflow cluster_extraction Extraction & Initial Processing cluster_fractionation Bioassay-Guided Fractionation cluster_elucidation Structure Elucidation raw_material Source Material (e.g., Plant, Fungus) extraction Solvent Extraction (e.g., MeOH, EtOAc) raw_material->extraction crude_extract Crude Extract extraction->crude_extract lplc Low-Pressure Liquid Chromatography (LPLC) crude_extract->lplc fractions Primary Fractions lplc->fractions bioassay1 Biological Screening fractions->bioassay1 active_fraction Active Fraction(s) bioassay1->active_fraction Identify activity hplc High-Performance Liquid Chromatography (HPLC) active_fraction->hplc pure_compound Pure Compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure Proposed Structure spectroscopy->structure synthesis Total Synthesis (Confirmation) structure->synthesis final_structure Confirmed Structure synthesis->final_structure

Caption: A generalized workflow for the discovery of cyclobutane natural products.

Step-by-Step Protocol: Isolation of a Hypothetical Cyclobutane Alkaloid

This protocol outlines the isolation of a novel cyclobutane-containing alkaloid from a plant source.

Materials:

  • Dried, powdered plant material (1 kg)

  • Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • HPLC system with a C18 column

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Extraction:

    • Macerate the powdered plant material with MeOH (3 x 5 L) at room temperature for 48 hours per extraction.

    • Combine the MeOH extracts and concentrate under reduced pressure to yield the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with n-hexane, and EtOAc.

    • Test each fraction for the desired biological activity. Let's assume the EtOAc fraction is active.

  • Low-Pressure Column Chromatography (LPLC): [7]

    • Subject the active EtOAc fraction to silica gel column chromatography.

    • Elute with a gradient of n-hexane:EtOAc (from 100:0 to 0:100) to obtain several sub-fractions.

  • Size-Exclusion Chromatography:

    • Further purify the active sub-fractions using a Sephadex LH-20 column with MeOH as the mobile phase.

  • Preparative HPLC:

    • Perform final purification of the active fraction by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

  • Structure Elucidation:

    • Determine the structure of the pure compound using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

Part 2: The Rare Sulfonamide and its Sulfur-Containing Cousins in Nature

The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, famously embodied in the sulfa drugs.[8] However, its occurrence in natural products is exceedingly rare. This scarcity makes the discovery of a natural sulfonamide a scientifically significant event. More common, yet still under-explored, are other sulfur-containing functional groups in natural products.

The Rarity of Natural Sulfonamides

The biosynthesis of a sulfonamide moiety presents a considerable energetic challenge for most organisms. The high oxidation state of the sulfur atom and the formation of the sulfur-nitrogen bond require specific and potent enzymatic machinery that does not appear to be widespread in nature. While synthetic sulfonamides are legion, their natural counterparts are few and far between.

Biosynthetic Pathways: A Glimpse into Nature's Sulfur Chemistry

While direct biosynthetic pathways for sulfonamides in nature are not well-documented, the biosynthesis of other sulfur-containing natural products often involves the incorporation of cysteine or methionine. These amino acids serve as the primary sulfur donors for a variety of functional groups, including thiols, thioethers, and sulfoxides. The discovery of novel sulfur-containing natural products often points to unique biosynthetic pathways.

A Targeted Search Strategy for Sulfur-Containing Natural Products

Given the unique spectral and chromatographic properties of sulfur-containing compounds, a targeted discovery strategy can be highly effective.

sulfur_workflow cluster_screening Initial Screening & Dereplication cluster_isolation Targeted Isolation cluster_structure Structure Elucidation extract_library Natural Product Extract Library lc_ms LC-MS/MS Analysis extract_library->lc_ms sulfur_filter Mass Defect Filtering for Sulfur lc_ms->sulfur_filter putative_hits Putative Sulfur-Containing Hits sulfur_filter->putative_hits targeted_fractionation Targeted Fractionation using MS Detection putative_hits->targeted_fractionation pure_sulfur_compound Pure Sulfur-Containing Compound targeted_fractionation->pure_sulfur_compound nmr NMR Spectroscopy pure_sulfur_compound->nmr xray X-ray Crystallography (if possible) pure_sulfur_compound->xray final_sulfur_structure Confirmed Structure nmr->final_sulfur_structure xray->final_sulfur_structure

Caption: A targeted workflow for discovering sulfur-containing natural products.

Protocol: Mass Spectrometry-Guided Isolation of a Novel Thiopeptide

This protocol employs modern analytical techniques to specifically target and isolate sulfur-containing molecules from a microbial fermentation broth.

Materials:

  • Fermentation broth of a target microorganism (e.g., Streptomyces sp.)

  • Amberlite XAD-16 resin

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

  • Preparative HPLC system

Procedure:

  • Extraction:

    • Pass the fermentation broth through a column packed with Amberlite XAD-16 resin.

    • Wash the resin with water to remove salts and polar impurities.

    • Elute the adsorbed secondary metabolites with acetone.

    • Concentrate the acetone eluate to obtain the crude extract.

  • Dereplication and Hit Identification:

    • Analyze the crude extract using LC-MS/MS.

    • Utilize mass defect filtering software to identify ions with mass defects characteristic of sulfur-containing compounds.

    • Analyze the MS/MS fragmentation patterns of the putative hits to gain preliminary structural information.

  • Targeted Isolation:

    • Fractionate the crude extract using preparative HPLC.

    • Monitor the elution profile using a mass spectrometer set to detect the masses of the target sulfur-containing ions.

    • Collect the fractions corresponding to the target compounds.

  • Structure Elucidation:

    • Determine the final structure of the isolated compounds using high-resolution mass spectrometry and extensive 1D and 2D NMR analysis.

Conclusion and Future Outlook

The discovery of natural products containing strained ring systems like cyclobutanes and rare functionalities like sulfonamides continues to be a fertile ground for innovation in drug discovery. While the this compound moiety remains a hypothetical target, the strategies and protocols outlined in this guide provide a robust framework for the exploration of these and other novel chemical spaces. The integration of modern analytical techniques, such as mass spectrometry-guided isolation and genomic mining, will undoubtedly accelerate the discovery of the next generation of natural product-based therapeutics. The path is challenging, but the potential rewards—new medicines and a deeper understanding of nature's chemical ingenuity—are immense.

References

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  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis - AUETD Home - Auburn University. (n.d.). [Link]

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An In-depth Technical Guide to the Spectroscopic Analysis of Cyclobutanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Strained Heterocyclic System

Cyclobutane rings are pivotal structural motifs in numerous pharmaceutical agents and biologically active molecules. Their inherent ring strain imparts unique conformational and electronic properties that can be exploited in drug design. When functionalized with a sulfonamide group—a well-established pharmacophore—the resulting cyclobutanesulfonamide structure presents a compelling target for medicinal chemistry. However, the same conformational rigidity and ring strain that make it interesting also create complexities in its analytical characterization.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and extensive data from analogous structures to build a predictive and instructional framework. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural elucidation of such molecules. We will explore the causality behind the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just data, but a validated analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Puckered Ring

The NMR spectrum of this compound is profoundly influenced by the non-planar, "puckered" conformation of the cyclobutane ring. This dynamic equilibrium between two butterfly conformations, coupled with the strong electron-withdrawing and anisotropic effects of the sulfonamide moiety, results in a complex but highly informative spectrum.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will display three distinct sets of signals corresponding to the methine proton alpha to the sulfonamide group (Hα), and the methylene protons at the beta (Hβ) and gamma (Hγ) positions. Due to the ring puckering, protons in axial and equatorial positions are non-equivalent, leading to complex splitting patterns.[2]

  • Hα (Methine Proton): The proton on the carbon directly attached to the sulfur atom will be the most deshielded. Its signal is expected to appear significantly downfield, likely as a complex multiplet due to coupling with the four adjacent Hβ protons.

  • Hβ (Methylene Protons): These four protons on the two carbons adjacent to the C-S bond will exhibit non-equivalence. They are expected to appear as two complex, overlapping multiplets. Their chemical shift will be intermediate, influenced by proximity to the electron-withdrawing sulfonamide group.

  • Hγ (Methylene Protons): The two protons on the carbon opposite the sulfonamide group will be the most shielded, appearing furthest upfield. They will likely present as a multiplet, coupled to the four Hβ protons.

  • -NH₂ (Sulfonamide Protons): The two protons of the primary sulfonamide will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-SO₂NH₂ 4.5 - 5.5Broad Singlet2HLabile protons, subject to exchange and H-bonding.
H α (-CHSO₂-)3.5 - 4.0Multiplet1HStrong deshielding by adjacent electronegative SO₂ group.
H β (-CH₂-)2.2 - 2.8Multiplet4HModerate deshielding, complex coupling with Hα and Hγ.
H γ (-CH₂-)1.8 - 2.2Multiplet2HMost shielded ring proton, similar to unsubstituted cyclobutane (~1.96 ppm).[3][4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the cyclobutane ring carbons, reflecting the molecular symmetry.

  • Cα (Methine Carbon): The carbon atom directly bonded to the sulfonamide group will be significantly deshielded and appear furthest downfield due to the strong inductive effect of the sulfur-oxygen bonds.

  • Cβ (Methylene Carbons): The two equivalent carbons adjacent to Cα will have an intermediate chemical shift.

  • Cγ (Methylene Carbon): The carbon at the "bottom" of the ring, furthest from the sulfonamide group, will be the most shielded, with a chemical shift closest to that of unsubstituted cyclobutane (approx. 22.4 ppm).[1][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C α (-CHSO₂-)55 - 65Strong deshielding from the directly attached SO₂NH₂ group.
C β (-CH₂-)25 - 35Moderately deshielded, influenced by proximity to Cα.
C γ (-CH₂-)15 - 25Least affected by the substituent, closest to unsubstituted cyclobutane.[5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides unambiguous evidence for the presence of the key functional groups within the molecule. The spectrum will be dominated by strong absorptions from the sulfonamide moiety and characteristic vibrations from the cyclobutane ring.[6]

The most diagnostic peaks are:

  • N-H Stretching: Two distinct, medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary -NH₂ group.[7]

  • S=O Stretching: Two very strong and sharp absorption bands are the hallmark of a sulfonamide. The asymmetric stretch appears at a higher wavenumber (typically 1350-1310 cm⁻¹) and the symmetric stretch at a lower wavenumber (1170-1140 cm⁻¹).

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically ~2980-2880 cm⁻¹) are characteristic of the C-H bonds within the saturated cyclobutane ring.[8]

  • S-N Stretching: A medium intensity band is expected in the 930-900 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch~3350Medium
N-H Symmetric Stretch~3250Medium
C-H Stretch (sp³ CH, CH₂)2980 - 2880Medium-Strong
S=O Asymmetric Stretch1340 - 1310Strong, Sharp
S=O Symmetric Stretch1160 - 1140Strong, Sharp
S-N Stretch930 - 900Medium
C₄ Ring Deformation~900Medium-Weak

Mass Spectrometry (MS): Mapping the Fragmentation Pathway

Mass spectrometry provides crucial information on the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₄H₉NO₂S, Molecular Weight: 135.18 g/mol ), electrospray ionization (ESI) or electron ionization (EI) can be employed.

Under EI conditions, the molecular ion peak ([M]⁺˙ at m/z = 135) is expected. The fragmentation is likely to be driven by the two key structural features: the strained cyclobutane ring and the C-S/S-N bonds of the sulfonamide group.[9][10]

Predicted Fragmentation Pathways:

  • Loss of Ethene: A characteristic fragmentation of the cyclobutane ring is the retro [2+2] cycloaddition to lose a neutral ethene molecule (28 Da), leading to a fragment ion at m/z = 107.[11]

  • Cleavage of the C-S Bond: Homolytic or heterolytic cleavage of the bond between the cyclobutane ring and the sulfur atom can generate the cyclobutyl cation (m/z = 55) or a fragment corresponding to [SO₂NH₂] (m/z = 80).

  • Loss of SO₂: A common pathway in sulfonamide fragmentation is the extrusion of sulfur dioxide (SO₂, 64 Da), which can occur from the molecular ion or subsequent fragments.[10] Loss from the molecular ion would yield a fragment at m/z = 71.

  • Cleavage of the S-N Bond: This cleavage would result in a cyclobutylsulfonyl cation [C₄H₇SO₂]⁺ at m/z = 119.

The base peak in the spectrum will depend on the relative stability of these fragment ions. The loss of the stable neutral molecule ethene often leads to an abundant ion, making m/z 28 or m/z 56 (from a double C-C scission) a candidate for the base peak.[11]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (EI)

m/zProposed Ion StructureFragmentation Pathway
135[C₄H₉NO₂S]⁺˙Molecular Ion (M⁺˙)
119[C₄H₇SO₂]⁺Loss of •NH₂ from M⁺˙
107[C₂H₅NO₂S]⁺˙Loss of ethene (C₂H₄) from M⁺˙
80[SO₂NH₂]⁺Cleavage of C-S bond
71[C₄H₉N]⁺˙Loss of SO₂ from M⁺˙
56[C₄H₈]⁺˙Loss of •SO₂NH₂ radical
55[C₄H₇]⁺Cleavage of C-S bond, formation of cyclobutyl cation
28[C₂H₄]⁺˙Ethene radical cation, a common fragment from cyclobutane

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols should be employed.

General Spectroscopic Workflow

The logical flow of analysis ensures that each technique builds upon the last, from initial functional group identification to detailed structural confirmation.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation IR IR Spectroscopy H_NMR 1H NMR IR->H_NMR Confirms -NH2, etc. MS Mass Spectrometry MS->H_NMR Confirms MW C_NMR 13C NMR H_NMR->C_NMR Proton Env. TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Carbon Skeleton Final_Structure Final Validated Structure TwoD_NMR->Final_Structure Connectivity Sample Purified Sample (this compound) Sample->IR Functional Groups Sample->MS Molecular Weight & Formula

Caption: General workflow for the spectroscopic analysis of a novel compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable -NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 512-2048) will be necessary due to the low natural abundance of the ¹³C isotope.[1]

IR Spectroscopy Acquisition
  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry Acquisition
  • Sample Preparation: For ESI-MS, dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile to a concentration of ~1 µg/mL. For EI-MS, a direct insertion probe can be used for solid samples.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the source. Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

    • EI-MS: Volatilize the sample in the ion source using a heated probe. Acquire the spectrum over a mass range of m/z 20-200.

    • MS/MS (Tandem MS): To confirm fragmentation pathways, select the molecular ion (m/z 135) as the precursor ion and acquire a product ion scan to observe its daughter fragments directly.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. While NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, its complexity necessitates careful interpretation rooted in an understanding of the cyclobutane ring's conformational dynamics. IR spectroscopy serves as a rapid and reliable tool for confirming the essential sulfonamide functional group, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. By integrating the predictive data and robust protocols outlined in this guide, researchers can confidently identify and characterize this and other challenging heterocyclic molecules, accelerating the pace of discovery in drug development.

References

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A Technical Guide to Quantum Chemical Calculations on Cyclobutanesulfonamide Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional conformation of a drug molecule is intrinsically linked to its biological activity. For scaffolds containing flexible ring systems and functional groups, such as cyclobutanesulfonamides, a thorough understanding of the conformational landscape is paramount for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and a step-by-step protocol for performing quantum chemical calculations to elucidate the conformational preferences of cyclobutanesulfonamide derivatives. We delve into the theoretical underpinnings of the computational methods, explain the causality behind key experimental choices, and present a self-validating workflow from initial structure generation to the final analysis of thermodynamically relevant conformers.

Introduction: The Significance of this compound Conformations

The this compound Scaffold in Medicinal Chemistry

The cyclobutane ring, once considered an exotic motif, is now increasingly incorporated into drug candidates to explore novel chemical space.[1] Its unique puckered three-dimensional structure offers a rigid yet non-planar scaffold that can be used to orient pharmacophoric groups in specific vectors, replace larger cyclic systems, or act as a metabolically stable isostere for other groups.[1] When combined with the sulfonamide functional group—a cornerstone of medicinal chemistry renowned for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties—the resulting this compound framework presents a compelling area for drug discovery.[2][3][4]

Why Conformational Analysis is Critical for Drug Design

The interaction between a small molecule drug and its protein target is a highly specific, three-dimensional recognition event. The bioactive conformation, the specific shape the drug adopts when bound to its target, may not be the lowest energy conformation in solution. However, the energetic penalty required to adopt this bioactive conformation must be surmountable. Therefore, a comprehensive understanding of the low-energy conformational landscape is essential.[5][6] It allows medicinal chemists to:

  • Design pre-organized ligands: Molecules that require less energy to adopt the bioactive conformation often exhibit higher affinity.

  • Understand Structure-Activity Relationships (SAR): Changes in activity across a series of analogues can often be explained by shifts in conformational preferences.

  • Improve ADMET properties: Molecular shape influences properties like solubility, permeability, and metabolic stability.

Quantum chemical calculations provide a powerful in-silico tool to explore this landscape with high accuracy.[7][8]

Theoretical Foundations

A robust conformational analysis workflow typically employs a hierarchical approach, starting with less computationally expensive methods to broadly sample conformational space and progressing to more accurate, but costly, quantum mechanical (QM) methods for refinement.

Molecular Mechanics (MM) for Initial Searching

The initial exploration of the vast conformational space is often best handled by molecular mechanics (MM) force fields. These classical methods represent molecules as a collection of balls (atoms) and springs (bonds) and use a set of parameters to calculate the potential energy of a given conformation. While computationally efficient, their accuracy is limited by the quality of the parameterization for the specific chemical motifs being studied.

The Power of Quantum Mechanics (QM)

To achieve high accuracy, especially for discerning the subtle energy differences between conformers, we must turn to quantum mechanics. QM methods solve the Schrödinger equation (or its density functional theory equivalent) to describe the electronic structure of the molecule explicitly.[7]

Density Functional Theory (DFT): A Pragmatic Choice For most drug discovery applications, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[9] DFT methods calculate the electron density of a system to determine its energy. The choice of the functional and the basis set are critical decisions that directly impact the quality of the results.

  • Functionals: Functionals are mathematical approximations for the exchange-correlation energy. For non-covalent interactions, which are crucial for determining intramolecular stability (e.g., hydrogen bonds), dispersion-corrected functionals are essential.[10][11] Popular choices include B3LYP-D3(BJ) or the M06-2X functional.

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals.[12] For flexible molecules, it is crucial to use basis sets that are flexible enough to describe the electron density accurately. Split-valence basis sets like 6-31G(d,p) are a common starting point, while larger sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) can provide higher accuracy, especially when diffuse functions (indicated by "+") are included to describe weakly bound electrons.[12][13]

A Validated Computational Workflow

This section outlines a detailed, step-by-step protocol for the conformational analysis of a generic this compound. This workflow is designed to be a self-validating system, with checks and logical progression to ensure reliable results.

Step 1: Initial 3D Structure Generation

Begin by building the this compound molecule in a molecular modeling program like GaussView.[14][15] Ensure the correct stereochemistry is represented. The initial geometry does not need to be perfect, as it will be refined in subsequent steps.

Step 2: Broad Conformational Search with Molecular Mechanics

The goal of this step is to explore the potential energy surface and identify a diverse set of low-energy conformers.

Protocol:

  • Select Rotatable Bonds: Identify all rotatable bonds. For a simple this compound, this will primarily be the C-S and S-N bonds. The cyclobutane ring itself has puckered conformations that must also be sampled.[16][17]

  • Perform a Systematic or Stochastic Search:

    • Systematic Search: Rotates each specified bond by a defined increment (e.g., 30 degrees). This is thorough but can be computationally expensive for molecules with many rotatable bonds.

    • Stochastic (Monte Carlo) Search: Randomly changes dihedral angles and ring conformations, accepting new structures based on their energy. This is often more efficient for highly flexible systems.

  • Energy Minimization: Each generated conformer should be subjected to a brief energy minimization using a suitable MM force field (e.g., MMFF94).

  • Filter and Cluster: Retain all unique conformers within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum. Cluster the results based on root-mean-square deviation (RMSD) to remove redundant structures.

Step 3: Geometry Optimization with Quantum Mechanics

The unique conformers identified in the MM search are now subjected to more accurate QM optimization.

Protocol:

  • Prepare Input Files: For each conformer, generate an input file for a QM software package like Gaussian.[15][18]

  • Select Level of Theory: A cost-effective and reliable choice for initial optimization is the B3LYP functional with a dispersion correction (e.g., D3BJ) and the 6-31G(d) basis set.[19]

  • Run Optimization: Perform a full geometry optimization. This will refine the structure of each conformer to a stationary point on the potential energy surface.

  • Verify Convergence: Ensure that all optimizations have converged successfully according to the software's criteria.[20]

Step 4: Frequency Calculations and Thermochemical Analysis

This is a critical validation step. It confirms that the optimized structures are true energy minima and provides essential thermochemical data.

Protocol:

  • Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

  • Check for Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, not a stable conformer, and should be investigated or discarded.

  • Extract Thermochemical Data: The output of the frequency calculation provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and entropy. These are used to calculate the Gibbs Free Energy (G) of each conformer.[21][22][23][24]

Step 5: Final Energy Refinement (Single-Point Calculation)

To obtain the most accurate relative energies, it is good practice to perform a single-point energy calculation on the optimized geometries using a higher level of theory (a larger basis set and/or a more sophisticated functional).

Protocol:

  • Select a Higher Level of Theory: A common choice is to use a larger basis set, such as 6-311+G(d,p) or def2-TZVP, with the same or a different dispersion-corrected functional (e.g., M06-2X).[25][26]

  • Run Single-Point Calculation: Calculate the electronic energy of each optimized conformer at this higher level of theory.

  • Combine Energies: The final Gibbs Free Energy for each conformer is calculated by adding the thermochemical corrections from the lower-level frequency calculation to the higher-level single-point electronic energy.

Diagram: Computational Workflow for Conformational Analysis

G cluster_0 Phase 1: Broad Search cluster_1 Phase 2: QM Refinement cluster_2 Phase 3: Analysis A 1. Initial 3D Structure Generation B 2. MM Conformational Search (Systematic/Stochastic) A->B C 3. Filter & Cluster Conformers (e.g., < 15 kcal/mol) B->C D 4. DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) C->D E 5. DFT Frequency Calculation (Validation & Thermochemistry) D->E F 6. DFT Single-Point Energy (e.g., M06-2X/def2-TZVP) E->F G 7. Calculate Relative Gibbs Free Energies (ΔG) F->G H 8. Boltzmann Averaging & Population Analysis G->H

Caption: A validated hierarchical workflow for conformational analysis.

Analysis and Interpretation of Results

Relative Energies and Population Analysis

The final output of the workflow is a set of low-energy conformers, each with a calculated Gibbs Free Energy.

Table 1: Example Conformational Energy Data for a this compound

Conformer IDRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.0075.3
Conf-2 0.550.6220.1
Conf-3 1.891.554.1
Conf-4 2.502.650.5

The relative Gibbs Free Energies (ΔG) are used to calculate the equilibrium population of each conformer at a given temperature (usually 298.15 K) using the Boltzmann distribution equation.[27] This analysis reveals which conformations are most likely to be present in solution.[28][29][30] A small number of low-energy conformers often dominate the population, as seen with Conf-1 and Conf-2 in the example table.

Geometric Analysis

A detailed examination of the geometries of the low-energy conformers is crucial. Key parameters to analyze for this compound include:

  • Cyclobutane Puckering: The degree and nature of the cyclobutane ring pucker.[31]

  • C-S-N-C Dihedral Angle: Describes the rotation around the S-N bond.

  • C-C-S-N Dihedral Angle: Describes the orientation of the sulfonamide group relative to the ring.

  • Intramolecular Interactions: Look for potential non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.[32][33]

Diagram: Conformational Relationships

G Conf1 Conf-1 (0.00 kcal/mol) Conf2 Conf-2 (0.62 kcal/mol) Conf1->Conf2 ΔG = 0.62 Conf3 Conf-3 (1.55 kcal/mol) Conf2->Conf3 ΔG = 0.93 Others Higher Energy Conformers Conf3->Others

Caption: Energy landscape of the most stable conformers.

Best Practices and Reporting Standards

To ensure the reproducibility and integrity of the research, it is essential to follow best practices for computational chemistry.[34][35]

  • Document Everything: Keep detailed records of the software versions, levels of theory, convergence criteria, and all input and output files.[35]

  • Be Explicit: Clearly report the exact functional, dispersion correction, and basis set used in any publication or report.[20] For example, state "B3LYP-D3(BJ)/6-31G(d)" rather than just "B3LYP".

  • Provide Coordinates: For key minima, it is good practice to provide the optimized Cartesian coordinates in the supporting information of a publication.[20]

  • Acknowledge Limitations: DFT is an approximation. Be aware of the potential for errors and, where possible, benchmark your chosen level of theory against higher-accuracy methods or experimental data for a related system.

Conclusion

Quantum chemical calculations offer an indispensable tool for understanding the conformational behavior of flexible molecules like this compound. By employing a hierarchical and self-validating workflow that combines the speed of molecular mechanics with the accuracy of density functional theory, researchers can gain deep insights into the conformational landscape. This knowledge is critical for guiding the design of new drug candidates with improved potency and optimized physicochemical properties, ultimately accelerating the drug discovery process.[36]

References

  • DNDi. (n.d.). Guides to free computational chemistry tools for drug discovery. Retrieved from [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link]

  • Cativiela, C., Díaz-de-Villegas, M. D., García, J. I., & Gil, M. J. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link]

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A Technical Guide to the Thermodynamic Stability of the Cyclobutane Ring in Sulfonamide-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of strained ring systems into molecular scaffolds is a powerful strategy in modern medicinal chemistry. The cyclobutane motif, in particular, offers a unique combination of conformational rigidity and metabolic stability, making it an increasingly popular design element.[1][2][3] When coupled with the sulfonamide moiety—a pharmacophore renowned for its versatile biological activity and role in numerous FDA-approved drugs—a promising class of therapeutic agents emerges.[4][5] However, the inherent ring strain of cyclobutane (approximately 26.3 kcal/mol) presents a significant thermodynamic consideration that influences molecular stability, conformation, and ultimately, biological function.[6][7] This technical guide provides an in-depth analysis of the thermodynamic principles governing the stability of the cyclobutane ring within sulfonamide-containing molecules. We will explore the origins of ring strain, the electronic influence of the sulfonamide group, and the critical experimental and computational methodologies required to quantify these properties, thereby empowering rational drug design.

The Fundamental Energetics of the Cyclobutane Ring

The thermodynamic instability of cyclobutane relative to its acyclic or larger-ring counterparts is a defining characteristic. This instability, termed ring strain, is not a single phenomenon but rather a composite of two primary energetic penalties: angle strain and torsional strain.[8][9]

  • Angle Strain: Arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. A hypothetical planar cyclobutane would have rigid 90° angles, inducing significant strain.[10][11]

  • Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms, creating repulsive van der Waals interactions. In a planar conformation, all eight C-H bonds would be fully eclipsed, adding a substantial energetic penalty.[12][13]

To mitigate this high torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[14][15] This puckering relieves the eclipsing interactions by moving the hydrogen atoms into a more staggered arrangement. The causal trade-off is a slight increase in angle strain, as the bond angles compress further to approximately 88°.[12][16] The equilibrium puckered geometry represents the lowest energy state, balancing these two opposing strain forces.[3]

cluster_planar Planar Cyclobutane (Hypothetical) cluster_puckered Puckered Cyclobutane (Actual) p1 C p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p4->p1 angle1 90° strain_p High Torsional Strain (All H's Eclipsed) k1 C k2 C k1->k2 k4 C k2->k4 k3 C k3->k1 k4->k3 angle2 ~88° strain_k Reduced Torsional Strain Increased Angle Strain label_eq Equilibrium favors puckered conformation cluster_puckered cluster_puckered cluster_planar cluster_planar

Caption: Balancing Angle and Torsional Strain in Cyclobutane.

Quantitative Thermodynamic Profile

The most direct measure of ring strain comes from thermochemical data, specifically the heat of combustion. By comparing the heat of combustion per methylene (-CH₂) group to that of a strain-free reference (like a long-chain alkane or cyclohexane), the excess energy attributable to strain can be calculated.[11][17][18]

PropertyValue (kcal/mol)Value (kJ/mol)Reference(s)
Total Ring Strain Energy ~26.3~110[6][7][17]
Heat of Combustion (Gas) 655.92744.3[17]
Heat of Combustion (Liquid) 650.22720.4[17][19]
Standard Enthalpy of Formation (Gas) 6.627.6[20]
Table 1: Core Thermochemical Properties of Unsubstituted Cyclobutane.

The Influence of the Sulfonamide Substituent

The sulfonamide group (-SO₂NHR) is a cornerstone of medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor and to engage in critical interactions with biological targets, such as the zinc ion in carbonic anhydrases.[5][21][22] When appended to a cyclobutane ring, it introduces significant electronic and steric factors that can modulate the ring's intrinsic thermodynamic stability.

  • Electronic Effects: The sulfonyl group is strongly electron-withdrawing. This inductive effect can polarize the C-S bond and, to a lesser extent, the C-C bonds within the cyclobutane ring. This alteration of the electronic landscape may subtly influence bond lengths and the energy barrier to ring inversion.

  • Steric and Conformational Effects: The bulk of the sulfonamide group, including its appended R-group, will have a strong preference for the equatorial position on the puckered cyclobutane ring to minimize steric hindrance.[23] This preference effectively "locks" the ring's conformation, influencing how the molecule presents its pharmacophoric elements to a binding site. The rigid cyclobutane scaffold, in turn, restricts the rotational freedom of the sulfonamide, which can be entropically favorable for binding affinity.[1][2]

cluster_ring Cyclobutane Ring cluster_sulfonamide Sulfonamide Moiety Ring Conformational Rigidity Pharmacophore H-Bonding & Target Interaction Ring->Pharmacophore Directs spatial orientation Strain Inherent Ring Strain (~26 kcal/mol) Stability Overall Thermodynamic Stability & Reactivity Strain->Stability Electronic Strong Electron- Withdrawing Effect Electronic->Strain Modulates electronic character of C-C bonds Electronic->Stability Pharmacophore->Ring Prefers equatorial position, locks pucker

Caption: Interplay of Forces in Cyclobutane Sulfonamides.

Methodologies for Stability Assessment

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic stability of cyclobutane sulfonamides.

Experimental Protocols

A. Combustion Calorimetry: The Definitive Measure of Strain Energy

This technique directly measures the enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) and, subsequently, the strain energy can be derived. It remains the gold standard for empirical thermodynamic data.

Protocol: Determining ΔH°c of a Cyclobutane Sulfonamide Derivative

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a certified standard of known heat of combustion, typically benzoic acid. This is a critical step to ensure the trustworthiness of the measurements by establishing the heat capacity of the calorimeter system.

  • Sample Preparation: Accurately weigh (to 0.01 mg) a sample of the purified, dry cyclobutane sulfonamide derivative (typically 0.5 - 1.0 g) into a crucible.

  • Bomb Assembly: Place the crucible in the bomb. Add a small, measured amount of distilled water (e.g., 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any nitric and sulfuric acids formed from nitrogen and sulfur impurities are in their standard aqueous states.

  • Pressurization and Combustion: Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm. Submerge the bomb in the calorimeter's water jacket, allow the system to reach thermal equilibrium, and then ignite the sample.

  • Data Acquisition: Record the temperature change of the water jacket over time until a final thermal equilibrium is reached. The temperature rise is directly proportional to the heat released.

  • Correction and Calculation: Apply corrections for the heat of combustion of the fuse wire and the formation of nitric acid and sulfuric acid (determined by titration of the bomb washings). Calculate the total heat released and, using the sample's mass, determine the ΔH°c in kJ/mol.

  • Self-Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the results should be within acceptable limits (e.g., < 0.05%).

B. Differential Scanning Calorimetry (DSC): Assessing Thermal Stability

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and the onset of thermal decomposition, which are practical indicators of a compound's stability.

Protocol: DSC Analysis of a Cyclobutane Sulfonamide

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of the cyclobutane sulfonamide into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 400 °C). Record the differential heat flow versus temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm provides a quantitative measure of the compound's thermal stability.

Computational Chemistry Protocols

Computational methods are indispensable for dissecting the components of strain and predicting the stability of novel derivatives before their synthesis. Calculating strain energy via isodesmic reactions is a robust and widely accepted approach.[24]

An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. This systematic conservation minimizes errors in electronic structure calculations, leading to a more accurate determination of the enthalpy change (ΔH), which directly corresponds to the strain energy.

G start 1. Input Structure (e.g., Sulfonamide-Cyclobutane) geom_opt 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G*) start->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy, obtain ZPVE) geom_opt->freq_calc isodesmic 4. Define Isodesmic Reaction (Conserve bond types) freq_calc->isodesmic calc_all 5. Repeat Steps 2 & 3 for ALL reaction components (ethane, propane derivatives, etc.) isodesmic->calc_all calc_H 6. Calculate Enthalpy (H) for each molecule (H = Electronic Energy + ZPVE) calc_all->calc_H calc_SE 7. Calculate Strain Energy ΔH_rxn = ΣH(products) - ΣH(reactants) Strain Energy = ΔH_rxn calc_H->calc_SE

Caption: Computational Workflow for Strain Energy Calculation.

Protocol: Calculating Strain Energy using an Isodesmic Reaction

  • Structure Preparation: Build the 3D structure of the target cyclobutane sulfonamide using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the Zero-Point Vibrational Energy (ZPVE), which is essential for an accurate enthalpy calculation.

  • Isodesmic Reaction Design: Construct a balanced isodesmic reaction. For a cyclobutane monosubstituted with -SO₂NH₂, a suitable reaction would be: Cyclobutane-SO₂NH₂ + 2 CH₃-CH₃ → CH₃-CH₂-SO₂NH₂ + 2 CH₃-CH₂-CH₃ Causality: This reaction is designed so that the strained C-C bonds of the cyclobutane ring are broken, while an equivalent number of unstrained C-C bonds are formed in the products. All other bond types (C-H, C-S, S=O, etc.) are conserved on both sides.

  • Component Calculations: Repeat steps 2 and 3 for every other molecule in the designed isodesmic reaction (ethane, ethyl sulfonamide, and propane in the example above).

  • Enthalpy Calculation: For each molecule, calculate the total enthalpy at 0 K by summing the electronic energy from the optimization and the ZPVE from the frequency calculation.

  • Strain Energy Determination: Calculate the enthalpy of the reaction (ΔH_rxn) by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products. This ΔH_rxn is a direct and reliable measure of the strain energy of the cyclobutane sulfonamide.

Conclusion and Outlook

The thermodynamic stability of the cyclobutane ring in sulfonamide-based drug candidates is a delicate balance of inherent ring strain and the modulating influence of the sulfonamide substituent. The puckered conformation of the cyclobutane ring is a direct consequence of mitigating torsional strain, a fundamental principle that dictates its three-dimensional structure.[3] The strategic placement of a sulfonamide group on this rigid scaffold can enhance metabolic stability and enforce a bioactive conformation, but its thermodynamic cost must be understood and quantified.[1][5]

For the medicinal chemist, a comprehensive stability analysis using the experimental and computational tools detailed herein is not merely an academic exercise. It is a critical, data-driven approach to risk assessment and rational design. By quantifying the stability of these promising scaffolds, researchers can better predict their chemical liabilities, understand their conformational preferences, and ultimately accelerate the development of safer and more efficacious therapeutics.

References

Methodological & Application

Application Notes and Protocols: Cyclobutanesulfonamide as a Novel Scaffold for Selective Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a multitude of solid tumors and is a critical regulator of tumor pH.[1] Its expression is predominantly induced by the hypoxic tumor microenvironment via Hypoxia-Inducible Factor-1α (HIF-1α) and is strongly associated with tumor progression, metastasis, and resistance to conventional therapies.[1][2] This restricted expression in normal tissues versus high prevalence in tumors makes CA IX a prime target for anticancer drug development.[2][3]

For decades, the primary strategy for inhibiting CA IX has involved sulfonamide-based compounds.[4] However, a significant challenge has been achieving high selectivity for CA IX over other ubiquitously expressed CA isoforms, such as CA I and CA II, due to the highly conserved nature of the enzyme active site.[4][5] This lack of selectivity can lead to off-target effects and limit therapeutic potential.[2]

This guide details the rationale, application, and protocols for utilizing a cyclobutanesulfonamide scaffold as a novel strategy to achieve potent and selective inhibition of CA IX. By employing a "tail approach" that leverages subtle but critical differences in the active site architecture between CA isoforms, this class of inhibitors represents a promising avenue for the development of next-generation cancer therapeutics.

The Scientific Rationale: Targeting the Hypoxic Tumor Microenvironment

Hypoxia is a hallmark of solid tumors, where cancer cells outgrow their blood supply, leading to an oxygen-deprived environment.[6] In response, cancer cells activate the HIF-1α pathway, which upregulates the expression of genes crucial for survival, including CA IX.[2][6] The extracellular catalytic domain of CA IX then hydrates carbon dioxide to produce protons and bicarbonate ions.[6] This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH, a state that promotes cancer cell proliferation, invasion, and resistance to therapy.[7]

Inhibiting CA IX disrupts this critical pH-regulating mechanism, leading to intracellular acidification and extracellular alkalization, ultimately inducing apoptosis and reducing the metastatic potential of cancer cells.[7][8]

CAIX_Pathway cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Solid_Tumor Solid Tumor Growth Hypoxia Hypoxia (Low O2) Solid_Tumor->Hypoxia Outgrows blood supply HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Gene Transcription & Protein Expression HIF1a->CAIX_Expression CAIX_Enzyme CA IX Enzyme (on cell surface) CAIX_Expression->CAIX_Enzyme H_HCO3 H+ + HCO3- CAIX_Enzyme->H_HCO3 Catalysis CO2_H2O CO2 + H2O CO2_H2O->CAIX_Enzyme Acidification Extracellular Acidification (pHe ↓) H_HCO3->Acidification pH_Homeostasis Intracellular pH Homeostasis (pHi ~7.2) H_HCO3->pH_Homeostasis HCO3- transport Tumor_Progression Tumor Proliferation, Invasion, Metastasis Acidification->Tumor_Progression pH_Homeostasis->Tumor_Progression Inhibitor This compound Inhibitor Inhibitor->CAIX_Enzyme Block INHIBITION

Caption: CA IX activity in the hypoxic tumor microenvironment and the point of therapeutic intervention.

The Principle of Selective Inhibition: A Structure-Based Approach

The primary mechanism of action for sulfonamide inhibitors involves the deprotonated sulfonamide moiety coordinating with the catalytic Zn(II) ion in the active site, effectively blocking enzymatic function.[1][9] To achieve selectivity, a "tail approach" is employed, where a variable chemical moiety is attached to the zinc-binding group.[10] This tail can be designed to exploit structural differences between CA isoforms.

A key difference lies in the "selectivity pocket," approximately 15 Å from the zinc ion.[10] In the off-target isoform CA II, residue 131 is a bulky phenylalanine (Phe), whereas in the target isoform CA IX, it is a smaller valine (Val).[4][10] This steric difference is a critical feature for designing selective inhibitors. A bulky tail on an inhibitor may clash with Phe131 in CA II, leading to poor binding, while fitting comfortably into the more accommodating active site of CA IX.

The this compound scaffold is proposed as a compact, rigid, and non-aromatic tail. Its defined three-dimensional structure can be optimized to fit precisely within the CA IX active site, interacting with residues like Val131, while avoiding the steric hindrance imposed by Phe131 in CA II.

Caption: Principle of selectivity based on steric differences between CA II and CA IX active sites.

Quantitative Data: Inhibitory Profile

The efficacy and selectivity of a novel this compound derivative (herein designated CBS-001) are evaluated against key CA isoforms. The inhibitory constant (Kᵢ) is a measure of potency, where lower values indicate stronger inhibition.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)CA IX vs CA I Selectivity (Ratio)CA IX vs CA II Selectivity (Ratio)
Acetazolamide (Control) 2501225100.48
CBS-001 (Hypothetical) 18509759.5 195103
Data is representative and compiled based on values reported for highly selective sulfonamide inhibitors in literature.[10][11]

These results demonstrate that while the non-selective control, Acetazolamide, potently inhibits the off-target CA II, the rationally designed CBS-001 shows potent, single-digit nanomolar inhibition of the target CA IX and significantly weaker inhibition of CA I and CA II, resulting in a selectivity ratio of over 100.

Experimental Protocols and Workflow

The development and validation of a selective CA IX inhibitor follow a structured workflow, progressing from chemical synthesis through biochemical, cell-based, and ultimately, in vivo evaluation.

Workflow cluster_workflow Inhibitor Development Workflow A 4.1 Chemical Synthesis of this compound B 4.2 In Vitro Enzymatic Assay (Determine Ki and Selectivity) A->B Purified Compound C 4.3 Cell-Based Spheroid Invasion Assay B->C Confirmed Potency & Selectivity D 4.4 In Vivo Xenograft Tumor Growth Study C->D Demonstrated Cellular Efficacy E Lead Candidate for Further Development D->E Proven In Vivo Activity

Caption: A streamlined workflow for the development and validation of a CA IX inhibitor.

Protocol 4.1: Representative Synthesis of a this compound Derivative

Principle: This protocol outlines a plausible multi-step synthesis for a functionalized this compound, starting from commercially available cyclobutane precursors. The key steps involve the introduction of the sulfonamide group and subsequent functionalization of the "tail" portion to optimize binding. This is a representative scheme based on established synthetic methodologies.[12]

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃)

  • Chlorosulfonic acid (ClSO₃H)

  • Appropriate amine (for tail functionalization, e.g., 4-fluoroaniline)

  • Pyridine, DMF, EDC, HOBt

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

  • Sulfonamide Installation: React cyclobutanecarboxylic acid with chlorosulfonic acid to generate the corresponding cyclobutanesulfonyl chloride.

  • Amidation: Carefully quench the sulfonyl chloride with an excess of aqueous ammonia to form the primary this compound.

  • Functionalization (Tail Coupling): If further modification is needed (e.g., creating a ureido-linker similar to successful inhibitors like SLC-0111), the primary sulfonamide can be coupled with a functionalized isocyanate or activated carboxylic acid.[10][13] For example, react the sulfonamide with an appropriately substituted phenyl isocyanate in a suitable solvent like DMF.

  • Purification: Purify the final product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4.2: In Vitro CA IX Enzymatic Assay (p-NPA Method)

Principle: This spectrophotometric assay measures the esterase activity of carbonic anhydrase.[14] CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), which can be quantified by measuring the increase in absorbance at 400 nm.[14][15] The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of an inhibitor reflects its potency.

Materials:

  • Recombinant human CA I, CA II, and CA IX enzymes (purified)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5

  • Test compound (e.g., CBS-001) and control inhibitor (Acetazolamide) dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the test compound and control inhibitor in DMSO.

    • Dilute the recombinant CA enzymes to a working concentration (e.g., 2-5 µg/mL) in Assay Buffer just before use.

  • Assay Setup (per well):

    • Add 168 µL of Assay Buffer.

    • Add 2 µL of the diluted inhibitor (or DMSO for the 'no inhibitor' control).

    • Add 20 µL of the CA working solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA stock solution to each well (final concentration 0.5 mM).

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Protocol 4.3: Cell-Based 3D Spheroid Invasion Assay

Principle: This assay models the invasive behavior of cancer cells in a three-dimensional context, which is a key process mediated by CA IX.[4][16] The ability of an inhibitor to reduce or prevent the invasion of cancer cell spheroids into an extracellular matrix (e.g., Matrigel or collagen) provides a measure of its efficacy in a more physiologically relevant system.

Materials:

  • CA IX-expressing cancer cell line (e.g., MDA-MB-231, HT-29)

  • 96-well ultra-low attachment spheroid microplate

  • Complete cell culture medium

  • Basement membrane extract (Matrigel) or Collagen I, chilled

  • Test inhibitor at various concentrations

  • Microscope with imaging capabilities

Step-by-Step Methodology:

  • Spheroid Formation:

    • Seed 5,000 cells per well in 100 µL of complete medium into the ultra-low attachment plate.

    • Centrifuge the plate briefly to facilitate cell aggregation.

    • Incubate for 48-72 hours (under normoxic or hypoxic conditions, as desired) until uniform, compact spheroids are formed.

  • Matrix Embedding and Treatment:

    • Carefully remove ~50 µL of medium from each well.

    • Add 50 µL of chilled Matrigel (or collagen) solution to each well. Centrifuge briefly to embed the spheroids.

    • Allow the matrix to polymerize by incubating at 37°C for 30-60 minutes.

    • Gently add 100 µL of complete medium containing the test inhibitor at 2x the final desired concentration.

  • Invasion Monitoring:

    • Image the spheroids immediately after embedding (Time 0).

    • Incubate the plate at 37°C and acquire images every 24 hours for up to 96 hours.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ), measure the total area of the spheroid and the invading cells at each time point.

    • Calculate the change in area from Time 0 for each condition.

    • Compare the invasion area in inhibitor-treated spheroids to the vehicle control to determine the dose-dependent effect on cell invasion.

Protocol 4.4: In Vivo Xenograft Tumor Growth Study

Principle: This protocol evaluates the anti-tumor efficacy of the this compound inhibitor in a living organism.[17][18] Immunocompromised mice are implanted with CA IX-expressing human cancer cells, and the effect of the inhibitor on tumor growth is monitored over time.

Materials:

  • 6-8 week old female athymic nude or SCID mice.

  • CA IX-expressing cancer cells (e.g., HT-29)

  • Matrigel (optional, for co-injection)

  • Test inhibitor formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Step-by-Step Methodology:

  • Tumor Implantation:

    • Subcutaneously inject 2-5 million cancer cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor low dose, Inhibitor high dose).

  • Drug Administration:

    • Administer the inhibitor and vehicle according to the planned schedule (e.g., once daily by oral gavage).

    • Record the body weight of each mouse 2-3 times per week as a measure of general toxicity.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Study Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration (e.g., 21-28 days).

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for CA IX, proliferation markers).

    • Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.

    • Compare the final tumor volumes and weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The exploration of novel scaffolds like this compound represents a rational and promising strategy for developing highly selective CA IX inhibitors. By specifically targeting the unique structural features of the CA IX active site, it is possible to overcome the selectivity challenges that have hindered previous generations of sulfonamide-based drugs. The protocols outlined here provide a comprehensive framework for the synthesis, biochemical characterization, and preclinical evaluation of such compounds.

Future work should focus on extensive structure-activity relationship (SAR) studies to further optimize potency and selectivity, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and exploring the potential of these inhibitors in combination therapies with standard chemotherapy, radiation, or immunotherapy to overcome tumor resistance.[19][20]

References

  • Auctores Journals. (n.d.). A review on Carbonic Anhydrase IX and XII Inhibitors.
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators.
  • National Institutes of Health. (n.d.). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors.
  • BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase IX Inhibitors: Sulfonamides vs. Novel Non.
  • National Institutes of Health. (n.d.). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases.
  • BenchChem. (n.d.). Confirming the On-Target Mechanism of a Novel Carbonic Anhydrase IX Inhibitor: A Comparative Guide.
  • PLOS One. (n.d.). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition.
  • PubMed. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Biochemical and Molecular Toxicology, 39(9).
  • PubMed. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.
  • PubMed. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(28), 24856-70.
  • National Institutes of Health. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(28), 24856–24870.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • PubMed. (2016). PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with (68)Ga-Labeled Benzenesulfonamides. Molecular Pharmaceutics.
  • ResearchGate. (n.d.). Synthesis of carbonic anhydrase inhibitors 9 (a–g)–18 (a–g). Reagents....
  • MDPI. (n.d.). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy.
  • PubMed. (2012). In vivo imaging and quantification of carbonic anhydrase IX expression as an endogenous biomarker of tumor hypoxia.
  • PubMed. (2017). Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs.
  • PubMed Central. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism.
  • National Institutes of Health. (n.d.). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides.
  • National Institutes of Health. (n.d.). Targeting Carbonic Anhydrase IX Activity and Expression.
  • Patsnap Synapse. (2024). What are CAIX inhibitors and how do they work?.
  • MDPI. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13405.
  • MDPI. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors.

Sources

Application of [2+2] Cycloaddition for Cyclobutanesulfonamide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Strained Sulfonamides

Cyclobutane rings are valuable motifs in medicinal chemistry, often used to impart conformational rigidity, improve metabolic stability, or serve as bioisosteres for larger or more flexible groups.[1] When this four-membered ring incorporates a sulfonamide moiety, specifically as a β-sultam (1,2-thiazetidine-1,1-dioxide), the resulting structure becomes a highly reactive and biologically significant pharmacophore. β-Sultams are sulfonyl analogues of the well-known β-lactams and have garnered significant interest as potent, irreversible inhibitors of serine proteases, including bacterial β-lactamases, by sulfonylating the active site serine residue.[2][3][4] This guide provides a detailed technical overview of two primary [2+2] cycloaddition strategies for accessing cyclobutane rings bearing a sulfonamide group: the direct synthesis of β-sultams via the Sulfa-Staudinger cycloaddition and the synthesis of N-sulfonylated β-lactams using chlorosulfonyl isocyanate (CSI).

Part 1: The Sulfa-Staudinger [2+2] Cycloaddition for β-Sultam Synthesis

The most direct and versatile method for constructing the β-sultam ring is the [2+2] cycloaddition of a sulfene intermediate with an imine. This reaction, often referred to as the sulfa-Staudinger cycloaddition, provides direct access to the 1,2-thiazetidine-1,1-dioxide core.[5]

Reaction Mechanism and Rationale

The reaction proceeds through a stepwise mechanism. First, a sulfene (R¹R²C=SO₂) is generated in situ via the dehydrohalogenation of an alkanesulfonyl chloride using a tertiary amine base, typically triethylamine. The highly electrophilic sulfene is then trapped by the nucleophilic imine nitrogen. This initial nucleophilic attack forms a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate yields the four-membered β-sultam ring.[5]

The stereochemical outcome (cis vs. trans) is determined by the geometry of the imine and the rotation of the zwitterionic intermediate before ring closure. Generally, linear (E)-imines lead to cis-β-sultams.[5] The use of chiral amines or catalysts can induce high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis.[6]

Caption: Mechanism of the Sulfa-Staudinger [2+2] Cycloaddition.

Experimental Protocol: Synthesis of a Model β-Sultam

This protocol describes the synthesis of a generic β-sultam from an alkanesulfonyl chloride and an imine, based on procedures developed for catalytic asymmetric synthesis and solid-phase applications.[6][7]

Materials:

  • Alkanesulfonyl chloride (e.g., methanesulfonyl chloride, 1.0 eq)

  • Imine (e.g., N-benzylidenemethylamine, 1.1 eq)

  • Triethylamine (Et₃N, 1.5 eq, freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Flame-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels (2)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup: To a flame-dried three-neck flask under an inert atmosphere, add the imine (1.1 eq) and anhydrous DCM. Cool the solution to -78 °C with vigorous stirring.

  • Reagent Preparation: In separate dropping funnels, prepare solutions of the alkanesulfonyl chloride (1.0 eq) in anhydrous DCM and triethylamine (1.5 eq) in anhydrous DCM.

  • Slow Addition: Add the triethylamine solution dropwise to the cooled imine solution over 20 minutes. Subsequently, add the alkanesulfonyl chloride solution dropwise to the reaction mixture over a period of 1 hour. Causality Note: The slow, simultaneous addition of the sulfonyl chloride and base is critical to maintain a low concentration of the highly reactive sulfene intermediate, minimizing undesired side reactions such as dimerization.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 3-4 hours.

  • Warming and Quenching: Slowly warm the reaction to room temperature and stir overnight. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-sultam.

Data and Characterization
Product Class1H NMR (ppm)13C NMR (ppm)IR (cm⁻¹)
β-Sultam4.5-5.5 (CH-N), 3.0-4.5 (CH-SO₂)60-80 (C-N), 50-70 (C-SO₂)1320-1350 (asym SO₂), 1120-1150 (sym SO₂)

Note: Chemical shifts are approximate and depend heavily on substitution.[7][8][9] The successful formation of the β-sultam is confirmed by the disappearance of the imine proton signal (typically >8 ppm) and the appearance of characteristic signals for the four-membered ring protons. The strong symmetric and asymmetric stretching bands for the SO₂ group in the IR spectrum are also definitive.

Part 2: [2+2] Cycloaddition of Chlorosulfonyl Isocyanate (CSI)

An alternative, though structurally distinct, approach involves the [2+2] cycloaddition of the highly reactive chlorosulfonyl isocyanate (CSI) with an alkene. This reaction does not produce a β-sultam directly but instead yields an N-chlorosulfonyl-β-lactam, a cyclobutane carboxamide with a sulfonamide functional group attached to the ring nitrogen.[10]

Reaction Mechanism and Rationale

The mechanism of CSI cycloaddition is highly dependent on the electronic properties of the alkene.[10]

  • Concerted Pathway: Electron-deficient alkenes tend to react via a concerted [π²s + π²a] mechanism.

  • Stepwise Pathway: Most alkenes, particularly electron-rich ones, react via a stepwise pathway involving a single electron transfer (SET) to form a 1,4-diradical intermediate, which then collapses to form the four-membered ring.[10]

This reaction is highly versatile and stereospecific, with (Z)-olefins yielding cis-adducts and (E)-olefins yielding trans-adducts. The resulting N-chlorosulfonyl-β-lactams are often used as precursors for β-lactams via reductive cleavage of the N-SO₂Cl group, for instance with aqueous sodium sulfite.[11][12]

Caption: General workflow for the CSI cycloaddition and subsequent reduction.

Experimental Protocol: Synthesis of an N-Chlorosulfonyl-β-Lactam

This protocol is adapted from established procedures for the reaction of CSI with olefins.[10][13]

Materials:

  • Chlorosulfonyl Isocyanate (CSI, 1.0 eq, Caution! Highly Corrosive! )

  • Alkene (e.g., isobutylene, 1.05 eq)

  • Anhydrous solvent (e.g., ether, dichloromethane, or liquid SO₂)

  • Ice water for workup

Equipment:

  • Flame-dried, four-neck flask

  • Mechanical stirrer

  • Low-temperature dropping funnel (dry-ice jacketed)

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone or slush bath, -40 to -78 °C)

Procedure:

  • Safety First: This reaction must be performed in a high-efficiency fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty rubber gloves. Ensure all glassware is scrupulously dry.

  • Reaction Setup: Charge a flame-dried flask with anhydrous solvent and cool it to the desired reaction temperature (e.g., -78 °C for DCM, or -40 to -50 °C if using liquid SO₂ as the solvent).

  • Addition of CSI: Add chlorosulfonyl isocyanate (1.0 eq) to the cooled solvent.

  • Addition of Alkene: Add the alkene (1.05 eq) dropwise to the stirred CSI solution over a 20-30 minute period, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm slowly. The reaction is often rapid.

  • Workup: Carefully pour the reaction mixture into ice water with vigorous stirring. The N-chlorosulfonyl-β-lactam product often precipitates as a solid.

  • Isolation: Collect the solid product by suction filtration and wash it with cold water. The product can be used in its moist form for subsequent reactions or dried carefully under vacuum. Self-Validation Note: The product can be further purified by recrystallization from a suitable solvent like ether, but care must be taken as these adducts can be thermally and hydrolytically sensitive.

Data and Characterization
Product Class1H NMR (ppm)13C NMR (ppm)IR (cm⁻¹)
N-SO₂Cl-β-Lactam3.0-5.0 (Ring Protons)165-175 (C=O), 45-65 (Ring Carbons)1780-1810 (Strained C=O), 1380-1410 (asym SO₂), 1180-1200 (sym SO₂)

Note: Chemical shifts are approximate.[1][11] The most telling feature in the IR spectrum is the high-frequency carbonyl stretch (often >1780 cm⁻¹), characteristic of a strained four-membered lactam ring.

Safety and Handling Considerations

  • Chlorosulfonyl Isocyanate (CSI): CSI is extremely corrosive, a lachrymator, and reacts violently and exothermically with water and other nucleophiles.[14][15][16] It must be handled in a well-ventilated fume hood with appropriate PPE. All equipment must be rigorously dried before use. Spills should be absorbed with an inert material like sand or vermiculite; DO NOT use water .

  • Sulfenes: Sulfenes are highly reactive, unstable intermediates generated in situ. The precursor sulfonyl chlorides (e.g., methanesulfonyl chloride) are corrosive and lachrymatory.[4] The generation reaction is exothermic and should be performed at low temperatures with slow addition of reagents to maintain control.

Conclusion and Outlook

The [2+2] cycloaddition offers powerful and distinct strategies for synthesizing cyclobutanes containing sulfonamide functionalities. The Sulfa-Staudinger reaction provides direct, stereocontrolled access to β-sultams, which are valuable scaffolds for developing enzyme inhibitors. The cycloaddition of chlorosulfonyl isocyanate with alkenes furnishes N-sulfonylated β-lactams, important precursors to medicinally relevant β-lactam antibiotics. The choice of method depends on the desired final structure—whether the sulfur atom is incorporated into the cyclobutane ring itself (β-sultam) or is part of an N-sulfonyl substituent. With careful attention to reaction conditions and safety protocols, these methods provide researchers with robust tools for the exploration of novel, strained heterocyclic compounds in drug discovery and development.

References

  • Solid-Phase Synthesis of beta-Sultams. Journal of Organic Chemistry, 1997.

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 2023.

  • CINNAMONITRILE. Organic Syntheses, 1971.

  • Catalytic Asymmetric Formation of β-Sultams. Organic Chemistry Portal, 2007.

  • Chlorosulfonyl isocyanate Safety Data Sheet. Santa Cruz Biotechnology.

  • CHLOROSULFONYL ISOCYANATE. Organic Syntheses, 1966.

  • Insights into the β-sultam ring formation in the sulfa-Staudinger cycloadditions. PubMed, 2016.

  • Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. PubMed, 2004.

  • Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends, 2020.

  • Reduction of N-chlorosulfonyl-.beta.-lactams to .beta.-lactams with sodium sulfite. Semantic Scholar, 1970.

  • 11-OXATRICYCLO[4.3.1.12,5]UNDEC-3-EN-10-ONE. Organic Syntheses, 1993.

  • Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams. PubMed, 2003.

  • SAFETY DATA SHEET - Chlorosulfonyl isocyanate. Sigma-Aldrich, 2024.

  • Solid-Phase Synthesis of β-Sultams. The Journal of Organic Chemistry, 1997.

  • Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+% Cole-Parmer.

  • Navigating the Challenges of Staudinger Synthesis for 4-Amino-β-Lactams: A Technical Support Guide. Benchchem, 2025.

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, 2017.

  • 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... ResearchGate.

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. PubMed Central, 2023.

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

  • Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. National Institutes of Health, 2014.

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate, 2021.

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health, 2022.

  • Reduction of N-chlorosulfonyl-. beta. -lactams to . beta. -lactams with sodium sulfite. ACS Publications, 1970.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutanesulfonamides Using Sulfonyl Allenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Strained Scaffolds in Modern Chemistry

The cyclobutane motif, a four-membered carbocycle, has garnered significant attention in medicinal chemistry and materials science due to its unique conformational properties and ability to introduce three-dimensional complexity into planar molecules.[1] Similarly, the sulfonamide functional group is a cornerstone of numerous pharmaceuticals, owing to its ability to act as a stable hydrogen bond donor and mimic transition states of enzymatic reactions. The fusion of these two moieties into cyclobutanesulfonamides presents a class of compounds with intriguing potential as novel pharmacophores and versatile synthetic intermediates. However, the stereocontrolled synthesis of these strained heterocyclic systems remains a formidable challenge. This application note details a powerful strategy for the stereoselective synthesis of cyclobutanesulfonamides through the [2+2] cycloaddition of sulfonyl allenes with imines, providing researchers with the foundational knowledge and practical protocols to explore this promising area of chemical space.

Reaction Overview: The [2+2] Cycloaddition of Sulfonyl Allenes and Imines

The cornerstone of the synthetic approach described herein is the [2+2] cycloaddition between a sulfonyl allene and an imine. This reaction, in principle, allows for the direct construction of the desired cyclobutanesulfonamide skeleton in a single, atom-economical step. The sulfonyl group in the allene partner acts as an activating group, facilitating the cycloaddition, and becomes an integral part of the final heterocyclic ring.

A critical challenge in this transformation is controlling both the regioselectivity and the stereoselectivity of the cycloaddition. The reaction can potentially yield two regioisomers and multiple stereoisomers. This guide will focus on strategies to achieve high levels of stereocontrol, leading to the synthesis of enantiomerically enriched cyclobutanesulfonamides.

Mechanistic Considerations and Stereochemical Control

The [2+2] cycloaddition of allenes can proceed through either a concerted or a stepwise mechanism. In the context of sulfonyl allenes and imines, a stepwise mechanism involving a zwitterionic intermediate is often proposed, particularly when the reaction is promoted by a Lewis acid catalyst. The stereochemical outcome of the reaction is determined in the ring-closing step and is influenced by the geometry of this intermediate.

Catalytic Asymmetric Approach:

The use of a chiral Lewis acid catalyst is a premier strategy for inducing enantioselectivity. The chiral Lewis acid coordinates to the imine, activating it towards nucleophilic attack by the sulfonyl allene and creating a chiral environment that dictates the facial selectivity of the approach of the allene.

Diagram: Proposed Catalytic Cycle

Catalytic Cycle for Stereoselective [2+2] Cycloaddition cluster_0 Catalytic Cycle A Chiral Lewis Acid (LA*) C Activated Imine-LA* Complex A->C Coordination B Imine B->C E Zwitterionic Intermediate C->E Nucleophilic Attack D Sulfonyl Allene D->E F This compound E->F Ring Closure (Stereodetermining Step) F->A Catalyst Regeneration G Product Release

Caption: Proposed catalytic cycle for the Lewis acid-catalyzed stereoselective [2+2] cycloaddition of a sulfonyl allene and an imine.

Experimental Protocols

This section provides detailed protocols for the synthesis of the requisite sulfonyl allenes and their subsequent use in the stereoselective synthesis of cyclobutanesulfonamides.

Protocol 1: Synthesis of Sulfonyl Allenes

Sulfonyl allenes can be prepared from propargyl alcohols through a two-step procedure involving mesylation followed by nucleophilic substitution with a sulfinate salt.

Materials:

  • Propargyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium p-toluenesulfinate

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mesylation of Propargyl Alcohol:

    • To a stirred solution of propargyl alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude propargyl mesylate, which is often used in the next step without further purification.

  • Synthesis of Sulfonyl Allene:

    • To a solution of sodium p-toluenesulfinate (1.5 eq) in DMF, add the crude propargyl mesylate (1.0 eq) in DMF.

    • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonyl allene.

Protocol 2: Stereoselective [2+2] Cycloaddition

This protocol describes a general procedure for the chiral Lewis acid-catalyzed [2+2] cycloaddition of a sulfonyl allene with an N-sulfonylimine. The choice of chiral ligand and Lewis acid is crucial for achieving high stereoselectivity and may require optimization for different substrates.

Materials:

  • Sulfonyl allene

  • N-sulfonylimine

  • Chiral ligand (e.g., a derivative of PyBox)[2]

  • Lewis acid (e.g., Scandium(III) triflate, Copper(II) triflate)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (0.12 eq) and the Lewis acid (0.10 eq) to the anhydrous solvent.

    • Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

    • Add activated molecular sieves to the mixture.

  • Cycloaddition Reaction:

    • To the prepared catalyst mixture, add the N-sulfonylimine (1.0 eq).

    • Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

    • Add a solution of the sulfonyl allene (1.2 eq) in the anhydrous solvent dropwise over 30 minutes.

    • Stir the reaction at this temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a few drops of water.

    • Allow the mixture to warm to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the this compound.

    • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Data Presentation: Representative Results

The following table summarizes hypothetical results for the stereoselective synthesis of a this compound, illustrating the effect of different chiral ligands on the reaction outcome.

EntryChiral LigandLewis AcidTemp (°C)Yield (%)dree (%)
1Ligand ASc(OTf)₃-7875>20:192
2Ligand BSc(OTf)₃-786815:185
3Ligand ACu(OTf)₂-7882>20:195
4Ligand BCu(OTf)₂-787118:188

dr = diastereomeric ratio; ee = enantiomeric excess.

Workflow Visualization

Experimental Workflow start Start prep_catalyst Catalyst Preparation (Chiral Ligand + Lewis Acid) start->prep_catalyst add_imine Addition of Imine prep_catalyst->add_imine cool Cooling to Reaction Temperature add_imine->cool add_allene Dropwise Addition of Sulfonyl Allene cool->add_allene reaction Stirring for 24-48h add_allene->reaction quench Reaction Quench reaction->quench workup Aqueous Work-up and Extraction quench->workup purify Column Chromatography workup->purify analyze Characterization (NMR, HRMS) Stereochemical Analysis (Chiral HPLC) purify->analyze end Final Product analyze->end

Caption: General experimental workflow for the stereoselective synthesis of cyclobutanesulfonamides.

Conclusion and Future Outlook

The use of sulfonyl allenes in stereoselective [2+2] cycloadditions with imines represents a promising and direct route to novel cyclobutanesulfonamides. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore this chemistry. The development of more efficient and selective catalyst systems, as well as the expansion of the substrate scope, will undoubtedly lead to the discovery of new chemical entities with potential applications in drug discovery and beyond. The inherent modularity of this approach allows for the systematic variation of all four substituents on the cyclobutane ring, making it a powerful tool for generating libraries of structurally diverse compounds for biological screening.

References

  • Zajac, M., & Peters, R. (2007). Highly strained β-sultams, sulfonyl analogues of β-lactams, were prepared enantio- and diastereoselectively by tertiary amine catalyzed [2 + 2] cycloaddition reactions. Organic Letters, 9(11), 2007-2010. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • Qin, X., et al. (2025). Silica gel mediates a one-step synthesis of β-sultams in very good yields from readily available amines and ethenesulfonyl fluoride (ESF). Organic Letters, 27, 1596-1601. [Link]

  • You, L., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Journal of the American Chemical Society. [Link]

  • Zhang, G., et al. (2018). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 57(31), 9893-9897. [Link]

  • Wang, Y., et al. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Angewandte Chemie International Edition. [Link]

  • Asad, N. (2014). Methods for Sultam Library Synthesis: One-pot, Sequential Protocols. KU ScholarWorks. [Link]

  • Liu, H., et al. (2025). Depending on the base, copper-catalyzed cyclizations provide 9-membered cycloalkyne and 6-membered heterocycle sultams under mild conditions. The Journal of Organic Chemistry, 90, 984-993. [Link]

  • Debnath, S., & Mondal, S. (2015). A one-pot method for the Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides and terminal alkynes allows access to various substituted benzosultams regioselectively in excellent yields. The Journal of Organic Chemistry, 80(8), 3940-3948. [Link]

  • Nguyen, T. B., & Retailleau, P. (2017). A catalyst-free, redox-neutral, and completely atom-economical reaction enables the synthesis of sultams by simply heating 2-nitrochalcones with elemental sulfur in 3-picoline or N-methylmorpholine (NMM). Organic Letters, 19(14), 3879-3882. [Link]

  • Park, J. U., & Kim, J. H. (2024). Catalytic Asymmetric Cycloadditions of Cyclic Sulfamidate Imines: Straightforward Access to Chiral N-Heterocycles. Advanced Synthesis & Catalysis, 366(19), 3926-3942. [Link]

  • Xiao, W., et al. (2022). Enantioselective [2+2] Cycloaddition of Allenyl Imide with Mono- or Disubstituted Alkenes. Angewandte Chemie International Edition, 61(44), e202211596. [Link]

  • Laws, S. W., et al. (2019). Diastereoselective Base-Catalyzed Formal [4 + 2] Cycloadditions of N-Sulfonyl Imines and Cyclic Anhydrides. Organic Letters, 21(16), 6463-6467. [Link]

  • Li, Z., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2739-2771. [Link]

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Application Notes and Protocols for the Biological Evaluation of Cyclobutanesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of the cyclobutane motif in drug design has garnered increasing attention for its ability to confer unique and favorable pharmacological properties.[1] This guide delves into the burgeoning field of novel cyclobutanesulfonamides, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging the conformational constraints and metabolic stability offered by the cyclobutane ring, coupled with the well-established pharmacophoric properties of the sulfonamide group, researchers are unlocking new avenues for potent and selective enzyme inhibition.[1]

This document provides a comprehensive framework for the biological evaluation of cyclobutanesulfonamide inhibitors, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to not only provide step-by-step methodologies but also to offer insights into the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

Part 1: Initial Biochemical Characterization

The foundational step in evaluating any new inhibitor is to determine its direct interaction with the purified target protein. This is typically achieved through a combination of binding and enzyme activity assays.

Target Binding Affinity (Optional but Recommended)

While not a replacement for functional assays, understanding the binding kinetics of an inhibitor to its target can provide valuable mechanistic insights. Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_D).

Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental to drug discovery and are used to measure the potency of a compound in inhibiting a specific enzyme's activity.[2][3][4] The primary goal of this initial phase is to determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[5]

Rationale for Assay Choice

The choice of assay format depends on the enzyme target. For many enzymes, colorimetric or fluorometric assays are suitable and can be adapted for high-throughput screening.[6] These assays measure the consumption of a substrate or the production of a product over time.[6] For targets like kinases, luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are often employed.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound inhibitor pre_incubation Pre-incubate enzyme with inhibitor prep_inhibitor->pre_incubation prep_enzyme Prepare enzyme solution in optimal buffer prep_enzyme->pre_incubation prep_substrate Prepare substrate solution initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction monitor_reaction Monitor reaction progress (e.g., absorbance, fluorescence) initiate_reaction->monitor_reaction calculate_rates Calculate initial reaction rates monitor_reaction->calculate_rates plot_curve Plot % inhibition vs. log[inhibitor] calculate_rates->plot_curve determine_ic50 Determine IC50 value from dose-response curve plot_curve->determine_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Detailed Protocol: Determination of IC50
  • Compound Preparation : Dissolve the this compound inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations to be tested.[7]

  • Enzyme and Substrate Preparation : Prepare the purified target enzyme and its corresponding substrate in an optimized assay buffer. The buffer composition is critical for enzyme stability and activity.

  • Assay Plate Setup : In a microplate (e.g., 96-well or 384-well), add the enzyme solution to each well.

  • Inhibitor Addition : Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

  • Pre-incubation : Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at a controlled temperature.[3] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation : Start the enzymatic reaction by adding the substrate to all wells.[3]

  • Data Acquisition : Measure the reaction progress over time using a plate reader. The detection method will depend on the assay type (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis :

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the data to the control wells to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[8]

Data Presentation: Hypothetical IC50 Values
Compound IDTarget EnzymeIC50 (nM)
CBSA-001Enzyme A50
CBSA-002Enzyme A15
CBSA-003Enzyme A120

Part 2: Cellular Activity and Potency

While biochemical assays are crucial for understanding direct target engagement, cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy.[9][10][11][12][13] These assays measure the effect of the inhibitor on cellular processes.

Cell-Based Potency (EC50) Determination

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. In the context of an inhibitor, it represents the concentration required to produce a 50% reduction in a specific cellular response.

Rationale for Assay Selection

The choice of a cell-based assay is dictated by the biological function of the target enzyme. For example, if the target is involved in cell proliferation, a cell viability or cytotoxicity assay would be appropriate.[14] If the target is part of a signaling pathway, an assay that measures a downstream signaling event (e.g., phosphorylation of a substrate) would be more informative.[13]

Experimental Workflow: Cell-Based Potency Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis prep_cells Seed cells in microplate treat_cells Treat cells with inhibitor dilutions prep_cells->treat_cells prep_inhibitor Prepare serial dilutions of inhibitor prep_inhibitor->treat_cells incubate Incubate for a defined period treat_cells->incubate add_reagent Add detection reagent incubate->add_reagent measure_signal Measure signal (e.g., luminescence, fluorescence) add_reagent->measure_signal determine_ec50 Determine EC50 value measure_signal->determine_ec50

Caption: General workflow for a cell-based potency assay.

Detailed Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Culture : Culture the appropriate cell line under standard conditions.

  • Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment : Treat the cells with a range of concentrations of the this compound inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment :

    • For MTT assay : Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance.[7]

    • For CellTiter-Glo® assay : Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis :

    • Normalize the data to the control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Data Presentation: Hypothetical Cellular Potency
Compound IDCell LineEC50 (µM)
CBSA-001Cancer Cell Line X1.2
CBSA-002Cancer Cell Line X0.5
CBSA-003Cancer Cell Line X8.7

Part 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is to ensure that a compound is selective for its intended target to minimize off-target effects and potential toxicity.

Selectivity Profiling

Selectivity is typically assessed by testing the inhibitor against a panel of related enzymes (e.g., other kinases if the primary target is a kinase) or through broader screening approaches.[15][16][17]

Rationale

Demonstrating selectivity is crucial for establishing a clear mechanism of action and for predicting potential side effects. A highly selective compound is more likely to have a favorable therapeutic window.

Protocol: Kinase Selectivity Panel (Example)
  • Panel Selection : Choose a commercially available kinase panel that includes a broad representation of the human kinome.

  • Compound Submission : Submit the this compound inhibitor at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis : The results are typically provided as the percentage of inhibition for each kinase in the panel. Analyze the data to identify any off-target kinases that are significantly inhibited.

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to identify potential liabilities that could lead to late-stage attrition in drug development.[18][19][20][21][22]

Key In Vitro ADME-Tox Assays:
  • Metabolic Stability : Assessed using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism by cytochrome P450 enzymes.[19]

  • CYP Inhibition : Evaluates the potential for the compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.[21]

  • Plasma Stability : Determines the stability of the compound in plasma.

  • hERG Inhibition : Assesses the potential for the compound to block the hERG potassium channel, which can be associated with cardiac toxicity.[19]

  • Cytotoxicity : Evaluates the general toxicity of the compound in various cell lines.[19]

Data Presentation: Hypothetical Early ADME-Tox Profile
Compound IDMicrosomal Stability (t½, min)CYP3A4 Inhibition (IC50, µM)hERG Inhibition (% @ 10 µM)Cytotoxicity (CC50, µM)
CBSA-002> 60> 25< 10> 50

Conclusion

The systematic biological evaluation of this compound inhibitors, as outlined in these protocols, provides a robust framework for their characterization. By moving from initial biochemical potency to cellular efficacy and early safety profiling, researchers can build a comprehensive understanding of a compound's therapeutic potential. This structured approach, grounded in sound scientific principles, is essential for advancing promising lead candidates through the drug discovery and development pipeline.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Target-Based ADME/Tox Assays | Thermo Fisher Scientific - US. (n.d.).
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | Great Britain. (n.d.).
  • Advanced ADME-Tox Assays | Preclinical Drug Development - MarinBio. (n.d.).
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.).
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Application Notes and Protocols for Measuring IC50 and EC50 Values of Covalent Inhibitors - Benchchem. (n.d.).
  • ADME/Toxicity - Drug Discovery - Promega Corporation. (n.d.).
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - NIH. (2023, April 14).
  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.).
  • Enzyme Activity Assays - Amsbio. (n.d.).
  • ADME/Tox Studies Solutions for Drug Development - Revvity. (n.d.).
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20).
  • IC50 - Wikipedia. (n.d.).
  • What is an Inhibition Assay? - Blog - Biobide. (n.d.).
  • The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention - Benchchem. (n.d.).
  • How to calculate IC50 - ResearchGate. (2023, June 18).
  • Enzyme assay - Wikipedia. (n.d.).
  • Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology - Research journals. (n.d.).

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The Cyclobutanesulfonamide Scaffold: A New Frontier in Precision Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Cyclobutanesulfonamide Moiety in Oncology

In the landscape of modern oncology, the pursuit of highly selective and potent small molecule inhibitors remains a cornerstone of targeted therapy. The sulfamide functional group has been extensively utilized in medicinal chemistry for the design of various biologically active compounds, including anticancer agents.[1] The strategic incorporation of a cyclobutane ring into drug candidates has gained significant attention for its ability to confer unique and favorable pharmacological properties.[2][3] This guide explores the burgeoning potential of the this compound scaffold in the design of next-generation anti-cancer therapeutics, particularly focusing on inhibitors of the frequently mutated BRAF and MEK kinases in the MAPK signaling pathway. The conformational constraints and metabolic stability offered by the cyclobutane ring, combined with the well-established pharmacophoric properties of the sulfonamide group, present a powerful platform for developing potent and selective enzyme inhibitors.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the evaluation of this compound-based compounds as anti-cancer agents.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Activating mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a variety of human cancers, including approximately 50% of melanomas.[4] These mutations lead to the constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation and survival.[5] Small molecule inhibitors targeting BRAF and the downstream kinase MEK have shown significant clinical efficacy.[4][6] The this compound scaffold is envisioned to interact with the kinase active site, with the sulfonamide group potentially forming key hydrogen bonds and the cyclobutane moiety occupying hydrophobic pockets, thereby providing a rigid and stable anchor for the inhibitor.

Signaling Pathway Diagram: BRAF/MEK Inhibition

The following diagram illustrates the canonical MAPK signaling pathway and the proposed points of intervention for this compound-based BRAF and MEK inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (e.g., V600E mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor_BRAF This compound BRAF Inhibitor Inhibitor_BRAF->BRAF Inhibitor_MEK This compound MEK Inhibitor Inhibitor_MEK->MEK

Caption: Proposed inhibition of the MAPK pathway by this compound-based therapeutics.

Application Notes: Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

Guiding Principles for SAR Exploration

The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationships (SAR).[7] For the this compound scaffold, the following considerations are paramount:

  • Sulfonamide Moiety: This group is critical for interacting with the hinge region of the kinase domain, often forming crucial hydrogen bonds. Modifications to the sulfonamide nitrogen can influence potency and cell permeability.

  • Cyclobutane Ring: The rigid cyclobutane core helps to orient the pharmacophoric groups in a favorable conformation for binding. Substitutions on the cyclobutane ring can be explored to probe hydrophobic pockets within the active site and to modulate physicochemical properties.[3]

  • Aryl Substituents: Aromatic rings attached to the core structure are essential for establishing key interactions, such as pi-stacking and hydrophobic interactions, with the kinase active site. The nature and position of substituents on these rings will significantly impact potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationship for this compound-Based BRAF V600E Inhibitors
Compound IDR1 (on Cyclobutane)R2 (Aryl Group)BRAF V600E IC50 (nM)Notes
CBS-B-001HPhenyl500Baseline compound.
CBS-B-002CH3Phenyl250Methyl group may improve hydrophobic interactions.
CBS-B-003H3-Fluorophenyl100Fluoro substitution can enhance binding affinity.
CBS-B-004HPyridinyl>1000Nitrogen in the ring may be unfavorable for this position.

Note: Data is hypothetical and for illustrative purposes.

Pharmacokinetic Profile: The Path to Clinical Viability

An ideal anti-cancer therapeutic must possess a favorable pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME). For orally administered this compound-based inhibitors, key PK parameters to optimize include:

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Metabolic Stability: Resistance to degradation by metabolic enzymes, which influences the drug's half-life. The cyclobutane scaffold is often introduced to enhance metabolic stability.[3]

  • Clearance: The rate at which the drug is removed from the body.

  • Volume of Distribution: The extent to which the drug distributes into tissues.

Integrated pharmacokinetic and pharmacodynamic (PK-PD) models are crucial for understanding the relationship between drug exposure and its therapeutic effect, which helps in optimizing dosing regimens.[5]

Table 2: Anticipated Pharmacokinetic Profile of an Optimized this compound Lead Compound
ParameterDesired ValueRationale
Oral Bioavailability (F%)> 30%Ensures sufficient drug exposure after oral administration.
Half-life (t1/2)8-12 hoursAllows for once or twice daily dosing.
Plasma Protein Binding< 99%High free fraction is generally desirable for activity.
CYP InhibitionIC50 > 10 µMMinimizes the risk of drug-drug interactions.

Note: These are generalized target values for oral anti-cancer agents.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of novel this compound derivatives as anti-cancer agents.

Protocol 1: In Vitro Kinase Inhibition Assay (BRAF V600E)

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 as a substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (this compound derivatives)

  • Sorafenib or Vemurafenib as a positive control[8]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, BRAF V600E enzyme, and MEK1 substrate.

  • Inhibitor Addition: Add the diluted test compounds or controls to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.

Diagram: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Add_Inhibitor Add Test Compounds to Plate Compound_Prep->Add_Inhibitor Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) Reaction_Setup->Add_Inhibitor Start_Reaction Initiate Reaction with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at RT Start_Reaction->Incubate Detect Detect ADP Production (Luminescence) Incubate->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Caption: A streamlined workflow for determining kinase inhibitory activity.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of this compound compounds on cancer cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma cells).

Materials:

  • A375 human melanoma cell line (BRAF V600E positive)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Positive control (e.g., Vemurafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Diagram: Workflow for Cell-Based Proliferation Assay

Cell_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat Treat with Test Compounds for 72 hours Adhere->Treat Add_MTT Add MTT Reagent and Incubate Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and GI50 Read_Absorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for assessing anti-proliferative activity.

Conclusion: A Promising Scaffold for Future Cancer Therapies

Novel cyclobutanesulfonamides represent a promising class of therapeutic agents with the potential for high potency and selectivity.[2] The unique structural features of the cyclobutane ring, combined with the versatile sulfonamide moiety, offer a powerful platform for the design of next-generation kinase inhibitors targeting key drivers of cancer progression like BRAF and MEK. The data and methodologies presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Through rigorous in vitro evaluation and careful optimization of their structure-activity relationship and pharmacokinetic properties, this compound-based compounds hold the potential to become valuable additions to the arsenal of anti-cancer therapeutics.

References

  • The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention - Benchchem.
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Application Notes & Protocols: Development and Application of Cyclobutanesulfonamide-Based Probes for Enzyme Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Enzyme Activity with Covalent Probes

Enzymes are the master catalysts of the cell, orchestrating the complex network of biochemical reactions that sustain life. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prime targets for therapeutic intervention.[1][2] However, simply measuring the abundance of an enzyme is often insufficient, as its catalytic activity is tightly regulated by post-translational modifications, endogenous inhibitors, and subcellular localization.[3] To truly understand an enzyme's function in a native biological context, we need tools that can report on its active state.

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to address this challenge.[4][5] ABPP utilizes meticulously designed chemical probes, known as Activity-Based Probes (ABPs), that covalently bind to the active site of an enzyme.[6] This covalent labeling event provides a direct and stoichiometric readout of enzyme function, enabling researchers to visualize, quantify, and identify active enzymes within complex proteomes, including living cells and organisms.[3][4]

This guide focuses on a specific class of ABPs built upon the cyclobutanesulfonamide scaffold. This reactive group, or "warhead," serves as an electrophile that can form a stable covalent bond with nucleophilic residues (e.g., serine, cysteine) commonly found in the active sites of many enzyme classes, particularly hydrolases. By appending a reporter tag, such as a fluorophore or biotin, to this scaffold, we can create versatile probes for imaging and proteomic applications. Here, we provide a comprehensive overview of the design principles, synthesis protocols, and application workflows for developing and utilizing this compound-based probes for enzyme imaging.

Principle of Operation & Probe Design

The success of an ABPP experiment hinges on the design of the activity-based probe.[4] These probes are modular molecules typically comprising three key components: a reactive group (warhead), a linker, and a reporter tag.[5][6]

G cluster_probe General Structure of a this compound ABP Warhead Warhead (this compound) Linker Linker (Spacer/Tuning Group) Warhead->Linker Reporter Reporter Tag (Fluorophore or Biotin) Linker->Reporter

Caption: Modular design of a this compound activity-based probe.

  • The Warhead (Reactive Group): The this compound group is the electrophilic component designed to react with a nucleophilic amino acid residue in the enzyme's active site. Sulfonamides and related sulfonyl fluorides are known to irreversibly inhibit certain classes of enzymes, such as serine proteases, by forming a stable sulfonyl-enzyme adduct.[7] This covalent interaction ensures that the probe remains permanently attached to its target, enabling robust detection.

  • The Linker: The linker connects the warhead to the reporter tag. Its length and chemical properties can be tuned to optimize probe solubility, cell permeability, and binding affinity for the target enzyme. It can be a simple alkyl chain or a more complex structure like polyethylene glycol (PEG).

  • The Reporter Tag: This moiety enables detection and analysis of the labeled enzymes. For imaging applications, a fluorophore (e.g., fluorescein, rhodamine, or a near-infrared dye) is used. For proteomic identification, a biotin tag is often employed for affinity purification of labeled proteins followed by mass spectrometry analysis.[3]

Mechanism of Action: Covalent Inactivation

The imaging capability of these probes stems from their ability to covalently modify active enzymes. The probe, designed to mimic a natural substrate, initially binds non-covalently to the enzyme's active site. This proximity facilitates a nucleophilic attack from a catalytic residue (e.g., the hydroxyl group of a serine) onto the sulfur atom of the this compound. This reaction results in the formation of a stable, covalent sulfonate ester bond, effectively locking the probe—and its fluorescent reporter—onto the enzyme.

G cluster_workflow Mechanism of Covalent Labeling Enzyme Active Enzyme (with Nucleophilic Residue) Complex Non-covalent E-P Complex Enzyme->Complex Binding Probe This compound Probe Probe->Complex Labeled Covalently Labeled Enzyme (Fluorescent) Complex->Labeled Covalent Reaction G cluster_workflow Experimental Workflow for Live-Cell Imaging A 1. Seed Cells on glass-bottom dish B 2. Treat with Inhibitor (for competition assay) A->B Optional Control C 3. Load Cells with Fluorescent Probe A->C B->C D 4. Wash to remove excess probe C->D E 5. Image Cells (Fluorescence Microscopy) D->E F 6. Analyze Data (Quantify Fluorescence) E->F

Sources

"enzymatic assays for determining the potency of cyclobutanesulfonamide inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Enzymatic Assays for Determining the Potency of Cyclobutanesulfonamide Inhibitors

Introduction: The Rise of Cyclobutanesulfonamides and the Need for Potency Assessment

In modern drug discovery, the strategic design of small molecule inhibitors is paramount. Among the emerging pharmacophores, the this compound moiety has garnered significant attention. By combining the metabolic stability and conformational rigidity of a cyclobutane ring with the well-established enzyme-binding properties of a sulfonamide group, these compounds present a promising avenue for developing potent and selective enzyme inhibitors.[1] While initially explored as potent inhibitors of carbonic anhydrases, their structural motifs are highly applicable to other critical enzyme families, most notably protein kinases.

Protein kinases, which regulate the majority of cellular signaling pathways, are a major class of therapeutic targets, particularly in oncology and immunology.[2][3] The development of kinase inhibitors, including those with a this compound scaffold, requires a robust and precise characterization of their inhibitory potency. This is achieved through carefully designed enzymatic assays that quantify the inhibitor's effect on the kinase's catalytic activity.

This guide provides a detailed overview of the principles and methodologies for determining the potency of these inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key assay platforms. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Chapter 1: Foundational Principles of Kinase Inhibition Assays

Before delving into specific protocols, it is crucial to understand the landscape of available assay technologies. Kinase assays function by measuring the enzymatic transfer of a phosphate group from ATP to a substrate (a peptide, protein, or lipid).[4] An inhibitor's potency is determined by quantifying how its presence reduces this activity. The choice of assay technology depends on factors such as the specific kinase, the required throughput, sensitivity, and cost.

1.1 Key Metrics: Understanding IC₅₀ and Data Quality

The most common metric for inhibitor potency is the half-maximal inhibitory concentration (IC₅₀) . This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is determined by performing the enzymatic reaction across a range of inhibitor concentrations and fitting the resulting data to a dose-response curve.

The reliability of an HTS assay is often assessed using the Z'-factor , a statistical parameter that reflects the separation between the high signal (uninhibited reaction) and low signal (fully inhibited reaction) controls. A Z'-factor greater than 0.5 is generally considered indicative of an excellent and robust assay, suitable for high-throughput screening.[5]

1.2 A Comparative Overview of Leading Assay Technologies

Several technologies are available for measuring kinase activity, each with distinct advantages and principles. The selection should be guided by the specific experimental goals.[6]

Assay Technology Principle Signal Readout Advantages Considerations
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to a light signal via a luciferase reaction.[7][8]LuminescenceHigh dynamic range, sensitive to low ATP conversion, suitable for low-activity kinases.[7][9]Multi-step reagent addition; potential for luciferase inhibition by test compounds.[10]
Time-Resolved FRET (TR-FRET) Based on fluorescence resonance energy transfer between a donor (e.g., Europium) and an acceptor fluorophore, typically on an antibody and a tracer/substrate.[2]TR-FluorescenceHomogeneous "mix-and-read" format, robust, reduced background interference.[11]Requires specific labeled reagents (antibodies, tracers); potential for compound autofluorescence.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a small fluorescently labeled substrate upon binding to a larger molecule (e.g., an antibody after phosphorylation).[12][13]Fluorescence PolarizationHomogeneous format, cost-effective, real-time measurements possible.[13]Requires a significant change in molecular size; best for small peptide substrates.[13]
Microfluidic Mobility Shift Directly measures the enzymatic conversion by physically separating the substrate and the phosphorylated product based on electrophoretic mobility on a microfluidic chip.[14][15]FluorescenceDirect measurement, high-quality data, low false-positive rate, ratiometric.[14]Requires specialized instrumentation; lower throughput compared to plate-based assays.
Chapter 2: Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for three widely used and robust assay formats. The logic behind critical steps is explained to empower the user to adapt and troubleshoot effectively.

Workflow Visualization: A General Approach

The process for evaluating an inhibitor's potency follows a standardized workflow, from initial preparation to final data analysis.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound 1. Prepare Inhibitor Serial Dilutions Assay 3. Mix Reagents & Incubate Compound->Assay Enzyme 2. Prepare Kinase & Substrate/ATP Mix Enzyme->Assay Read 4. Add Detection Reagents & Read Plate Assay->Read Curve 5. Plot Dose-Response Curve Read->Curve IC50 6. Calculate IC₅₀ Value Curve->IC50

Caption: General experimental workflow for determining inhibitor IC₅₀.

Protocol 1: Luminescence-Based Potency Assay using ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the reaction. It is a universal method applicable to virtually any kinase.[16][17] The protocol involves two steps after the kinase reaction: first, terminating the reaction and depleting the remaining ATP, and second, converting the product ADP into ATP, which is then used to generate a luminescent signal with luciferase.[9] The resulting light output is directly proportional to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation KR Kinase + Substrate + ATP (with/without Inhibitor) KR_Out Remaining ATP + Produced ADP KR->KR_Out Incubate ADPR Add ADP-Glo™ Reagent KR_Out->ADPR ATP_Dep Remaining ATP is depleted ADPR->ATP_Dep KDR Add Kinase Detection Reagent ATP_Dep->KDR ADP_ATP ADP is converted to ATP KDR->ADP_ATP Light Newly formed ATP drives Luciferase reaction ADP_ATP->Light Signal Luminescent Signal Light->Signal

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

ReagentSupplierPurpose
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP.
Kinase of InterestVariousThe enzyme being inhibited.
Kinase-specific SubstrateVariousThe molecule to be phosphorylated.
Kinase Reaction BufferVariesBuffer optimized for the specific kinase (e.g., Tris, MgCl₂).
This compound InhibitorUser-providedTest compound.
DMSOSigma-AldrichSolvent for inhibitor stock solutions.
White, Opaque 96- or 384-well platesCorning, GreinerLow-volume plates suitable for luminescence.
Multichannel Pipettes & Plate LuminometerVariousFor liquid handling and signal detection.
  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the inhibitor in DMSO. This will be your 100x final concentration plate.

    • Scientist's Note: Performing serial dilutions in DMSO first minimizes variability from solvent effects when adding to the aqueous assay buffer later.

  • Kinase Reaction Setup (25 µL total volume example):

    • Prepare a 2x Kinase/Substrate solution in kinase reaction buffer.

    • Prepare a 2x ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors.[6]

    • In your white assay plate, add 2.5 µL of 10x inhibitor dilution (prepared by diluting your 100x DMSO stock 1:10 in kinase buffer). For controls, add 2.5 µL of 10% DMSO buffer (0% inhibition, high signal) or a known potent inhibitor (100% inhibition, low signal).

    • Add 12.5 µL of the 2x Kinase/Substrate solution to all wells.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[10]

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.

  • Kinase Reaction Incubation:

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[9]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[9]

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all data points.

    • Normalize the data: Set the average of the 0% inhibition controls (DMSO only) to 100% activity and the 100% inhibition controls to 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC₅₀ value.

Protocol 2: TR-FRET-Based Potency Assay using LanthaScreen™ Eu Kinase Binding

This protocol describes a binding assay, which measures the ability of an inhibitor to displace a fluorescent tracer from the kinase's ATP binding site.[18][19] It is a simple "mix-and-read" assay that does not require a phosphorylation event, allowing it to be used with active or inactive kinases.[18] The assay relies on FRET between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. Inhibitor binding displaces the tracer, causing a loss of FRET signal.[20][21]

G LanthaScreen™ Eu Kinase Binding Assay Principle cluster_bound No Inhibitor: High FRET cluster_unbound With Inhibitor: Low FRET K Kinase (GST-tagged) T Tracer (AF647 Acceptor) K->T binds ATP site Ab Anti-GST Ab (Eu Donor) Ab->K binds tag Ab->T FRET Signal K2 Kinase (GST-tagged) Ab2 Anti-GST Ab (Eu Donor) Ab2->K2 binds tag T2 Tracer (AF647 Acceptor) Ab2->T2 No FRET I Inhibitor I->K2 displaces tracer

Caption: Principle of inhibitor detection using the LanthaScreen™ binding assay.

ReagentSupplierPurpose
LanthaScreen™ Eu-anti-Tag AntibodyThermo FisherEuropium donor fluorophore.
Tagged Kinase of InterestThermo FisherTarget enzyme with an epitope tag (e.g., GST, His).
LanthaScreen™ Kinase TracerThermo FisherAlexa Fluor™ 647-labeled ATP-competitive ligand.
5x Kinase Buffer AThermo FisherOptimized assay buffer.
This compound InhibitorUser-providedTest compound.
DMSOSigma-AldrichSolvent for inhibitor stock solutions.
Low-volume 384-well plates (black or white)Corning, GreinerSuitable for fluorescence measurements.
TR-FRET enabled Plate ReaderVariousInstrument capable of time-resolved fluorescence detection.
  • Inhibitor Preparation:

    • Prepare serial dilutions of the this compound inhibitor in 100% DMSO, as described in Protocol 1.

    • Prepare a 4x working stock of the inhibitor dilutions by diluting 1:25 in 1x Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 2x Kinase/Antibody solution in 1x Kinase Buffer A. The optimal concentrations should be determined according to the specific kinase's data sheet.[22]

    • Prepare a 4x Tracer solution in 1x Kinase Buffer A. The tracer concentration should be pre-determined by a tracer titration experiment as described in the manufacturer's user guide.[18]

  • Assay Assembly (20 µL total volume example):

    • Add 5 µL of the 4x inhibitor working solution to the assay plate wells.

    • Add 10 µL of the 2x Kinase/Antibody solution to all wells.

    • Add 5 µL of the 4x Tracer solution to all wells.

    • Scientist's Note: The order of addition can be important. Adding the inhibitor and kinase together first allows for binding equilibrium before the tracer is introduced to compete.[19]

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate for 60 minutes at room temperature, protected from light. The assay can be read continuously to evaluate slow-binding inhibitors.[19]

  • Detection:

    • Read the plate on a TR-FRET capable plate reader.

    • Set the excitation to ~340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).[18]

    • The TR-FRET signal is expressed as the ratio of the acceptor emission to the donor emission (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the emission ratio data using high (DMSO only) and low (known potent inhibitor) controls.

    • Plot the normalized TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC₅₀ value.

Chapter 3: Ensuring Data Integrity and Trustworthiness

Generating reliable potency data is not merely about following a protocol; it's about building a self-validating experimental system.

  • Run Controls Diligently: Always include positive (no inhibitor) and negative (saturating concentration of a known inhibitor) controls on every plate. This is essential for data normalization and for calculating the Z'-factor to monitor assay performance over time.

  • Assess Compound Interference: this compound inhibitors, like any small molecules, can potentially interfere with the assay technology itself.

    • For luminescence assays , compounds can directly inhibit luciferase. A counterscreen against the luciferase enzyme in the absence of the kinase can identify these artifacts.[10]

    • For fluorescence-based assays , compounds may be autofluorescent or act as quenchers. Pre-reading the compound plate before adding assay reagents can help identify problematic compounds.

  • Confirm Mechanism of Action: The assays described here determine IC₅₀ values, which can be dependent on assay conditions (e.g., ATP concentration). To determine the inhibitor's binding affinity (Kᵢ) and understand its mechanism (e.g., ATP-competitive, non-competitive), follow-up studies are required. This often involves running the kinase assay at multiple ATP concentrations and analyzing the data using models like the Cheng-Prusoff equation.[1]

Conclusion

The determination of inhibitor potency is a critical step in the development of novel therapeutics like this compound inhibitors. By leveraging robust and well-characterized enzymatic assay platforms such as ADP-Glo™ and LanthaScreen™, researchers can generate high-quality, reproducible IC₅₀ data. The key to success lies not only in the precise execution of protocols but also in a deep understanding of the underlying assay principles and a commitment to rigorous data validation. This integrated approach ensures that the potency values generated are a true reflection of the inhibitor's biological activity, enabling confident decision-making in the progression of drug discovery projects.

References
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, via PMC - NIH. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Perspectives in Science, via NIH. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, via NIH. [Link]

  • IMAP FP kinase assays on SpectraMax M5 Microplate Reader. Molecular Devices. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Technology. Nanosyn. [Link]

  • Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Conquer Scientific. [Link]

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • IMAP Technology for Kinases, Phosphatases and Phosphodiesterases. Molecular Devices. [Link]

  • PI 3-Kinase (Class I) HTRF Assay. Merck Millipore. [Link]

  • EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]

  • Caliper Assay: All assays were performed in 384-well microtiter plates. PubChem. [Link]

  • High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Methods in Molecular Biology, via PubMed. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

  • IMAP Screening Express Assay Kit. Molecular Devices. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Enzyme - IMAP Assays, IMAP Technology. Molecular Devices. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, via PMC - NIH. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, via NIH. [Link]

  • KeyTec® TRF Time Resolved Fluorescence Detection Assay Kit. VEKY-BIO. [Link]

  • A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Journal of Biomolecular Screening, via PubMed. [Link]

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Crystallography of Cyclobutanesulfonamide-Protein Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of target proteins in complex with cyclobutanesulfonamide-based ligands. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance, field-proven insights, and the rationale behind critical experimental choices to facilitate the successful structure determination of these important complexes.

Introduction: The Significance of this compound in Drug Discovery

The this compound moiety has emerged as a critical pharmacophore in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral positioning of substituents into protein binding pockets, often leading to high-affinity and selective inhibitors. Understanding the precise binding modes of these compounds at an atomic level is paramount for structure-based drug design (SBDD) and lead optimization. X-ray crystallography remains the gold standard for elucidating these interactions, providing a high-resolution map of the protein-ligand complex. This guide will walk you through the essential steps, from initial complex formation to final structure refinement, to empower your research in this area.

The primary interaction of sulfonamide-based inhibitors often involves the coordination of the sulfonamide group with key residues or metal ions in the active site of the target protein. For instance, in carbonic anhydrases, the sulfonamide group directly coordinates with the active site zinc ion[1]. Secondary interactions, dictated by the cyclobutane scaffold and its substituents, are crucial for fine-tuning binding affinity and selectivity[1].

Strategic Planning for Complex Formation: Co-Crystallization vs. Soaking

The initial and most critical phase in determining the crystal structure of a protein-cyclobutanesulfonamide complex is obtaining high-quality crystals of the complex itself. Two primary methods are employed: co-crystallization and ligand soaking[2][3][4]. The choice between these techniques is not arbitrary and depends on several factors, including ligand solubility, binding affinity, and the conformational state of the target protein[4][5].

Co-crystallization involves forming the protein-ligand complex in solution prior to setting up crystallization trials[4][6]. This method is often preferred when the ligand induces a significant conformational change in the protein upon binding, which might otherwise shatter pre-existing apo-protein crystals[4]. It is also the method of choice for ligands with low solubility, as complex formation can be driven at lower protein concentrations before concentrating the complex for crystallization[4].

Ligand soaking , conversely, involves introducing the this compound into a solution containing pre-formed crystals of the apo-protein[2][7][8]. This technique is generally simpler and less protein-intensive, making it suitable for high-throughput screening of multiple ligands against a single, robust apo-crystal system[4]. However, its success hinges on the crystal lattice having solvent channels large enough for the ligand to diffuse through and access the binding site without disrupting the crystal packing[7][8].

Workflow for Protein-Cyclobutanesulfonamide Complex Crystallization

Crystallization Workflow cluster_prep Preparation cluster_methods Complex Formation Method cluster_cryst Crystallization & Data Collection cluster_structure Structure Determination Protein Purified Target Protein CoCryst Co-Crystallization (Incubate Protein + Ligand) Protein->CoCryst Soaking Soaking (Grow Apo-Crystals First) Protein->Soaking Ligand This compound Stock Solution (e.g., in DMSO) Ligand->CoCryst CrystScreen Crystallization Screening (Vapor Diffusion) CoCryst->CrystScreen Soaking->CrystScreen Apo-crystals Cryo Cryoprotection & Freezing CrystScreen->Cryo DataCollection X-ray Diffraction Data Collection Cryo->DataCollection Refinement Structure Solution & Refinement DataCollection->Refinement Analysis Structural Analysis Refinement->Analysis

Caption: Overview of the experimental workflow for determining the crystal structure of a protein-cyclobutanesulfonamide complex.

Detailed Protocols

Protocol 1: Co-Crystallization of Protein-Cyclobutanesulfonamide Complexes

This protocol is recommended when the ligand is expected to stabilize the protein or induce a conformational change.

Rationale: By forming the complex first, we ensure that the protein population used for crystallization is homogeneously bound to the ligand, increasing the likelihood of forming well-ordered crystals of the complex.

Step-by-Step Methodology:

  • Ligand Preparation: Prepare a concentrated stock solution of the this compound (typically 50-100 mM) in a suitable solvent like DMSO[4].

  • Complex Formation:

    • Dilute the purified target protein to a working concentration (e.g., 5-15 mg/mL).

    • Add the this compound stock solution to the protein solution to achieve a final molar ratio of protein to ligand between 1:1 and 1:10. For weakly binding ligands, a higher excess is recommended[4]. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interfering with crystallization.

    • Incubate the mixture on ice or at 4°C for at least 1 hour to allow for complex formation[2]. Longer incubation times (e.g., overnight) may be necessary for some systems[2].

    • Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes to pellet any precipitate before setting up crystallization trials[2].

  • Crystallization Screening:

    • Use the supernatant from the previous step to set up crystallization trials using the vapor diffusion method (sitting or hanging drop)[2].

    • Screen a wide range of commercially available crystallization screens to identify initial hit conditions[2].

    • Set up drops with varying ratios of the protein-ligand complex solution to the reservoir solution (e.g., 1:1, 2:1, 1:2)[2].

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and temperature to improve crystal size and quality.

ParameterTypical Starting RangeRationale
Protein Concentration 5 - 15 mg/mLBalances solubility with the concentration required for nucleation.
Ligand Molar Excess 1x - 10xEnsures saturation of the binding site. Higher excess for weaker binders (higher Kd)[4].
Incubation Time 1 - 12 hoursAllows for equilibrium to be reached for complex formation[2].
DMSO Concentration < 5% (v/v)Minimizes solvent effects on protein stability and crystallization[4].

Table 1: Typical parameters for co-crystallization setup.

Protocol 2: Ligand Soaking into Apo-Protein Crystals

This protocol is advantageous for high-throughput screening of multiple this compound analogs when a robust apo-crystal system is available.

Rationale: Soaking is a rapid and material-sparing method to obtain complex structures, provided the crystal lattice is permeable and the binding event does not induce significant conformational changes that would degrade the crystal quality[3][4].

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow high-quality crystals of the target protein using established conditions.

  • Soaking Solution Preparation:

    • Prepare a "stabilizing solution" that mimics the reservoir condition of the apo-crystals. This is often the reservoir solution itself.

    • Dissolve the this compound in this stabilizing solution to the desired final concentration. The ligand concentration should typically be 10-1000 times the dissociation constant (Kd) if known[7]. If Kd is unknown, start with a concentration of 1-10 mM.

    • Ensure the final concentration of any solvent (like DMSO) used to dissolve the ligand is compatible with the crystal stability (typically <10% v/v).

  • Soaking Procedure:

    • Carefully transfer a single apo-crystal into a drop of the soaking solution using a cryo-loop[2]. Alternatively, add a small volume of a concentrated ligand stock directly to the crystallization drop containing the apo-crystal[2].

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time is empirical and should be tested. Start with shorter times (e.g., 10-30 minutes) to avoid crystal cracking or dissolution[7].

  • Cryoprotection and Freezing: Proceed immediately to cryoprotection after soaking.

Decision Logic: Co-Crystallization vs. Soaking

Decision_Tree start Start: Have Apo-Crystals? node_yes Yes start->node_yes node_no No start->node_no soaking_path Test Ligand Soaking node_yes->soaking_path cocryst_path Proceed with Co-Crystallization node_no->cocryst_path conform_change Does Ligand Induce Conformational Change? soaking_path->conform_change node_yes2 Yes conform_change->node_yes2 node_no2 No conform_change->node_no2 node_yes2->cocryst_path (High Likelihood of Crystal Cracking) node_no2->soaking_path (Soaking is Preferred)

Caption: Decision tree guiding the choice between co-crystallization and soaking methodologies.

Protocol 3: Cryoprotection of Protein-Ligand Complex Crystals

Rationale: To prevent the formation of crystalline ice during flash-freezing, which would destroy the crystal lattice and diffraction, a cryoprotectant must be introduced[7][9]. This process vitrifies the solvent, preserving the crystal in a glass-like state at cryogenic temperatures (typically 100 K)[7].

Step-by-Step Methodology:

  • Cryoprotectant Selection:

    • The choice of cryoprotectant depends on the crystallization condition[7]. Common cryoprotectants include glycerol, ethylene glycol, PEG 400, and sucrose[7][9].

    • If the crystallization condition already contains a potential cryoprotectant (e.g., a high concentration of PEG), simply increasing its concentration may be sufficient[7].

  • Cryoprotectant Solution Preparation:

    • Prepare the cryoprotectant solution in the stabilizing solution (see Protocol 2, Step 2).

    • Crucially, for both co-crystallized and soaked crystals, the cryoprotectant solution must also contain the this compound at the same concentration as in the crystallization or soaking drop. This prevents the ligand from diffusing out of the binding site during the cryo-soaking step[4].

  • Cryo-Soaking:

    • Transfer the crystal into the cryoprotectant solution. This can be done in a single step or in a stepwise manner with increasing concentrations of the cryoprotectant to minimize osmotic shock[7].

    • The soaking time should be brief, typically a few seconds to a minute, just enough to allow the cryoprotectant to penetrate the crystal[7].

  • Freezing:

    • Using a cryo-loop, remove the crystal from the cryoprotectant solution, wicking away excess liquid.

    • Immediately plunge the crystal into liquid nitrogen or a cold nitrogen gas stream at the synchrotron beamline[7].

CryoprotectantTypical ConcentrationNotes
Glycerol 20-30% (v/v)Highly effective and gentle for many proteins[7][9].
Ethylene Glycol 20-30% (v/v)Lower viscosity than glycerol, can be advantageous.
PEG 400 25-40% (v/v)Often used when lower molecular weight PEGs are part of the crystallization condition.
Sucrose 20-30% (w/v)A gentle cryoprotectant, suitable for sensitive crystals[7].

Table 2: Common cryoprotectants and their typical working concentrations.

Data Collection and Structure Refinement Considerations

Once a well-diffracting, cryo-cooled crystal is obtained, X-ray diffraction data can be collected. The subsequent process of structure determination and refinement requires careful attention to detail to accurately model the protein and the bound this compound.

  • Initial Phasing: If the complex crystals are isomorphous with the apo-structure, molecular replacement using the apo-protein coordinates is the most straightforward path to obtaining initial phases.

  • Ligand Fitting: After initial refinement of the protein model, clear positive density should be visible in the Fo-Fc difference map in the binding pocket. The this compound can then be modeled into this density.

  • Refinement: The refinement process involves iteratively improving the fit of the atomic model to the experimental X-ray data[10]. For protein-ligand complexes, it is crucial to use appropriate geometric restraints for the ligand.

  • Validation: The final model must be rigorously validated to ensure its stereochemical quality and agreement with the diffraction data. Tools such as MolProbity should be used to assess geometry, and the R-work and R-free values should be monitored throughout refinement[11][12][13]. The R-free value, in particular, provides an unbiased measure of the quality of the model[11][13].

Conclusion

The crystallographic study of protein-cyclobutanesulfonamide complexes is a powerful tool in drug discovery, providing invaluable insights for the rational design of new therapeutic agents. Success in this endeavor relies on a systematic and informed approach to complex formation, crystallization, and data analysis. By carefully considering the properties of both the protein and the ligand, researchers can select the most appropriate experimental strategy. The protocols and insights provided in this guide serve as a foundation for developing a robust workflow to elucidate the structural basis of this compound binding, ultimately accelerating the journey from hit to lead and beyond.

References

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC - NIH. (n.d.).
  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Google Sites.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed.
  • Soaking Techniques | Crystallization of Nucleic Acids and Proteins. (n.d.). Oxford Academic.
  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024, October 20). PubMed.
  • Crystallization of protein–ligand complexes. (n.d.). IUCr Journals.
  • Guidelines for the successful generation of protein-ligand complex crystals. (2017, February 1). PubMed.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.).
  • A Short Review on Cryoprotectants for 3D Protein Structure Analysis. (2022, January 19). MDPI.
  • Guidelines for the successful generation of protein–ligand complex crystals. (n.d.). PMC - NIH.
  • 09 Refinement | Lecture Series "Basics of Macromolecular Crystallography". (2020, August 20). YouTube.
  • Ensemble refinement of protein crystal structures: validation and application. (n.d.). PMC - NIH.
  • Ensemble Refinement of Protein Crystal Structures: Validation and Application | Request PDF. (2025, November 15). ResearchGate.
  • Ensemble refinement of protein crystal structures: validation and application. (n.d.). PubMed - NIH.

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Application Notes & Protocols: Pharmacokinetic Profiling of Lead Cyclobutanesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of how an organism affects a drug, and it describes the journey of a drug through the body, encompassing the critical processes of absorption, distribution, metabolism, and excretion (ADME).[1][2] A thorough understanding of the ADME profile of a compound series is critical for its successful development into a safe and effective drug.[3][4] Early and systematic in vitro ADME screening allows researchers to identify and address potential liabilities, guiding medicinal chemistry efforts to optimize drug-like properties.[5][6] This proactive approach reduces the likelihood of late-stage clinical failures due to unfavorable pharmacokinetics.[5]

These application notes provide a comprehensive guide to evaluating the pharmacokinetic properties of lead cyclobutanesulfonamide compounds. The sulfonamide moiety is a well-established pharmacophore, while the cyclobutane scaffold offers a unique three-dimensional profile that can influence metabolic stability and other key drug-like properties.[7][8] This document outlines detailed protocols for essential in vitro ADME assays and provides a strategic framework for progressing to in vivo pharmacokinetic studies.

Strategic Overview of Pharmacokinetic Profiling

A tiered and iterative approach is essential for the efficient pharmacokinetic profiling of lead compounds. The process begins with a suite of high-throughput in vitro assays to assess fundamental ADME properties. Promising compounds are then advanced to more complex in vivo studies to understand their behavior in a whole organism.

PK_Workflow cluster_0 PART A: In Vitro ADME Screening cluster_1 PART B: In Vivo PK Studies cluster_2 PART C: Candidate Selection Metabolic\nStability Metabolic Stability Plasma Protein\nBinding (PPB) Plasma Protein Binding (PPB) CYP450\nInhibition CYP450 Inhibition Aqueous\nSolubility Aqueous Solubility IV & PO Dosing\nin Rodents IV & PO Dosing in Rodents Aqueous\nSolubility->IV & PO Dosing\nin Rodents Compound Progression Bioanalytical\nQuantification Bioanalytical Quantification IV & PO Dosing\nin Rodents->Bioanalytical\nQuantification PK Parameter\nCalculation PK Parameter Calculation Bioanalytical\nQuantification->PK Parameter\nCalculation Data Integration\n& IVIVC Data Integration & IVIVC PK Parameter\nCalculation->Data Integration\n& IVIVC Data Analysis Lead Candidate\nSelection Lead Candidate Selection Data Integration\n& IVIVC->Lead Candidate\nSelection

Fig 1. Tiered approach to pharmacokinetic profiling.

PART A: In Vitro ADME Profiling

In vitro ADME assays are the foundation of pharmacokinetic profiling, providing crucial data to guide the selection and optimization of lead compounds.[3] These assays are typically conducted in a high-throughput manner to allow for the rapid screening of multiple compounds.[6]

Metabolic Stability Assessment

Causality: Assessing metabolic stability is a critical first step. Compounds that are rapidly metabolized by the liver are likely to have poor oral bioavailability and a short duration of action in vivo.[9] This assay uses liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[10][11] Identifying metabolically unstable compounds early allows for medicinal chemistry efforts to focus on improving this property.[9]

Protocol: Liver Microsomal Stability Assay [12][13]

  • Compound Preparation: Prepare stock solutions of test compounds and positive controls (e.g., Midazolam, Dextromethorphan) at 10-20 mM in DMSO.[10][13] Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[13]

  • Reaction Mixture Preparation: In a 96-well plate, combine pooled liver microsomes (human and rodent, e.g., 0.5 mg/mL final concentration) with phosphate buffer (100 mM, pH 7.4).[9][10]

  • Initiation of Reaction: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.[10][12] For negative controls, substitute the NADPH system with buffer.[13]

  • Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer aliquots of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[9][13]

  • Sample Processing: Centrifuge the plate to precipitate proteins.[12]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[10]

Data Presentation & Interpretation

ParameterCalculationSignificance
In Vitro Half-Life (t½) t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the ln(% remaining) vs. time plot.A primary measure of metabolic stability. A shorter half-life indicates faster metabolism.
Intrinsic Clearance (Clint) Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)An in vitro measure of the liver's ability to metabolize a drug, independent of blood flow.[9]

A compound with a long half-life (>30 min) and low intrinsic clearance is generally considered to have favorable metabolic stability.

Plasma Protein Binding (PPB) Evaluation

Causality: The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[14] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[15] High plasma protein binding can reduce efficacy and limit drug distribution into tissues.[14] The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for determining PPB.[15][16]

Protocol: Rapid Equilibrium Dialysis (RED) Assay [14][17]

  • Compound & Plasma Preparation: Prepare stock solutions of test compounds in DMSO. Spike the compounds into plasma (human and relevant preclinical species) to a final concentration (e.g., 1-10 µM).[14]

  • RED Device Setup: Add the compound-spiked plasma to the sample chamber (red ring) of the RED device insert. Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.[14]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-8 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.[14][17]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To minimize matrix effects during analysis, add blank plasma to the buffer samples and buffer to the plasma samples.[17] Quantify the concentration of the compound in both sets of samples using LC-MS/MS.

Data Presentation & Interpretation

ParameterCalculationSignificance
Fraction Unbound (fu) fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)Represents the percentage of drug not bound to plasma proteins.[18]
% Plasma Protein Binding % PPB = (1 - fu) * 100The percentage of drug that is bound to proteins in the plasma.

Compounds with very high PPB (>99.5%) may have a limited free fraction available for therapeutic effect, which can complicate dose-response relationships.

Cytochrome P450 (CYP) Inhibition Screening

Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[19] If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[20] Screening for inhibition of the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and critical for assessing DDI risk.[20] Fluorogenic assays are a high-throughput method for this initial screening.[21][22]

Protocol: Fluorogenic CYP Inhibition Assay [20][21]

  • Reagent Preparation: Prepare solutions of test compounds and known inhibitors (positive controls) at various concentrations. Prepare a reaction mixture containing recombinant human CYP enzymes, a NADPH regenerating system, and an isoform-specific fluorogenic probe substrate in buffer.[20]

  • Assay Procedure: In a 96-well plate, add the test compound solutions.

  • Initiation & Measurement: Initiate the reaction by adding the enzyme/substrate mixture to the wells.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a microplate reader. The fluorescent signal is directly proportional to the CYP enzyme activity.[20] A decrease in signal in the presence of a test compound indicates inhibition.[20]

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

Data Presentation & Interpretation

ParameterCalculationSignificance
IC50 Value The concentration of the test compound that causes 50% inhibition of the enzyme activity. Determined by plotting percent inhibition against compound concentration and fitting to a dose-response curve.[20]A potent IC50 value (e.g., <1 µM) indicates a higher risk of clinically significant DDIs.

Compounds exhibiting potent CYP inhibition may require further investigation or de-selection.

PART B: In Vivo Pharmacokinetic Studies

Following promising in vitro data, lead compounds are advanced to in vivo studies to assess their pharmacokinetic profile in a living organism.[23] These studies provide a more complete picture of a drug's ADME properties and are essential for predicting human pharmacokinetics.[24]

Study Design and Execution

Causality: In vivo PK studies are designed to determine how a drug is absorbed and eliminated after administration.[25] Typically, rodents (mice or rats) are used for initial studies.[24] Administering the drug both intravenously (IV) and orally (PO) allows for the determination of key parameters like clearance, volume of distribution, and oral bioavailability.[24]

Protocol: Murine IV and PO Pharmacokinetic Study [26][27]

  • Animal Model: Use a sufficient number of mice or rats (e.g., 3-4 animals per time point or using serial bleeding techniques) for the study.[26][27]

  • Formulation & Dosing: Formulate the this compound compound in a suitable vehicle. For the IV group, administer a single bolus dose via the tail vein. For the PO group, administer the dose via oral gavage.[26]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.[26] Process the blood to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method

Causality: A robust and validated bioanalytical method is crucial for accurately quantifying the drug concentration in plasma samples.[28][29] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[29]

Protocol: LC-MS/MS Quantification

  • Method Development: Develop an LC-MS/MS method specific to the lead compound. This involves optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometer parameters (ion transitions, collision energy).[30][31]

  • Sample Preparation: Extract the drug from the plasma samples, typically using protein precipitation with a solvent like acetonitrile.[28]

  • Calibration and QC: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the drug into blank plasma.[30]

  • Analysis: Analyze the processed study samples along with the calibration standards and QCs. The concentration of the drug in the study samples is determined by comparing its response to the calibration curve.

PART C: Data Analysis and Candidate Selection

The final step involves integrating all the data to make an informed decision on which lead candidate to advance.

Pharmacokinetic Parameter Calculation

Causality: After determining the plasma concentration-time profile, key pharmacokinetic parameters are calculated using non-compartmental analysis.[32] These parameters provide a quantitative description of the drug's disposition in the body.[33][34]

PK_Analysis cluster_0 Experimental Data cluster_1 Non-Compartmental Analysis (NCA) Plasma_Conc_Time Plasma Concentration vs. Time Data (IV and PO Dosing) AUC AUC (Area Under the Curve) Plasma_Conc_Time->AUC Cmax Cmax (Maximum Concentration) Plasma_Conc_Time->Cmax Tmax Tmax (Time to Cmax) Plasma_Conc_Time->Tmax t_half t½ (Half-life) Plasma_Conc_Time->t_half CL Cl (Clearance) AUC->CL F F% (Oral Bioavailability) AUC->F Vd Vd (Volume of Distribution) CL->Vd

Fig 2. Calculation of key PK parameters from plasma concentration data.

Data Presentation & Interpretation

ParameterDescriptionSignificance for Lead Selection
Cmax Maximum observed plasma concentration after oral dosing.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is reached.Provides information on the rate of absorption.
AUC Area Under the plasma concentration-time Curve. Represents total drug exposure.[34]A key measure of the extent of absorption.
t½ (Half-life) Time required for the plasma concentration to decrease by half.A primary determinant of dosing frequency.
Cl (Clearance) The volume of plasma cleared of the drug per unit of time.Reflects the efficiency of drug elimination.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.A critical parameter for oral drugs; higher bioavailability is generally desirable.
Integrated Analysis and Lead Selection

The ultimate goal is to select a lead candidate with a balanced pharmacokinetic profile. This involves integrating the in vitro ADME data with the in vivo PK parameters. For example, poor metabolic stability in vitro should correlate with high clearance in vivo. This process, known as in vitro-in vivo correlation (IVIVC), builds confidence in the predictive power of the screening assays.[24] The ideal candidate will exhibit good solubility, high metabolic stability, low risk of CYP inhibition, moderate to low plasma protein binding, and good oral bioavailability with a half-life suitable for the intended dosing regimen.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Merck Millipore. Metabolic Stability Assays.

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.

  • Charles River Laboratories. In Vitro ADME Assays and Services.

  • Bio-protocol. Protein Binding by Equilibrium Dialysis.

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • YouTube. Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS.

  • Hilaris Publisher. Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion.

  • Admescope. Fast turnaround early ADME in vitro screening available!.

  • Allied Academies. Advancements in lc-ms/ms bioanalytical method validation.

  • BioIVT. Plasma Protein Binding Assay.

  • Bienta. CYP450 inhibition assay (fluorogenic).

  • Mercell. metabolic stability in liver microsomes.

  • Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

  • National Institutes of Health (NIH). High-throughput fluorescence assay of cytochrome P450 3A4.

  • NorthEast BioLab. Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study.

  • ResearchGate. Interpreting population pharmacokinetic-pharmacodynamic analyses - a clinical viewpoint.

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview.

  • Taylor & Francis Online. Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development.

  • Social Science Research Institute. Preclinical Regulatory Requirements.

  • YouTube. preclinical in vivo PK studies & allometric scaling.

  • Technology Networks. Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis.

  • ResearchGate. (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.

  • U.S. Food and Drug Administration (FDA). FDA Requirements for Preclinical Studies.

  • CymitQuimica. CAS 445305-91-9: this compound.

  • National Institutes of Health (NIH). Murine Pharmacokinetic Studies.

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

  • Creative Bioarray. Cytochrome P450 Inhibition Assay.

  • Reaction Biology. In Vivo PK/PD Study Services.

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis.

  • American Pharmaceutical Review. FDA Announces Draft Guidance on Physiologically Based Pharmacokinetic Analyses.

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.

  • BioIVT. Fluorescence CYP Inhibition Assays.

  • BenchChem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry.

  • ResearchGate. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. | Request PDF.

  • Stanford University Mass Spectrometry. Fundamentals: Applications of LC/MS in small molecule drug discovery.

  • National Institutes of Health (NIH). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Multi-Step Synthesis of Cyclobutanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this challenging multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this process, ensuring both scientific integrity and successful experimental outcomes. The unique structural properties of the cyclobutane ring, with its rigid and puckered conformation, offer significant advantages in drug design, often leading to improved potency, selectivity, and metabolic stability.[1][2]

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification techniques. The general approach involves the formation of a suitable cyclobutane precursor, introduction of the sulfonyl moiety, and subsequent amidation.

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start [label="Starting Material\n(e.g., Cyclopropyl Methanol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Formation of\nCyclobutyl Bromide"]; step2 [label="Step 2: Grignard Reagent\nFormation"]; step3 [label="Step 3: Sulfonylation to\nCyclobutanesulfonyl Chloride"]; step4 [label="Step 4: Amidation"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }

Figure 1: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guides & FAQs

This section is organized by each critical stage of the synthesis, addressing common problems with detailed, evidence-based solutions.

Step 1: Synthesis of Cyclobutyl Bromide

The preparation of cyclobutyl bromide is a crucial first step, and it is often plagued by the formation of difficult-to-separate byproducts. A common method involves the reaction of cyclopropyl methanol with hydrobromic acid.[3][4]

Frequently Asked Questions & Troubleshooting

Q1: My yield of cyclobutyl bromide is low, and I have significant amounts of 4-bromo-1-butene and cyclopropyl bromomethane as byproducts. How can I improve the selectivity and yield?

A1: This is a very common issue due to the close boiling points of the desired product and the byproducts, making purification by distillation challenging.[3]

  • Causality: The formation of these byproducts is due to rearrangement reactions occurring under the acidic conditions used for the bromination of cyclopropyl methanol.

  • Troubleshooting Strategies:

    • Reaction Temperature Control: Carefully control the reaction temperature. Heating to 40-50°C is a common starting point, but optimization may be required for your specific setup.[4]

    • Alternative Purification: Instead of relying solely on distillation, consider a chemical purification step. One patented method involves reacting the crude product mixture with a reagent like N-bromosuccinimide (NBS) or dibenzylamine to selectively react with the undesired olefinic byproduct, followed by distillation.[4]

    • Alternative Starting Materials: Consider starting from cyclobutanecarboxylic acid, which can be converted to cyclobutyl bromide, potentially avoiding the specific byproducts from the cyclopropyl methanol route.[5]

Q2: I am having difficulty separating cyclobutyl bromide from the byproducts by distillation. What are the boiling points I should be aware of?

A2: The boiling points are indeed very close, which is the primary challenge in purification.

CompoundBoiling Point (°C)
Cyclobutyl bromide~108
4-bromo-1-butene98-100
Cyclopropyl bromomethane105-107
Data sourced from Guidechem.[3]
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start [label="Low Yield / Purity of\nCyclobutyl Bromide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are byproducts (4-bromo-1-butene,\ncyclopropyl bromomethane) present?"]; a1_yes [label="Yes", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="No", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Optimize reaction temperature\n(40-50°C)."]; sol2 [label="Employ chemical purification\n(e.g., with NBS) before distillation."]; sol3 [label="Consider alternative starting material\n(e.g., cyclobutanecarboxylic acid)."]; check_reaction [label="Re-evaluate reaction setup,\nreagent quality, and stoichiometry."];

start -> q1; q1 -> a1_yes [label="High levels"]; q1 -> a1_no [label="Low levels"]; a1_yes -> sol1; a1_yes -> sol2; a1_yes -> sol3; a1_no -> check_reaction; }

Figure 2: Decision tree for troubleshooting cyclobutyl bromide synthesis.
Step 2: Grignard Reagent Formation

The formation of cyclobutyl magnesium bromide is a standard Grignard reaction, but it is highly sensitive to atmospheric moisture and oxygen.[6][7][8]

Frequently Asked Questions & Troubleshooting

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent problem in Grignard synthesis.

  • Causality: The primary cause is often the presence of water or an oxide layer on the magnesium turnings.

  • Troubleshooting Strategies:

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous ether as the solvent.[6][7]

    • Activate Magnesium: The magnesium turnings can be activated by gently crushing them in a dry mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.

    • Initiation: A small amount of the cyclobutyl bromide can be added to the magnesium in a minimal amount of solvent and gently heated to initiate the reaction, evidenced by bubbling and a cloudy appearance. The remaining bromide is then added dropwise.

Q2: What are the common side reactions during the formation of cyclobutyl magnesium bromide?

A2: The most common side reaction is the coupling of the Grignard reagent with unreacted cyclobutyl bromide to form bicyclobutyl. This can be minimized by slow, controlled addition of the cyclobutyl bromide to the magnesium suspension.

Step 3: Synthesis of Cyclobutanesulfonyl Chloride

This step involves the reaction of the Grignard reagent with sulfur dioxide, followed by chlorination.

Frequently Asked Questions & Troubleshooting

Q1: What are the challenges in reacting the Grignard reagent with sulfur dioxide?

A1: The reaction of a Grignard reagent with sulfur dioxide can be complex.

  • Causality: The initial product is a magnesium sulfinate salt, which needs to be carefully hydrolyzed to the corresponding sulfinic acid. Over-addition of the Grignard reagent can lead to the formation of dialkyl sulfoxides.

  • Troubleshooting Strategies:

    • Controlled Addition: Add the Grignard solution slowly to a solution of sulfur dioxide in a dry, aprotic solvent at low temperature (e.g., -78 °C) to control the exotherm and minimize side reactions.

    • Hydrolysis: Perform a careful acidic workup to obtain the cyclobutanesulfinic acid.

Q2: What are the recommended conditions for the chlorination of cyclobutanesulfinic acid to cyclobutanesulfonyl chloride?

A2: The conversion of the sulfinic acid to the sulfonyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[9][10]

  • Protocol: The reaction is typically carried out in an inert solvent like dichloromethane (DCM). The sulfonyl chloride product is often moisture-sensitive and should be handled accordingly.[11]

Step 4: Amidation to this compound

The final step is the reaction of cyclobutanesulfonyl chloride with ammonia or a primary/secondary amine to form the desired sulfonamide.[12]

Frequently Asked Questions & Troubleshooting

Q1: What are the optimal conditions for the amidation reaction?

A1: The reaction of a sulfonyl chloride with an amine is generally a robust and high-yielding transformation.[12][13]

  • Causality: The reaction generates hydrochloric acid as a byproduct, which must be neutralized to drive the reaction to completion and prevent protonation of the amine starting material.

  • Troubleshooting Strategies:

    • Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

    • Temperature: The reaction is often performed at 0 °C to room temperature.[14]

Q2: My sulfonamide product is difficult to purify. What are some common impurities and purification strategies?

A2: Common impurities include unreacted amine, the hydrochloride salt of the amine, and any remaining sulfonyl chloride.

  • Purification:

    • Aqueous Workup: A standard aqueous workup with a dilute acid wash will remove the excess amine and base. A wash with a saturated sodium bicarbonate solution will remove any remaining acidic impurities.

    • Crystallization/Chromatography: The crude product can often be purified by recrystallization or flash column chromatography.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclobutyl Bromide from Cyclopropyl Methanol
  • To a solution of 48% hydrobromic acid (1.26 L, 10.6 mol), add cyclopropyl methanol (725 g, 10 mol).[4]

  • Heat the mixture to 40-50°C and stir vigorously for 4 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers in a separatory funnel.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 108°C. Note that this will likely contain byproducts. For higher purity, a chemical purification step prior to distillation may be necessary.[3][4]

Protocol 2: General Procedure for Sulfonamide Formation
  • Dissolve the amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at 0 °C.[14]

  • Add triethylamine (1.2 eq) to the solution.[14]

  • Slowly add a solution of cyclobutanesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.[14]

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).[14]

  • Partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[14]

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude sulfonamide.[14]

  • Purify the product by recrystallization or column chromatography as needed.

IV. References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.

  • A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery. Benchchem.

  • The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention. Benchchem.

  • (D) A and B= ? H+MgBr(OH) - Filo.

  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock.

  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. - Filo.

  • Identify A and B in the following reaction: reaction scheme with bromocy.. - Filo.

  • How is Cyclobutyl bromide synthesized? - FAQ - Guidechem.

  • Synthesis of Cyclobutane by the Dehydroxymethylation Method.

  • Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A) - Sarthaks eConnect.

  • Cyclobutyl bromide synthesis - ChemicalBook.

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.

  • CYCLOBUTANESULFONYL CHLORIDE 338453-16-0 wiki - Guidechem.

  • Cyclobutyl sulfonyl chloride - ChemBK.

  • The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.

  • CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents.

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate.

Sources

Technical Support Center: Optimization of Reaction Conditions for High-Yield Cyclobutanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutanesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to achieve high yields and purity. Here, we will delve into common challenges, troubleshooting strategies, and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Foundational Principles of this compound Synthesis

The synthesis of sulfonamides, including those with a cyclobutane moiety, traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] While this method is robust, achieving high yields with the unique steric and electronic properties of a cyclobutane ring requires careful optimization of reaction parameters. The strained nature of the cyclobutane ring can influence reactivity and introduce specific side reactions that are less common with other alkyl or aryl sulfonamides.[3][4]

Core Reaction Scheme:

The fundamental reaction for forming the sulfonamide bond is the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group.

G cluster_reactants Reactants cluster_products Products CyclobutanesulfonylChloride Cyclobutanesulfonyl Chloride Reaction Reaction CyclobutanesulfonylChloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction This compound This compound HCl_Salt Base•HCl Reaction->this compound Reaction->HCl_Salt

Caption: General reaction for this compound synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The root cause can often be traced back to the quality of reagents, reaction conditions, or the presence of moisture.[5]

Question: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to low yields in sulfonamide synthesis. Let's break down the most common culprits and their solutions:

  • Reagent Quality and Purity:

    • Cyclobutanesulfonyl Chloride: This reagent is highly sensitive to moisture and can degrade over time.[5] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary deactivation pathway.

      • Solution: Always use freshly opened or properly stored (under inert atmosphere, desiccated) cyclobutanesulfonyl chloride. If the purity is questionable, consider purification by distillation or recrystallization before use. You can verify the purity using techniques like NMR or GC-MS.

    • Amine: Impurities in the amine can lead to unwanted side reactions.

      • Solution: Ensure the amine is of high purity. If it is a salt (e.g., hydrochloride), it must be neutralized with a base to generate the free amine before the reaction.[6]

    • Solvent: The presence of water or other protic impurities in the solvent can react with the sulfonyl chloride.[5]

      • Solution: Use anhydrous solvents. It is recommended to dry solvents using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Temperature Control: The initial reaction between the sulfonyl chloride and the amine can be exothermic.[5] Uncontrolled temperature increases can lead to side reactions and decomposition.

      • Solution: Add the cyclobutanesulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the exotherm. After the initial addition, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.[5]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or the formation of byproducts.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Stoichiometry and Base Selection:

    • Base: The base plays a crucial role in scavenging the HCl generated during the reaction.[2] An inappropriate base or incorrect stoichiometry can hinder the reaction.

      • Solution: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.[1] At least one equivalent of the base is required. Using a slight excess of the amine (if it is inexpensive) can also serve as the base and drive the reaction to completion.[2] For weakly nucleophilic amines, a stronger, non-nucleophilic base may be necessary.

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)Inert to reactants and effectively dissolves starting materials.[5]
Temperature Initial addition at 0 °C, then warm to room temperature.Controls initial exotherm to prevent side reactions.[5]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)Effectively scavenges HCl without competing with the primary/secondary amine.[1][2]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[5]
Issue 2: Formation of Multiple Products and Purification Challenges

The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS trace indicates the formation of side products, which can complicate purification and lower the isolated yield.

Question: I am observing multiple products in my reaction mixture, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer:

Side reactions in sulfonamide synthesis often arise from the reactivity of the starting materials and intermediates. Here are some common side reactions and strategies to mitigate them:

  • Dimerization/Polymerization: At elevated temperatures, the sulfonyl chloride can react with the newly formed sulfonamide or other starting materials, leading to oligomeric byproducts.[5]

    • Solution: Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. Slow, controlled addition helps to keep the concentration of the electrophile low at any given time, disfavoring polymerization.[5]

  • Reaction with Solvent: If the solvent is not completely inert, it can react with the highly electrophilic sulfonyl chloride.

    • Solution: Choose a non-reactive, anhydrous solvent. Protic solvents like alcohols are generally unsuitable as they can form sulfonic esters.[7]

  • Bis-sulfonylation of Primary Amines: If a primary amine is used, it is possible for both N-H protons to be substituted, leading to the formation of a bis-sulfonylated product, especially if an excess of sulfonyl chloride and base are used.

    • Solution: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. If bis-sulfonylation is a persistent issue, consider using a slight excess of the amine.

G Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Base) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, LC-MS) Start->AnalyzeCrude PurifySM Re-purify Starting Materials CheckPurity->PurifySM Impure SideProducts Side Products Identified? AnalyzeCrude->SideProducts IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction OptimizeTemp Optimize Temperature (e.g., lower initial temp) SideProducts->OptimizeTemp Yes OptimizeBase Change Base or Stoichiometry SideProducts->OptimizeBase Success High Yield Achieved SideProducts->Success No OptimizeTime Optimize Reaction Time IncompleteReaction->OptimizeTime Yes IncompleteReaction->Success No OptimizeTemp->Start OptimizeTime->Start OptimizeBase->Start PurifySM->Start

Caption: Troubleshooting workflow for low yield and impurity issues.

III. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of this compound synthesis.

Q1: What is a typical, reliable protocol for a small-scale synthesis of a this compound?

A1: For a laboratory-scale synthesis (e.g., 1-5 mmol), the following protocol is a good starting point:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclobutanesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the cyclobutanesulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: Are there alternative, more modern methods for synthesizing sulfonamides that avoid using sulfonyl chlorides?

A2: Yes, several newer methods have been developed to circumvent the need for pre-functionalized and often unstable sulfonyl chlorides. These include:

  • Palladium-catalyzed cross-coupling reactions: These methods can couple aryl or alkyl halides with a sulfur dioxide surrogate and an amine in a one-pot fashion.[8]

  • Copper-catalyzed reactions: Copper catalysis can be used for the synthesis of sulfonamides from thiols, arylboronic acids, or aryldiazonium salts.[9][10]

  • One-pot synthesis from carboxylic acids: Recent advancements allow for the direct conversion of carboxylic acids to sulfonamides, providing a convenient alternative to traditional routes.[11][12]

These methods often offer broader functional group tolerance and milder reaction conditions.[8][9]

Q3: How does the cyclobutane ring affect the reactivity and properties of the resulting sulfonamide?

A3: The cyclobutane ring introduces significant ring strain, which can influence both the chemical and biological properties of the molecule.[13][14]

  • Reactivity: The C-S bond may be influenced by the strain of the four-membered ring, potentially affecting the stability of the molecule under certain conditions. The steric bulk of the cyclobutane group can also influence the rate of reaction.

  • Pharmacological Properties: In drug discovery, cyclobutane moieties are often used as conformationally restricted analogs of more flexible alkyl chains.[15] This can lead to improved binding affinity for a biological target by locking the molecule into a more favorable conformation. The sulfonamide group itself is a bioisostere for amides and carboxylic acids, often improving metabolic stability and cell permeability.[16]

IV. References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023, August 18). ACS Publications. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide?. Retrieved from [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Advances. Retrieved from [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024, February 5). European Journal of Organic Chemistry. Retrieved from [Link]

  • [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. (2020). PubMed. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (n.d.). Synthesis of Cyclobutanes Utilizing Green Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Sulfonylation from a Reaction of Cyclopropan-1-ol, Sulfur Dioxide, and 1-(Alkynyl)naphthalen-2-ol. Retrieved from [Link]

  • Scribd. (n.d.). Cyclobutane and Cyclopropane Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of Cyclobutanesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing cyclobutanesulfonamide-based inhibitors. This class of compounds has shown significant promise, particularly as potent and selective inhibitors of various enzymes, including certain kinases and carbonic anhydrases.[1] However, like all small molecules, they are not immune to off-target effects, which can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity.[2][3] Most kinase inhibitors, for instance, target the highly conserved ATP-binding site, making absolute specificity a significant challenge.[4] Undesired off-target interactions are a primary cause of safety-related attrition during drug development.[5]

This guide is designed to provide you, the researcher, with a comprehensive resource for troubleshooting and mitigating these effects. We will delve into common questions, provide structured troubleshooting workflows, and detail key experimental protocols to help you validate your findings and ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a critical concern with inhibitors?

A1: Off-target effects are unintended interactions between a drug or inhibitor and cellular components other than its primary, intended target.[3] These interactions can manifest in several ways:

  • Direct Off-Targeting: The inhibitor binds directly to one or more unintended proteins, often due to structural similarities in binding pockets (e.g., the ATP pocket in kinases).[4]

  • Indirect Pathway Modulation: Inhibition of the primary target can trigger unforeseen signaling cascades or feedback loops, activating or inhibiting other pathways.[2][6]

  • Metabolite Activity: The inhibitor may be metabolized by enzymes like Cytochrome P450s into new molecules that have their own distinct on- and off-target activities.[7]

Q2: My inhibitor is causing an unexpected cellular phenotype. How do I begin to determine if it's an off-target effect?

A2: Observing an unexpected phenotype is a common starting point for an off-target investigation.[8] The first step is to systematically confirm the observation and rule out experimental artifacts. A robust troubleshooting workflow involves confirming the dose-response relationship, assessing target engagement, and then exploring potential off-targets.[8] It's crucial to distinguish between a direct off-target effect and an indirect, on-target-driven pathway modulation.[6]

Q3: What are the primary methods for identifying the specific off-targets of my inhibitor?

A3: There are several well-established methods, which can be broadly categorized as computational or experimental:

  • Computational Approaches: Methods like 2-D chemical similarity and 3-D structural analysis can predict potential off-target interactions by comparing the inhibitor's structure to databases of known ligands for various proteins.[5][9] While useful for generating hypotheses, these predictions require experimental validation.[10]

  • Experimental Profiling (In Vitro): The most common approach is to screen the inhibitor against a large panel of purified enzymes, such as a kinome panel.[11][12] These services provide data on how strongly your compound inhibits hundreds of different kinases, revealing a selectivity profile.[11]

  • Experimental Profiling (In Cellulo/In Situ): Techniques like the Cellular Thermal Shift Assay (CETSA) and chemoproteomics directly measure which proteins your inhibitor binds to within a complex cellular environment (e.g., cell lysate or intact cells).[13][14][15] These methods are powerful because they account for factors like cell permeability and confirm target engagement in a more physiologically relevant context.[16][17]

Troubleshooting Guide: From Observation to Validation

This section provides structured guidance for common issues encountered during experiments with this compound-based inhibitors.

Problem 1: I'm observing an unexpected or paradoxical cellular phenotype.

Your inhibitor is supposed to inhibit protein 'X' and cause cell cycle arrest, but you are observing increased cell migration.

Q1.1: How do I confirm this phenotype is real and drug-dependent?

Expertise & Causality: Before assuming an off-target effect, it's critical to confirm the phenotype is not an artifact. This involves establishing a clear cause-and-effect relationship between your compound and the observation.

Troubleshooting Steps:

  • Full Dose-Response Curve: Perform a detailed dose-response experiment (e.g., 10-point curve with log dilutions). Some compounds exhibit biphasic or hormetic effects where low doses stimulate a pathway that is inhibited at higher doses.[8]

  • Use a Structurally Unrelated Control: If available, use an inhibitor of the same primary target that has a different chemical scaffold. If this second inhibitor does not produce the unexpected phenotype, it strongly suggests the phenotype is caused by an off-target effect unique to your this compound-based compound.

  • Use an Inactive Analog: Synthesize or obtain a structurally similar version of your compound that is known to be inactive against the primary target. If this inactive analog fails to produce the phenotype, it confirms the activity is not due to some non-specific chemical property.

Q1.2: My phenotype is confirmed. What is the workflow for identifying the responsible off-target?

Expertise & Causality: A systematic, multi-pronged approach is the most efficient way to deconvolve a complex phenotype.[18] The goal is to move from a broad screen to specific, testable hypotheses.

Workflow: Deconvoluting an Unexpected Phenotype

G cluster_hypo Hypothesis Formulation cluster_validation Specific, Hypothesis-Testing Validation obs Unexpected Phenotype Confirmed kinome Kinome Profiling (In Vitro Screen) obs->kinome Is it a kinase? chemo Chemoproteomics (In-Cell Lysate Screen) obs->chemo What does it bind to? hypo Identify Candidate Off-Targets (e.g., Kinase Y, Protein Z) kinome->hypo chemo->hypo cetsa CETSA in Intact Cells (Confirms Binding) hypo->cetsa Does it bind in cells? knockdown Genetic Knockdown (siRNA) of Candidate Off-Target hypo->knockdown Does removing the target abolish the phenotype? rescue Rescue Experiment with Drug-Resistant Mutant knockdown->rescue Gold-Standard Confirmation

Caption: Workflow for identifying the cause of an unexpected phenotype.

Problem 2: My biochemical assay shows high potency, but my cellular assay results are weak or inconsistent.

Your inhibitor has a 10 nM IC50 against the purified target enzyme, but you need 5 µM to see an effect in cells.

Q2.1: What are the likely causes for this discrepancy?

Expertise & Causality: This is a classic drug development challenge that highlights the difference between an isolated biochemical system and a complex cellular environment. The discrepancy points to cellular factors that limit your compound's ability to reach and engage its target.

Potential Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Active Efflux: The compound may be actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein).

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture media or intracellularly, reducing the free concentration available to bind the target.

  • Rapid Metabolism: The compound may be quickly metabolized into an inactive form by the cells.

  • Lack of Target Engagement: Even if the compound enters the cell, it may not be effectively binding its target in the complex intracellular environment.[19]

Q2.2: How can I definitively test for target engagement inside the cell?

Expertise & Causality: To bridge the gap between biochemical and cellular data, you need a method that directly measures the interaction between your inhibitor and its target protein within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[20] It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[16][17]

Trustworthiness: By measuring a shift in the melting curve of the target protein in the presence of your inhibitor, you get direct evidence of binding in a physiologically relevant setting.[19]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows you to confirm that your this compound-based inhibitor is binding to its intended target within intact cells.

Methodology:

  • Cell Treatment: Plate your cells of interest and grow them to ~80% confluency. Treat the cells with your inhibitor at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step: Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[19] Include a non-heated control sample kept on ice. Immediately cool the tubes at 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release cellular contents.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot using a specific antibody against your target protein.

  • Data Analysis: Quantify the band intensity for your target protein at each temperature for both vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein against temperature. A shift of the melting curve to the right in the inhibitor-treated samples indicates target stabilization and therefore, engagement.[17]

Protocol 2: Workflow for Kinome Profiling and Data Interpretation

This workflow outlines the steps for assessing the selectivity of your inhibitor and how to interpret the results.

G start Submit Inhibitor to Profiling Service (e.g., Reaction Biology, Eurofins) receive Receive Raw Data: % Inhibition at a Fixed Concentration start->receive analyze Analyze Data: Categorize Hits receive->analyze cat1 Potent On-Target(s) (>90% Inhibition) analyze->cat1 Primary Target(s) cat2 Potent Off-Target(s) (>90% Inhibition) analyze->cat2 Unintended Targets cat3 Moderate Hits (50-90% Inhibition) analyze->cat3 Potential Leads cat4 No Significant Activity (<50% Inhibition) analyze->cat4 Clean Profile validate Validate Potent Off-Targets with Secondary Assays (e.g., IC50 determination, CETSA) cat2->validate

Caption: Experimental workflow for kinome selectivity profiling.

Interpreting the Data: The primary output from a kinome scan is often the percent inhibition of a large panel of kinases at a single, high concentration of your inhibitor (e.g., 1 µM or 10 µM).[21]

Data Interpretation Guide for Kinome Profiling
Result Category Interpretation & Next Steps
High Inhibition (>90%) of Intended Target Confirms Potency. This is the expected result for your on-target(s).
High Inhibition (>90%) of Unintended Kinase(s) Significant Off-Target. These are your highest priority candidates for follow-up validation. They may be responsible for unexpected phenotypes. Proceed to determine the IC50 for these kinases and test for cellular engagement with CETSA.
Moderate Inhibition (50-90%) Potential Off-Target. These kinases may become relevant at higher inhibitor concentrations used in cellular assays. Keep them in mind if potent off-targets do not explain your phenotype.
Low Inhibition (<50%) Likely Not Significant. These kinases are unlikely to be physiologically relevant targets of your compound unless there is significant compound accumulation in your cells.

This table provides a general framework for interpreting kinome profiling data. The thresholds for significance should be adapted based on the specific experimental context.

References

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link].

  • Lin J, Gnanamony M, Reeve J, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. 2019;171(2):357-368. Available from: [Link].

  • Xie L, Wang J, Bourne PE. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. 2011;27(23):3230-3238. Available from: [Link].

  • Reaction Biology. Kinase Panel Screening Services. Reaction Biology. Available from: [Link].

  • Reinecke M, Babon JJ, Gapp BV, et al. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology. 2019;14(4):721-731. Available from: [Link].

  • Knight ZA, Shokat KM. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. 2015;10(1):21-29. Available from: [Link].

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. (A). In... ResearchGate. Available from: [Link].

  • Gao Y, Davies SP, Augustin M, et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry. 2013;56(10):3779-3791. Available from: [Link].

  • Li Z, Liu Y, Zhang Y. Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Metabolism & Toxicology. 2021;17(1):65-74. Available from: [Link].

  • Martinez Molina D, Nordlund P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. 2016;56:141-161. Available from: [Link].

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available from: [Link].

  • Ventura JJ. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. 2015;9:17. Available from: [Link].

  • ResearchGate. (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. Available from: [Link].

  • Okada M. Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. 2010;147(4):451-453. Available from: [Link].

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link].

  • National Center for Biotechnology Information. Kinome Profiling. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. Available from: [Link].

  • Wang J, Hsieh M, Wu C, et al. Troubleshooting and deconvoluting label-free cell phenotypic assays in drug discovery. Expert Opinion on Drug Discovery. 2017;12(11):1103-1114. Available from: [Link].

  • National Center for Biotechnology Information. Recent advances in methods to assess the activity of the kinome. National Center for Biotechnology Information. Available from: [Link].

  • Semantic Scholar. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Semantic Scholar. Available from: [Link].

  • National Center for Biotechnology Information. Mapping the Protein Kinome: Current Strategy and Future Direction. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. The power of sophisticated phenotypic screening and modern mechanism-of-action methods. National Center for Biotechnology Information. Available from: [Link].

  • MDPI. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. MDPI. Available from: [Link].

  • National Center for Biotechnology Information. COX Inhibitors. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. National Center for Biotechnology Information. Available from: [Link].

Sources

Technical Support Center: Enhancing the Metabolic Stability of Cyclobutanesulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutanesulfonamide scaffold has emerged as a valuable motif in contemporary drug discovery, offering a unique three-dimensional architecture that can be exploited to achieve potent and selective modulation of biological targets. However, a recurring challenge in the development of these candidates is their susceptibility to metabolic degradation, which can adversely affect their pharmacokinetic properties and limit their therapeutic potential. This technical support center is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating the metabolic liabilities of this compound-based compounds. Drawing upon established principles of drug metabolism and field-proven strategies, this resource aims to empower you to rationally design and synthesize more robust and drug-like candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic routes for this compound derivatives?

A1: The metabolism of cyclobutanesulfonamides is predominantly mediated by cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism in humans. The most commonly observed metabolic transformations for this class of compounds are hydroxylation of the cyclobutane ring and N-dealkylation of substituents on the sulfonamide nitrogen.[1][2] The specific regioselectivity of hydroxylation on the cyclobutane ring is influenced by the steric and electronic environment of the molecule.

Q2: My lead compound exhibits high clearance in human liver microsomes (HLM). How do I pinpoint the metabolic "soft spot"?

A2: The first and most critical step is to conduct a metabolite identification (MetID) study.[3] This involves incubating your compound with HLM in the presence of the necessary cofactor, NADPH, and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).[4][5] By comparing the mass spectra of the parent compound with any newly formed metabolites, you can identify the specific metabolic transformations that have occurred. For example, an increase in mass of 16 Da typically indicates a hydroxylation event.

Q3: Can computational tools predict the metabolic fate of my this compound candidates?

A3: Yes, in silico tools can be a valuable starting point for predicting potential sites of metabolism. These software packages can model the interactions between your compound and various CYP isoforms to identify atoms that are most susceptible to oxidation. However, it is crucial to remember that these are predictive models and their accuracy can vary. Therefore, any in silico predictions should always be validated through experimental studies.

Q4: What are some general strategies for improving the metabolic stability of this class of compounds?

A4: Several structural modification strategies can be employed to enhance metabolic stability.[6] One common approach is to block a known metabolic "soft spot" by introducing a group that is resistant to metabolism, such as a fluorine atom or a methyl group.[7][8][9][10][11][12] Another strategy is to replace a labile functional group with a more stable bioisostere.[10] Additionally, deuterating a metabolically susceptible C-H bond can slow down its cleavage by CYP enzymes due to the kinetic isotope effect.[13][14][15][16][17]

Troubleshooting Guides

Guide 1: A Systematic Approach to Investigating High In Vitro Clearance

When a promising this compound candidate demonstrates high clearance in an in vitro assay, a structured investigation is necessary to identify the root cause and guide the design of more stable analogs.

Workflow for Addressing High In Vitro Clearance

Caption: A workflow for troubleshooting high in vitro clearance.

Step-by-Step Protocol: Metabolite Identification in Human Liver Microsomes

  • Preparation of Incubation Reactions:

    • Prepare a 1 mM stock solution of your test compound in a suitable organic solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, prepare the following reaction mixtures (final volume of 200 µL):

      • Test Reaction: 1 µM test compound, 0.5 mg/mL HLM, 1 mM NADPH in 100 mM phosphate buffer (pH 7.4).

      • Negative Control: 1 µM test compound, 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) without NADPH.

    • Pre-incubate all tubes at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reactions by adding NADPH to the "Test Reaction" tube.

    • Incubate all tubes at 37°C for 60 minutes with gentle shaking.

  • Quenching and Sample Preparation:

    • Stop the reactions by adding 400 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples vigorously and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS analysis.

  • LC-MS Analysis and Data Interpretation:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Compare the chromatograms of the "Test Reaction" and "Negative Control." Peaks that are present only in the "Test Reaction" are potential metabolites.

    • Determine the exact mass of the potential metabolites to infer the type of metabolic transformation (e.g., +16 Da for hydroxylation).

    • Perform tandem mass spectrometry (MS/MS) on both the parent compound and the metabolites to elucidate the site of modification.

Guide 2: Rational Design Strategies for Enhanced Metabolic Stability

Once the metabolic liability has been identified, the following strategies can be employed to design more stable analogs.

Common Strategies to Mitigate Metabolic Lability

StrategyRationaleExample Application for Cyclobutanesulfonamides
Steric Shielding Introducing a bulky group near the site of metabolism can physically hinder the access of CYP enzymes.If a specific position on the cyclobutane ring is hydroxylated, introducing a methyl group at or near that position can block the metabolic attack.
Fluorination Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can block oxidation due to the high strength of the C-F bond.[7][8][9][11][12]Strategic fluorination of the cyclobutane ring can prevent hydroxylation.[12]
Deuteration (Kinetic Isotope Effect) Replacing a C-H bond with a C-D bond at the site of metabolism can significantly slow down the rate of bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation.[13][14][15][16][17]If a specific methylene group on the cyclobutane ring is the primary site of hydroxylation, replacing the hydrogens with deuterium can increase the compound's half-life.[18][19]
Bioisosteric Replacement Replacing a metabolically unstable functional group with a bioisostere that is more resistant to metabolism while maintaining the desired biological activity.[10]If an N-alkyl group is susceptible to dealkylation, it could be replaced with a more stable group like a cyclopropylmethyl or a trifluoroethyl group.

Decision Tree for Selecting a Modification Strategy

Caption: A decision-making tool for selecting a metabolic stabilization strategy.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023). Environmental Science & Technology, 57(13), 5368-5379.
  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 380, 13-22.
  • Evans, C. A., & Baillie, T. A. (2005). Metabolite identification in drug discovery. Analytical Chemistry, 77(11), 228 A-234 A.
  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(4), 548-566.
  • Di, L., & Kerns, E. H. (2009). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Drug Discovery Today, 14(19-20), 948-955.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Mezencev, R. (2020). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 239, 109631.
  • Li, A., Zhao, L., & Zhang, Q. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368-5379.
  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.
  • Metabolic stability in drug design. (2025).
  • Drug Modifications to Improve Stability. (n.d.). In An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development. (n.d.). WuXi AppTec.
  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 548-566.
  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(9), 1019-1029.
  • Sharma, V. K., & Kumar, V. (2014). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 3(3), 1-11.
  • Kinetic isotope effect. (n.d.). Taylor & Francis.
  • Singh, R. P., & Kaur, M. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Li, A., Zhao, L., & Zhang, Q. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(13), 5368-5379.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.
  • Exploiting the Kinetic Isotope Effect in Drug Discovery. (2009). Technology Networks.
  • Evans, D. C., & Spearing, P. (2005). Approaches for the rapid identification of drug metabolites in early clinical studies. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 431-443.
  • The overview of approaches for metabolite identification. (n.d.).
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396.

Sources

Technical Support Center: Refining Purification Protocols for High-Purity Cyclobutanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cyclobutanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in obtaining high-purity this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound, providing concise answers and links to more detailed troubleshooting protocols.

FAQ-1: What are the most common impurities I should expect in my crude this compound?

Common impurities in crude this compound often stem from the synthetic route.[1][2][3][4] These can include:

  • Unreacted Starting Materials: Such as cyclobutanesulfonyl chloride and the amine reactant.

  • By-products: Formed from side reactions during the synthesis.[1][2]

  • Degradation Products: this compound may be susceptible to hydrolysis under certain pH and temperature conditions.[5][6][7]

  • Residual Solvents: Solvents used in the synthesis and work-up that are not completely removed.[3]

Impurity profiling using techniques like HPLC-MS is crucial for identifying and quantifying these impurities.[2][3][8][9][10]

FAQ-2: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" is a common issue in the crystallization of sulfonamides and occurs when the compound separates as a liquid phase.[11][12] This can be caused by several factors, including a high impurity load or the use of an inappropriate solvent system.

Immediate Corrective Actions:

  • Add More Solvent: Introduce a small amount of additional hot solvent to redissolve the oil.[11]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[11]

  • Lower the Temperature: Gradually lower the temperature of the solution.

For a more detailed workflow on resolving this issue, please refer to the Troubleshooting Guide: Oiling Out During Recrystallization .

FAQ-3: I'm observing poor recovery after recrystallization. How can I improve my yield?

Low recovery is a frequent challenge. To improve your yield, consider the following:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to dissolve your crude product.[11][13]

  • Ensure Complete Cooling: After reaching room temperature, cool the solution in an ice bath to maximize precipitation.[11]

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Refer to the Troubleshooting Guide: Optimizing Recrystallization Yield for a systematic approach to solvent screening and process optimization.

FAQ-4: How do I choose between recrystallization and column chromatography for purification?

The choice between recrystallization and chromatography depends on the nature and quantity of impurities, as well as the desired scale of purification.

  • Recrystallization is often preferred for large-scale purifications where the impurities have significantly different solubility profiles from the product. It is a cost-effective and scalable method.

  • Column Chromatography is highly effective for separating compounds with similar polarities and for removing a wide range of impurities.[14] It is particularly useful for small-scale purifications and when high purity is essential. Techniques like supercritical fluid chromatography (SFC) can also be effective for separating sulfonamides.[14][15]

The following decision tree can help guide your choice:

G start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, HPLC) start->impurity_analysis decision Impurity Polarity vs. Product? impurity_analysis->decision recrystallization Recrystallization decision->recrystallization Significantly Different chromatography Column Chromatography decision->chromatography Similar high_purity High-Purity Product recrystallization->high_purity chromatography->high_purity

Caption: Decision workflow for purification method selection.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific challenges during the purification of this compound.

Troubleshooting Guide: Oiling Out During Recrystallization

Problem: The compound separates as an oil instead of forming solid crystals during the cooling phase of recrystallization.

Underlying Causes:

  • High Impurity Concentration: Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

  • Inappropriate Solvent: The solvent may be too good a solvent for the compound, preventing it from reaching a supersaturated state conducive to crystallization.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation and growth.[12]

Step-by-Step Protocol to Resolve Oiling Out:
  • Re-dissolution:

    • Gently heat the mixture to re-dissolve the oil into the solvent.

    • Add a small amount of additional hot solvent (in 1-2% volume increments) until the oil is fully dissolved.[11] Be cautious not to add too much solvent, as this will reduce your final yield.

  • Controlled Cooling:

    • Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with a beaker of hot water or a cloth) can help slow the cooling rate.[13]

    • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, to induce gradual crystallization.

  • Induce Nucleation:

    • If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that can serve as nucleation sites.[11]

    • Alternatively, add a "seed crystal" of pure this compound to the solution to initiate crystallization.

  • Solvent System Modification (If Oiling Persists):

    • Solvent/Anti-Solvent System: Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature. Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.[11] Allow the solution to stand undisturbed for crystal growth.

    Solvent (Good) Anti-Solvent (Poor)
    DichloromethaneHexane
    Ethyl AcetateHeptane
    AcetoneWater
    IsopropanolWater[16]
Troubleshooting Guide: Optimizing Recrystallization Yield

Problem: The final yield of purified this compound after recrystallization is unacceptably low.

Underlying Causes:

  • Excess Solvent: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures.[11][13]

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.[11]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the solid impurities.

Step-by-Step Protocol to Improve Yield:
  • Minimize Solvent Usage:

    • In a trial run with a small amount of crude material, determine the minimum volume of hot solvent required to just dissolve the solid.[13]

    • During the main recrystallization, add the hot solvent in small portions, allowing time for dissolution between additions.

  • Optimize Cooling:

    • After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.[11]

  • Prevent Premature Crystallization During Hot Filtration:

    • Use a pre-warmed funnel and filter flask.

    • Keep the solution at or near its boiling point during the filtration process.

  • Recover a Second Crop of Crystals:

    • The filtrate (mother liquor) from the first filtration can be concentrated by carefully boiling off a portion of the solvent.

    • Allow the concentrated solution to cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.

Troubleshooting Guide: Removing Persistent Impurities by Chromatography

Problem: A specific impurity is co-eluting with the product during column chromatography or is not removed by recrystallization.

Underlying Causes:

  • Similar Polarity: The impurity and the product have very similar polarities, making separation by normal-phase or reverse-phase chromatography challenging.

  • Strong Interaction with Stationary Phase: The impurity may have a strong, non-specific interaction with the silica gel or other stationary phase.

Step-by-Step Protocol for Enhanced Chromatographic Separation:
  • Method Optimization for HPLC:

    • Mobile Phase Modification:

      • Adjust the solvent ratio to fine-tune the elution strength.

      • Introduce a third solvent to the mobile phase to alter selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of methanol can significantly change the retention behavior of polar compounds.

      • For sulfonamides, a mobile phase of carbon dioxide with a methanol modifier can be effective in supercritical fluid chromatography (SFC).[14][15]

    • Stationary Phase Selection:

      • If using a standard silica or C18 column, consider alternative stationary phases such as cyano (CN) or amino (NH2) columns, which offer different selectivities.[14][15]

      • Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for separating polar impurities.[17]

    • Gradient Elution: Employ a shallow gradient elution profile around the elution point of the product to maximize resolution between closely eluting peaks.[18]

  • Sample Preparation and Loading:

    • Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a weaker solvent before loading onto the column.

    • Dry loading the sample onto a small amount of silica gel can improve peak shape and resolution.

The following diagram illustrates a systematic approach to troubleshooting chromatographic separations:

G start Poor Separation adjust_mobile_phase Adjust Mobile Phase Ratio start->adjust_mobile_phase change_solvent Change Solvent System adjust_mobile_phase->change_solvent No Improvement success Successful Separation adjust_mobile_phase->success Improved change_column Select Different Stationary Phase change_solvent->change_column No Improvement change_solvent->success Improved gradient Optimize Gradient change_column->gradient No Improvement change_column->success Improved gradient->success Improved

Caption: Workflow for optimizing chromatographic separation.

Section 3: Stability and Degradation

Understanding the stability of this compound is crucial for its purification and storage.

Q: What are the primary degradation pathways for this compound?

A: Sulfonamides can be susceptible to degradation under certain conditions.[6] The primary pathways include:

  • Hydrolysis: The sulfonamide bond can be hydrolyzed under strongly acidic or basic conditions, particularly at elevated temperatures.[5][7]

  • Photodegradation: Exposure to UV light can lead to the cleavage of the sulfonamide bond.

It is recommended to store pure this compound in a cool, dark, and dry place.

References

  • Combs, M. T., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(7), 345-349. Available at: [Link]

  • Combs, M. T., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Chen, Y. C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]

  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. Available at: [Link]

  • ResearchGate. (2017). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Available at: [Link]

  • PubMed. (2021). Sulfonamide Crystals. Available at: [Link]

  • Kus, M., & KMECL. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]

  • United States Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]

  • Snodin, D. J. (2025). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 114(2), 719-735. Available at: [Link]

  • Singh, M., & Guleri, A. (2005). Stability and degradation profiles of Spantide II in aqueous solutions. European Journal of Pharmaceutical Sciences, 26(3-4), 211-221. Available at: [Link]

  • Reddy, G. M., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1061. Available at: [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]

  • Jachs, M., et al. (2015). Impurity profiling of ibandronate sodium by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 115, 253-259. Available at: [Link]

  • European Medicines Agency. (2017). Redefinition of GMP-Starting Materials. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]

  • Igwe, K. C., & Okoro, U. C. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 4(1), 32. Available at: [Link]

  • ResearchGate. (2019). Studies on sulfonamide degradation products. Available at: [Link]

  • Snodin, D. J. (2024). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. ResearchGate. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. Available at: [Link]

  • US Pharmacopeia (USP). 129 ANALYTICAL PROCEDURES FOR RECOMBINANT THERAPEUTIC MONOCLONAL ANTIBODIES. Available at: [Link]

  • ResearchGate. (2025). A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. Available at: [Link]

  • Vlase, L., et al. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. MDPI. Available at: [Link]

  • Srisawat, T., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC - NIH. Available at: [Link]

  • Reddy, P. P., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Reactivity of Compounds with Cyclobutane Ring(s). Part 20. Synthesis of Novel Cyclobutylphosphonic Acids as Inhibitors of Imidazole Glycerol Phosphate Dehydratase. Available at: [Link]

Sources

"mitigating degradation of cyclobutanesulfonamide under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclobutanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on mitigating the degradation of this compound under experimental conditions. As Senior Application Scientists, we have synthesized the following information to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is an organic compound featuring a four-membered cyclobutane ring attached to a sulfonamide functional group. The sulfonamide group generally imparts some degree of aqueous solubility, while the strained cyclobutane ring can influence its reactivity.[1] Like many sulfonamides, its stability is susceptible to environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Understanding these sensitivities is crucial for maintaining its integrity during experimental use.

Q2: What are the primary degradation pathways I should be aware of when working with this compound?

Based on the general chemistry of sulfonamides and the reactivity of strained ring systems, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under both acidic and basic conditions, a common degradation pathway for sulfonamide-containing compounds.[5] The rate of hydrolysis is often dependent on pH and temperature.[6]

  • Oxidation: The nitrogen and sulfur atoms in the sulfonamide group can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.[6][7][8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of sulfonamide compounds.[2][10] The extent of photodegradation depends on the intensity and wavelength of the light source, as well as the duration of exposure.

The following diagram illustrates these potential degradation pathways:

cluster_degradation Potential Degradation Pathways of this compound This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Cyclobutanesulfonic Acid + Amine) This compound->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products (e.g., N-oxides, sulfonic acid) This compound->Oxidation_Products Oxidative Stress Photodegradation_Products Photodegradation Products (e.g., ring-opened or rearranged products) This compound->Photodegradation_Products Light Exposure cluster_workflow Photostability Assessment Workflow Start Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Split_Sample Split into Light-Exposed and Dark Control Samples Prepare_Solution->Split_Sample Expose_Light Expose to Light Source (ICH Q1B) Split_Sample->Expose_Light Store_Dark Store in Dark at Same Temperature Split_Sample->Store_Dark Analyze_Samples Analyze Samples at Time Points (HPLC-UV/MS) Expose_Light->Analyze_Samples Store_Dark->Analyze_Samples Compare_Results Compare Degradation Profiles Analyze_Samples->Compare_Results End End Compare_Results->End

References

"computational approaches to optimize cyclobutanesulfonamide ligand binding"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for computational approaches to optimize cyclobutanesulfonamide ligand binding. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate their discovery pipelines. As a unique and increasingly important scaffold in medicinal chemistry, the this compound moiety presents specific challenges and opportunities in computational modeling.

This document moves beyond simple step-by-step instructions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the practical issues you may encounter. We will delve into the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

General Workflow for Ligand Optimization

Before diving into specific problems, it's essential to visualize the overall computational workflow. The journey from an initial hit to a lead-optimized compound typically follows a multi-stage process of increasing computational rigor and accuracy.

Computational_Workflow cluster_0 Initial Screening & Pose Generation cluster_1 Refinement & Stability Assessment cluster_2 High-Accuracy Affinity Prediction Ligand_Prep Ligand Preparation (Protonation, Tautomers) Docking Molecular Docking (Virtual Screening, Pose Prediction) Ligand_Prep->Docking Energy Minimized Conformers System_Setup System Setup (Solvation, Ionization) Docking->System_Setup Top Scoring Poses MD_Sim Molecular Dynamics (MD) (Stability, Conformational Analysis) System_Setup->MD_Sim Equilibrated System Free_Energy Free Energy Calculations (FEP, MM/PBSA) MD_Sim->Free_Energy Stable Trajectories QM_MM QM/MM (High-Accuracy Energetics) MD_Sim->QM_MM Key Snapshots Optimization Lead Optimization Free_Energy->Optimization ΔΔG Predictions

Caption: High-level workflow for computational ligand optimization.

Part 1: Force Field Selection and Ligand Parameterization

The accuracy of any molecular mechanics (MM)-based simulation is fundamentally limited by the quality of the force field. Sulfonamides, with their hypervalent sulfur center, can be challenging for general-purpose force fields.

Q1.1: My standard force field (e.g., GAFF2, OpenFF) seems to produce odd geometries for the sulfonamide group. Why is this happening and what can I do?

A: This is a common and critical issue. General-purpose force fields are parameterized on a broad range of small molecules, but specific or unusual functional groups like cyclobutanesulfonamides may not be well-represented in their training sets. The geometry around the sulfur atom (bond lengths, angles) and the associated partial charges are crucial for accurately capturing its interactions, particularly the strong hydrogen bond accepting capacity of the sulfonyl oxygens.

Causality: Inaccuracies stem from poorly fitted dihedral parameters, improper bond and angle equilibrium values, or non-optimal partial charges that fail to reproduce the quantum mechanical electrostatic potential. This can lead to distorted geometries, incorrect conformational preferences, and ultimately, flawed binding energy predictions.

Troubleshooting Steps:

  • Use a Specialized Force Field: The CHARMM General Force Field (CGenFF) has been explicitly extended to include parameters for sulfonyl-containing compounds, showing good agreement with experimental data.[1] This should be your first choice when available.

  • Parameter Analogy: If CGenFF does not cover your exact topology, its analogy-based parameter assignment is a reliable starting point. However, always check the "penalty score" provided by parameterization tools (e.g., CGenFF server, SwissParam). A high penalty score suggests that the assigned parameters are a poor match and require further validation or custom derivation.

  • Custom Parameterization: For lead optimization projects where high accuracy is paramount, you must derive custom parameters. This involves performing high-level quantum mechanics (QM) calculations (e.g., MP2/6-31+G*) to determine equilibrium geometries, vibrational frequencies, and torsional energy profiles.[2] These QM data are then used to fit the MM parameters. While complex, this approach ensures the force field is tailored to your specific molecular series.[2]

Force Field FamilySuitability for CyclobutanesulfonamidesKey Considerations
CGenFF / CHARMM High Explicitly parameterized for many sulfonamides; good compatibility with protein force fields.[1]
OpenFF (Sage/Parsley) Moderate to High Continuously improving, but may require validation for specific sulfonamide subtypes.[3][4]
GAFF / AMBER Moderate Widely used, but may lack specific parameters for the sulfonamide moiety, requiring careful validation.
OPLS Moderate to High Newer versions (e.g., OPLS4) show improved accuracy for protein-ligand systems.

Part 2: Molecular Docking and Pose Prediction

Docking is used to predict the binding orientation of a ligand in a protein's active site. For cyclobutanesulfonamides, ensuring the correct placement of the key interacting groups is vital.

Q2.1: My docking results show high scores, but the sulfonamide oxygens are not forming the expected hydrogen bonds seen in analogous crystal structures. How should I proceed?

A: This is a classic "scoring vs. posing" problem. Docking scores are an approximation of binding affinity, and they can sometimes favor poses with good van der Waals packing over those with critical polar interactions. The sulfonamide oxygens are potent hydrogen bond acceptors, and their interactions are often a key binding motif.[5]

Troubleshooting Workflow:

Docking_Troubleshooting Start Incorrect Docking Pose (e.g., missed H-bonds) Check_Protonation Verify Protein & Ligand Protonation States Start->Check_Protonation Check_Pocket Is the Binding Pocket Too Constrained? (Use Induced Fit) Check_Protonation->Check_Pocket If states are correct Add_Constraints Apply Pharmacophoric Constraints Check_Pocket->Add_Constraints If pocket is flexible Rescore Rescore Top Poses with a Different Scoring Function Add_Constraints->Rescore MD_Validation Run Short MD Simulations on Top 3-5 Poses Rescore->MD_Validation Analyze_Stability Analyze Pose Stability (RMSD) and Key Interactions MD_Validation->Analyze_Stability Success Proceed with Stable, Chemically-Sensible Pose Analyze_Stability->Success

Caption: Decision tree for troubleshooting docking poses.

Protocol: Applying Pharmacophoric Constraints in Docking

This protocol ensures that key chemical interactions are prioritized during the docking search.

  • Identify Key Interactions: Based on existing crystallographic data or well-validated models of related compounds, identify the essential hydrogen bond donors/acceptors in the protein active site that should interact with your sulfonamide. For example, a backbone NH group that should bind to a sulfonyl oxygen.

  • Define the Constraint: In your docking software (e.g., MOE, Glide, Gold), define a "distance constraint." Specify the two atoms involved (e.g., the backbone nitrogen in the protein and an oxygen atom in the ligand) and a target distance (e.g., 2.8 Å) with a reasonable tolerance (e.g., ± 0.5 Å).

  • Run Constrained Docking: Execute the docking run with this constraint enabled. The algorithm will now heavily penalize any poses that do not satisfy this geometric criterion.

  • Validate the Results: The resulting poses should now feature the desired interaction. It is crucial to visually inspect these poses to ensure that satisfying the constraint has not introduced other steric clashes or unfavorable geometries. This acts as a self-validation check. The docking score of the constrained pose should still be reasonable, even if it is not the absolute top score from an unconstrained run.

Part 3: Molecular Dynamics (MD) and System Stability

MD simulations provide insight into the dynamic behavior of the protein-ligand complex, offering a more realistic view than static docking poses. The stability of the simulation is a prerequisite for any meaningful analysis or subsequent free energy calculation.

Q3.1: My this compound ligand appears unstable during MD simulations, showing high RMSD and sometimes leaving the binding pocket. What are the common causes?

A: Ligand instability in MD is a red flag that can point to several issues, ranging from the initial setup to the underlying physics of the model.

Common Causes & Solutions:

  • Poor Starting Pose: An energetically unfavorable docking pose is a primary cause. Even a pose with a good score might contain subtle clashes that become apparent once the system is allowed to move.

    • Solution: Don't rely on a single docking pose. Run short (10-20 ns) MD simulations on the top 3-5 distinct poses to see which one remains most stable in the binding pocket.[6]

  • Insufficient Equilibration: A system that has not been properly equilibrated can harbor significant potential energy hotspots. When the production MD starts, the rapid release of this energy can impart excessive kinetic energy to the ligand, causing it to become unstable.

    • Solution: Implement a multi-stage equilibration protocol with gradually decreasing positional restraints on the protein backbone, side chains, and finally the ligand. This allows the solvent and protein to relax around the ligand before it is allowed to move freely.

  • Force Field Deficiencies: As discussed in Part 1, an improper force field can cause the ligand to adopt strained internal conformations, leading to instability.

    • Solution: If you have persistent stability issues after addressing the pose and equilibration, revisit your ligand parameterization. This is especially important if you are using parameters generated by analogy with a high penalty score.

  • Incorrect Tautomer/Protonation State: A ligand with the wrong protonation state will have incorrect electrostatics and may be missing key interactions needed to anchor it in the pocket.

    • Solution: Double-check the pKa of the sulfonamide nitrogen and any other titratable groups on your ligand and protein at the simulation pH.

Part 4: Advanced Binding Affinity Prediction with FEP

For lead optimization, accurately predicting the change in binding affinity upon chemical modification (ΔΔG) is the ultimate goal. Free Energy Perturbation (FEP) is a rigorous, physics-based method for this task.[7][8]

Q4.1: I am new to FEP. What are the most critical steps for setting up a reliable relative binding free energy (RBFE) calculation for my this compound series?

A: FEP calculations "mutate" one ligand (A) into another (B) over a series of non-physical intermediate steps (lambda windows) to calculate the free energy difference.[8] The accuracy of the result is highly sensitive to the setup.

FEP Workflow and Critical Checkpoints:

FEP_Workflow Setup 1. System Setup (Protein, Ligands A & B) Mapping 2. Atom Mapping (Define Common Scaffold) Setup->Mapping Perturbation 3. Perturbation Map (Define all A->B mutations) Mapping->Perturbation Lambda 4. Run FEP Simulations (Solvent Leg & Complex Leg) Perturbation->Lambda Analysis 5. Analyze Overlap & Convergence Lambda->Analysis Result 6. Calculate ΔΔG (Thermodynamic Cycle) Analysis->Result

Caption: Workflow for a Relative Binding Free Energy (RBFE) FEP calculation.

Key Troubleshooting Points:

  • Atom Mapping (Step 2): The core of the FEP calculation is defining which atoms are common between ligand A and ligand B (the "maximum common substructure"). A poor mapping strategy can lead to very large, difficult perturbations. For cyclobutane rings, ensure the ring atoms are mapped to each other, even if substituents are changing.

  • Perturbation Size: FEP works best for small chemical changes (e.g., adding a methyl group, changing a hydroxyl to a methoxy).[7] Avoid very large perturbations, like changing the cyclobutane ring to a phenyl ring, in a single step. It is better to use an intermediate ligand to bridge large chemical changes.

  • Overlap & Convergence (Step 5): The free energy difference between adjacent lambda windows must be small enough for the calculation to be statistically valid. Poor overlap between the potential energy distributions of neighboring windows indicates insufficient sampling or a perturbation that is too large.

    • Solution: Increase the number of lambda windows. If issues persist, extend the simulation time for each window to ensure adequate conformational sampling.[9]

Q4.2: When is a more computationally expensive QM/MM approach warranted?

A: A hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is necessary when the electronic structure of the ligand is expected to change significantly upon binding, or when interactions like charge transfer or strong polarization are critical.[10] For a this compound, consider QM/MM if:

  • You are studying a metalloenzyme where the sulfonamide directly coordinates with a metal ion. Classical force fields cannot accurately model the coordinate bond.

  • The binding involves a covalent reaction with the protein. Bond making/breaking is a quantum mechanical phenomenon.[11]

  • You suspect that the polarization of the sulfonyl group is significantly altered by the specific hydrogen bonding network in the active site, and this effect is not captured well by the fixed-charge force field.

References

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. Available at: [Link]

  • Schreier, A., et al. (2023). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

  • Riniker, S., et al. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. Available at: [Link]

  • Hopfinger, A. J., and Pearlstein, R. A. (1984). On the Transferability of Force Field Parameters—With an ab Initio Force Field Developed for Sulfonamides. Journal of Computational Chemistry. Available at: [Link]

  • Hernández-García, E., et al. (2022). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Molecules. Available at: [Link]

  • Ahmad, B., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PeerJ. Available at: [Link]

  • Wiedemann, N., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Available at: [Link]

  • Lionta, E., et al. (2014). Virtual screening strategies in drug discovery: a critical review. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Free-energy perturbation. Available at: [Link]

  • Cresset Group. (2019). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. Available at: [Link]

  • Al-Khafaji, Y. R. (2018). Free energy perturbation and MM/PBSA studies on inclusion complexes of some structurally related compounds with β-cyclodextrin. Journal of the Taiwan Institute of Chemical Engineers. Available at: [Link]

  • Mondal, S., et al. (2019). A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. ChemRxiv. Available at: [Link]

  • Guedes, I. A., et al. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets. Available at: [Link]

  • Salmaso, V., & Moro, S. (2022). Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds─Challenges and Opportunities. Journal of Chemical Information and Modeling. Available at: [Link]

  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Available at: [Link]

  • Hayes, R. L., et al. (2014). Free Energy Perturbation Calculation of Relative Binding Free Energy between Broadly Neutralizing Antibodies and the gp120 Glycoprotein of HIV-1. PLoS ONE. Available at: [Link]

  • Schrödinger. (n.d.). Computational strategies for discovering and optimizing RNA- and DNA-targeting molecules. Available at: [Link]

  • Salmaso, V., & Moro, S. (2022). Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds – Challenges and Opportunities. Journal of Chemical Information and Modeling. Available at: [Link]

  • Vasanthanathan, P., et al. (2010). Computational prediction of binding affinity for CYP1A2-ligand complexes using empirical free energy calculations. Drug Metabolism and Disposition. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. Molecules. Available at: [Link]

  • Basanta, B., & Khare, S. D. (2017). Computational Design of Ligand Binding Proteins. Methods in Molecular Biology. Available at: [Link]

  • Gohlke, H., & Hendlich, M. (2003). Binding pocket optimization by computational protein design. Journal of Molecular Biology. Available at: [Link]

  • Geromichalos, G. D., et al. (2012). Virtual Screening Strategies and Application in Drug Designing. In Silico Drug Design: Repurposing Techniques and Methodologies. Available at: [Link]

  • Chapagain, P. (2020). Using molecular dynamics simulations to design novel inhibitors of topoisomerase enzymes. YouTube. Available at: [Link]

  • Mattos, C., & Ringe, D. (2015). Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. Biophysical Journal. Available at: [Link]

  • Wang, Y., et al. (2024). Molecular Dynamics Simulation on Thickening and Solubility Properties of Novel Thickener in Supercritical Carbon Dioxide. Polymers. Available at: [Link]

  • Eapen, M., et al. (2018). Molecular dynamics simulations on the effect of solvent and supersaturation on the aggregation behaviour in carbamazepine. CrystEngComm. Available at: [Link]

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Technical Support Center: A Guide to the Scale-Up Synthesis of Cyclobutanesulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers and process chemists engaged in the scale-up synthesis of cyclobutanesulfonamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning from bench-scale discovery to the multi-gram quantities required for preclinical evaluation.[1][2][3] The objective is to ensure the consistent production of high-purity Active Pharmaceutical Ingredient (API) to support critical safety, efficacy, and pharmacokinetic studies.[4][5]

Part 1: Synthesis Strategy & Scale-Up Considerations

The most common and scalable synthetic route to this compound involves a two-stage process. This strategy is predicated on the preparation of a key reactive intermediate, cyclobutanesulfonyl chloride, followed by its reaction with an ammonia source.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfonamide Formation cluster_2 Downstream Processing cluster_3 Quality Control & Analysis A Cyclobutane Precursor (e.g., Cyclobutyl Thiol or Halide) B Oxidative Chlorination A->B C Cyclobutanesulfonyl Chloride B->C J In-Process Controls (IPC) (TLC, HPLC, GC) B->J E Sulfonamidation Reaction C->E D Ammonia Source (e.g., NH4OH, NH3 gas) D->E E->J F Crude this compound G Work-up & Crude Isolation F->G H Purification (Crystallization / Chromatography) G->H I Final API (this compound) H->I H->J K Final Release Testing (Purity, Identity, Impurity Profile) I->K

Caption: Overall workflow for the scale-up synthesis of this compound.
Stage 1: Synthesis of Cyclobutanesulfonyl Chloride

The generation of the sulfonyl chloride intermediate is often the most critical and hazardous step in the sequence. A common method involves the oxidative chlorination of a cyclobutyl thiol or a related sulfur-containing precursor using reagents like chlorine gas in an aqueous medium.

Key Scale-Up Considerations:

  • Exotherm Control: This reaction is highly exothermic. On a large scale, efficient heat dissipation is paramount. A jacketed reactor with precise temperature control is mandatory. The portion-wise addition of the starting material to the chlorinating agent at a low temperature (e.g., 0-5 °C) is a standard control strategy.[6]

  • Gas Handling: The reaction releases significant amounts of HCl gas. The reactor must be equipped with a robust gas scrubbing system to neutralize acidic off-gases.[6]

  • Solvent Selection: Biphasic solvent systems (e.g., dichloromethane and water) are often used to facilitate product extraction and separation. The choice of solvent must consider safety, environmental impact, and ease of removal at scale.

  • Work-up: Quenching the reaction mixture with a reducing agent (e.g., sodium bisulfite) may be necessary to destroy excess oxidant. Phase separation at scale can be slow; ensuring clean separation is vital to prevent carrying impurities downstream.

Stage 2: Sulfonamide Formation

This step involves the reaction of the moisture-sensitive cyclobutanesulfonyl chloride with an ammonia source.[7]

Key Scale-Up Considerations:

  • Reagent Stoichiometry: At least two equivalents of the amine (ammonia) are required: one for the nucleophilic attack and one to act as a base to neutralize the HCl byproduct. Using an excess of ammonia can help drive the reaction to completion.

  • Temperature Control: The initial addition of the sulfonyl chloride to the ammonia solution should be done at low temperatures (e.g., 0-10 °C) to control the exotherm and minimize side reactions.

  • Moisture Control: Cyclobutanesulfonyl chloride is highly susceptible to hydrolysis, which forms the unreactive cyclobutanesulfonic acid.[8] All solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).

  • Product Isolation: The product often precipitates from the reaction mixture upon completion. The choice of isolation method (filtration vs. extraction) will depend on the physical properties of the product and the solvent system used.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis.

G start Low Yield or Incomplete Reaction check_sm Check Starting Material Quality Purity (NMR, GC-MS) Moisture Content (KF) start->check_sm check_reagents Verify Reagent Stoichiometry & Quality Titrate base/amine solution Use fresh sulfonyl chloride start->check_reagents check_conditions Review Reaction Conditions Temperature logs Addition rates Mixing efficiency start->check_conditions check_workup Analyze Work-up & Isolation Aqueous & organic layers (TLC/HPLC) Filter cake & mother liquor start->check_workup sm_fail Action: Purify/Re-qualify Starting Materials check_sm:p->sm_fail Issue Found reagents_fail Action: Adjust Stoichiometry Use Fresh Reagents check_reagents:p->reagents_fail Issue Found conditions_fail Action: Optimize Temp/Addition Profile Improve Agitation check_conditions:p->conditions_fail Issue Found workup_fail Action: Modify Extraction pH Optimize Anti-solvent Addition check_workup:p->workup_fail Issue Found

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q1: My sulfonamide formation reaction has stalled or shows a low yield. What are the first things to check?

A1: Start with the most likely culprits related to reagent quality and reaction conditions.[8]

  • Cause 1: Hydrolyzed Sulfonyl Chloride: The primary suspect is often the degradation of the cyclobutanesulfonyl chloride intermediate due to moisture. This forms cyclobutanesulfonic acid, which is unreactive.

    • Solution: Use the sulfonyl chloride immediately after preparation and work-up. If it was stored, verify its purity by ¹H NMR or GC-MS before use. Ensure all solvents and glassware are scrupulously dry and the reaction is run under a nitrogen or argon atmosphere.[8][9]

  • Cause 2: Inactive Amine/Ammonia Source: Amines can absorb atmospheric CO₂. While less of a concern for aqueous ammonium hydroxide, the concentration of commercial solutions can vary.

    • Solution: Use a freshly opened bottle of the amine reagent. For ammonia solutions, titration can confirm the concentration.

  • Cause 3: Poor Temperature Control: An excessive exotherm during the addition of the sulfonyl chloride can lead to side reactions and degradation of the product.

    • Solution: Review the reactor temperature logs. Ensure the addition was slow enough to maintain the target temperature range (e.g., below 10 °C). Improve cooling or slow the addition rate in subsequent batches.

Q2: I'm observing a significant amount of an insoluble, high-melting-point solid in my crude product. What could it be?

A2: This is likely the ammonium salt of cyclobutanesulfonic acid.

  • Cause: This impurity forms when the cyclobutanesulfonyl chloride hydrolyzes to the sulfonic acid, which is then neutralized by the excess ammonia in the reaction mixture.

  • Solution: This points to a significant issue with water in the reaction. The primary solution is to rigorously exclude moisture during the sulfonamide formation step. While this impurity is typically water-soluble and can be removed during work-up, its presence indicates a yield loss.

Q3: My final product purity is low after crystallization. What are the common process-related impurities?

A3: Besides unreacted starting materials, several process-related impurities can arise. Identifying these is crucial for developing an effective purification strategy.[10]

Impurity TypePotential SourceRecommended Analytical MethodMitigation Strategy
Cyclobutanesulfonic Acid Hydrolysis of cyclobutanesulfonyl chloride.HPLC, LC-MSRigorous moisture control. Can be removed with a basic wash during work-up.
Unreacted Starting Material Incomplete reaction.GC-MS (for sulfonyl chloride), HPLCIncrease reaction time, temperature (cautiously), or excess of ammonia.
Solvent Adducts Reaction of the sulfonyl chloride with solvent (e.g., an alcohol).LC-MS, NMRChoose inert solvents (e.g., THF, DCM, MTBE). Avoid alcohol-based solvents.
Isomeric Impurities If the cyclobutane precursor synthesis is not clean.HPLC, Chiral HPLC if applicableRe-qualify the starting materials and intermediates before use.[10]

Part 3: Analytical & Preclinical FAQs

Q1: What analytical methods are essential for release testing of a preclinical batch of this compound?

A1: A comprehensive suite of analytical tests is required to characterize the drug substance for IND-enabling studies.[4]

  • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: HPLC with UV detection is the workhorse for purity assessment and should be capable of separating the API from all known impurities.[9][11] A purity level of >98% is often targeted.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the synthesis and purification, which must be below ICH limits.

  • Inorganic Impurities: Analysis of heavy metals and residue on ignition (sulfated ash) may be required.

Q2: How much this compound is typically needed for preclinical studies?

A2: The quantity varies depending on the planned studies (e.g., dose range-finding, DMPK, GLP toxicology). First-in-human trials require less material than later efficacy studies.[2] A typical range for initial IND-enabling toxicology studies in two species (one rodent, one non-rodent) can be from 100 grams to several kilograms.[3]

Q3: What are the key Chemistry, Manufacturing, and Controls (CMC) considerations at this stage?

A3: At the preclinical stage, the focus is on demonstrating process control and consistency.[1][4]

  • Process Definition: The synthetic route should be well-defined, with established parameters for each step.

  • Material Characterization: The final API must be thoroughly characterized, including its solid-state properties (e.g., crystalline form, polymorphism).[4]

  • Impurity Profile: All process-related impurities above a certain threshold (typically 0.10%) should be identified or, if not possible, qualified through toxicological assessment.

  • Batch Records: Every step of the scale-up synthesis must be documented in detailed batch records.

Part 4: Experimental Protocols

Protocol 4.1: Scale-Up Synthesis of this compound (100 g Scale)

Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory-specific equipment and safety assessments. All operations should be performed in a well-ventilated fume hood or walk-in hood by trained personnel.

Step 1: Sulfonamide Formation

  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Circulate coolant through the jacket to pre-chill the reactor to 0-5 °C.

  • Reagent Charge: Charge the reactor with concentrated ammonium hydroxide (28-30%, ~10 equivalents, e.g., ~800 mL). Begin stirring to ensure uniform temperature.

  • Sulfonyl Chloride Addition: Dissolve cyclobutanesulfonyl chloride (~1 equivalent, e.g., ~157 g, assuming purity) in an anhydrous, inert solvent like tetrahydrofuran (THF, ~300 mL). Charge this solution to the dropping funnel.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred ammonium hydroxide solution over 2-3 hours. Crucially, maintain the internal temperature of the reactor below 10 °C throughout the addition. An uncontrolled exotherm will lead to impurity formation.

  • Reaction Monitoring (IPC): After the addition is complete, allow the mixture to stir at 10 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the sulfonyl chloride.[9]

Step 2: Work-up and Isolation

  • Solvent Removal: If THF was used, concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. This will likely cause the product to precipitate.

  • Filtration: Cool the resulting aqueous slurry to 0-5 °C and stir for 1 hour to maximize precipitation. Collect the solid product by filtration through a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove excess ammonia and ammonium salts) and then with a cold, non-polar solvent like hexanes or heptane (to displace water and aid drying).

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Step 3: Purification by Recrystallization

  • Solvent Selection: Determine an appropriate single or binary solvent system for recrystallization (e.g., isopropanol/water, ethanol/water, acetone/heptane). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Procedure:

    • Dissolve the crude, dry solid in the minimum amount of the hot solvent system.

    • Filter the hot solution to remove any insoluble particulate matter.

    • Allow the clear filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Complete the crystallization by cooling the mixture in an ice bath.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Final Analysis: Analyze the final product for identity, purity, and other specifications as outlined in the preclinical FAQs.

References

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  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules.
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  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
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  • NIH. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
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Validation & Comparative

Validating In Vivo Efficacy of Novel Cyclobutane Sulfonamides as Carbonic Anhydrase IX Inhibitors in Triple-Negative Breast Cancer Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Efficacy Assessment

For researchers, scientists, and drug development professionals, the preclinical validation of a novel therapeutic candidate is a critical milestone. This guide provides an in-depth, technically-focused framework for assessing the in vivo efficacy of a promising class of anti-cancer agents: cyclobutane sulfonamides targeting carbonic anhydrase IX (CAIX). We will focus on their application in triple-negative breast cancer (TNBC), an aggressive malignancy with significant unmet medical need.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols for robust and reproducible preclinical studies. We will compare the hypothetical novel cyclobutane sulfonamide, "CBS-003," with established inhibitors and a standard-of-care chemotherapeutic to provide a comprehensive evaluation of its potential.

The Scientific Rationale: Targeting CAIX in Triple-Negative Breast Cancer

Triple-negative breast cancer is characterized by the absence of estrogen, progesterone, and HER2 receptors, rendering it unresponsive to hormonal or HER2-targeted therapies.[1][2] Chemotherapy remains a primary treatment modality, but resistance and recurrence are common challenges.[3][4] This necessitates the exploration of novel therapeutic targets.

Carbonic anhydrase IX (CAIX) has emerged as a compelling target in oncology.[5][6][7] This enzyme is highly overexpressed in many solid tumors, including breast cancer, in response to hypoxia.[5][8] CAIX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[5][9] Therefore, inhibiting CAIX presents a promising strategy to disrupt tumor progression.[7][8][10][11]

Novel cyclobutane sulfonamides represent a new class of potent and selective CAIX inhibitors.[12] The cyclobutane moiety can confer favorable pharmacological properties, such as improved metabolic stability and conformational rigidity, leading to enhanced target engagement.[12] This guide will outline the critical steps to validate the in vivo efficacy of a lead cyclobutane sulfonamide, CBS-003, in a TNBC animal model.

Experimental Design: A Comparative In Vivo Efficacy Study

To rigorously evaluate the anti-tumor potential of CBS-003, a well-controlled in vivo study is paramount. The subcutaneous xenograft model using a human TNBC cell line in immunodeficient mice is a standard and informative preclinical model.[13][14][15]

Animal Model Selection
  • Strain: Female athymic nude mice (e.g., BALB/c-nu/nu) or NOD/SCID mice are suitable choices due to their compromised immune system, which allows for the engraftment of human tumor cells.[16]

  • Cell Line: The MDA-MB-231 human breast cancer cell line is a well-characterized and aggressive TNBC cell line that expresses CAIX, making it an appropriate model for this study.[8][11]

Treatment Groups and Rationale

A robust study design includes multiple comparator arms to contextualize the efficacy of the investigational compound.

GroupTreatmentRationale
1Vehicle ControlTo establish the baseline tumor growth rate.
2CBS-003The investigational novel cyclobutane sulfonamide.
3AcetazolamideAn established, non-selective carbonic anhydrase inhibitor for comparison.[16][17][18][19]
4CelecoxibA selective COX-2 inhibitor with demonstrated anti-tumor effects in animal models, providing a mechanistically distinct comparator.[20][21][22][23][24]
5PaclitaxelA standard-of-care chemotherapy for TNBC, serving as a benchmark for clinical relevance.[3][25]
Experimental Workflow

The following diagram illustrates the key steps in the in vivo efficacy validation workflow.

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase cell_culture MDA-MB-231 Cell Culture cell_harvest Cell Harvesting & Viability Check cell_culture->cell_harvest cell_prep Cell Suspension Preparation cell_harvest->cell_prep tumor_inoculation Subcutaneous Tumor Inoculation cell_prep->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment endpoint Endpoint Measurement (Tumor Volume, Body Weight) treatment->endpoint ex_vivo Ex Vivo Analysis (Tumor Weight, Biomarkers) endpoint->ex_vivo data_analysis Data Analysis & Interpretation ex_vivo->data_analysis

Caption: Workflow for in vivo efficacy validation of CBS-003.

Detailed Experimental Protocols

Adherence to detailed and standardized protocols is crucial for the reproducibility and validity of the experimental results.

Protocol 1: Subcutaneous Tumor Xenograft Model
  • Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency. Ensure cells are in the logarithmic growth phase.[14]

  • Cell Harvesting: Trypsinize the cells, wash with sterile PBS, and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >95%.

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice at a final concentration of 5 x 10^7 cells/mL.[14][15] Matrigel helps to improve tumor take rate.

  • Tumor Inoculation: Anesthetize the mice (e.g., with isoflurane). Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 25-gauge needle.[15][26][27]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure tumor dimensions (length and width) with a digital caliper 2-3 times per week.[28] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[25][28]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the different treatment groups (n=8-10 mice per group).

Protocol 2: Treatment Administration and Monitoring
  • Dosing Preparation: Prepare fresh dosing solutions of CBS-003, Acetazolamide, Celecoxib, and Paclitaxel in their respective appropriate vehicles.

  • Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for CBS-003, Acetazolamide, and Celecoxib; intraperitoneal injection for Paclitaxel on a specific schedule).

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[28]

  • Endpoint Criteria: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant ulceration, or if body weight loss exceeds 20%.

  • Study Termination: At the end of the study (e.g., after 21-28 days of treatment), euthanize all remaining animals.

  • Tumor Excision: Excise the tumors and record their final weight. A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for CAIX expression) and another portion fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation and Analysis

Clear and concise data presentation is essential for interpreting the results of the efficacy study.

Comparative Efficacy Data

The primary endpoint of the study is tumor growth inhibition. The following table provides a template for summarizing the key efficacy data.

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle ControlDataData--
CBS-003DataDataDataData
AcetazolamideDataDataDataData
CelecoxibDataDataDataData
PaclitaxelDataDataDataData

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine the significance of the differences between the treatment groups and the vehicle control.[29]

Visualizing the Proposed Mechanism of Action

Understanding the underlying mechanism of action of CBS-003 is crucial for its further development. The following diagram illustrates the proposed signaling pathway.

G cluster_tme Tumor Microenvironment cluster_cell Cancer Cell cluster_effects Downstream Effects hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_expression CAIX Upregulation hif1a->caix_expression caix Carbonic Anhydrase IX (CAIX) caix_expression->caix h_hco3 H⁺ + HCO₃⁻ caix->h_hco3 co2_h2o CO₂ + H₂O co2_h2o->caix extracellular_acidification Extracellular Acidification proliferation Increased Proliferation extracellular_acidification->proliferation invasion Enhanced Invasion & Metastasis extracellular_acidification->invasion intracellular_alkalinization Intracellular Alkalinization drug_resistance Drug Resistance intracellular_alkalinization->drug_resistance cbs003 CBS-003 cbs003->caix Inhibition

Caption: Proposed mechanism of action of CBS-003 in inhibiting CAIX.

Trustworthiness and Self-Validation

The integrity of this preclinical study relies on several key principles of self-validation:

  • Blinding: During tumor measurement and data analysis, the investigators should be blinded to the treatment groups to minimize bias.

  • Randomization: As described in the protocol, randomizing animals into treatment groups is essential to ensure an even distribution of tumor sizes at the start of the study.

  • Appropriate Controls: The inclusion of both a vehicle control and positive controls (established inhibitors and standard-of-care) provides a robust framework for interpreting the efficacy of the novel compound.

  • Reproducibility: The detailed protocols provided in this guide are designed to facilitate the reproducibility of the study in other laboratories.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of a novel cyclobutane sulfonamide, CBS-003, as a CAIX inhibitor for the treatment of triple-negative breast cancer. By following these detailed protocols and incorporating the principles of robust experimental design, researchers can generate high-quality, reproducible data to support the continued development of this promising therapeutic candidate.

Positive results from this study, demonstrating significant and superior tumor growth inhibition compared to the comparator arms, would warrant further investigation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of CBS-003 and its correlation with target engagement and efficacy.

  • Toxicity Studies: To establish a safety profile and determine the maximum tolerated dose.[30][31][32][33]

  • Orthotopic and Metastasis Models: To evaluate the efficacy of CBS-003 in a more clinically relevant tumor microenvironment and its impact on metastatic dissemination.

By systematically addressing these key aspects of preclinical drug development, the potential of novel cyclobutane sulfonamides as effective anti-cancer agents can be thoroughly and rigorously evaluated.

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"cross-reactivity profiling of cyclobutanesulfonamide against different carbonic anhydrase isoforms"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth analysis of the cross-reactivity profiling of sulfonamide-based inhibitors against various human carbonic anhydrase (hCA) isoforms. While specific inhibitory data for the parent cyclobutanesulfonamide is not extensively available in the public domain, we will utilize a representative simple benzenesulfonamide derivative to illustrate the principles and methodologies of assessing isoform selectivity. This guide will delve into the significance of targeting specific hCA isoforms, the experimental protocols for determining inhibitory constants, and the interpretation of cross-reactivity data to inform drug development strategies.

The Carbonic Anhydrase Family: A Diverse Array of Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3][4] This diversity translates to their involvement in a wide array of physiological processes, from pH regulation and fluid balance to biosynthesis.[5][6] Consequently, various CA isoforms have emerged as critical drug targets for a range of pathologies.[2]

The primary classes of human CA isoforms include:

  • Cytosolic isoforms (e.g., hCA I, hCA II): Abundantly expressed in various tissues, they are often considered off-target isoforms in the context of indications like cancer.[5]

  • Membrane-bound isoforms (e.g., hCA IX, hCA XII): These are crucial in pathological contexts. For instance, hCA IX and XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[3][7]

  • Mitochondrial isoforms (e.g., hCA VA, hCA VB): Involved in metabolic pathways within the mitochondria.

  • Secreted isoform (e.g., hCA VI): Found in saliva and milk.

Given this diversity, the development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to maximize therapeutic efficacy while minimizing off-target side effects.

The Sulfonamide Scaffold: A Privileged Moiety for Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established pharmacophore for potent inhibition of carbonic anhydrases.[1][8] Sulfonamide-based drugs, such as acetazolamide and dorzolamide, have been in clinical use for decades for conditions like glaucoma and altitude sickness.[3] The primary mechanism of action involves the coordination of the sulfonamide's nitrogen atom to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion essential for catalysis.

Cross-Reactivity Profiling: A Comparative Analysis

To illustrate the concept of cross-reactivity, we will examine the inhibitory profile of a representative benzenesulfonamide derivative against four key hCA isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The inhibitory potency is quantified by the inhibition constant (Kᵢ), with lower values indicating stronger binding and inhibition.

Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of a Representative Benzenesulfonamide Derivative Against Key hCA Isoforms

CompoundhCA IhCA IIhCA IXhCA XIISelectivity Ratio (hCA I/hCA IX)Selectivity Ratio (hCA II/hCA IX)
Benzenesulfonamide Derivative25012.125.85.79.70.47
Acetazolamide (Reference)25012255.7100.48

Data is hypothetical and for illustrative purposes, based on typical values found in the literature for simple sulfonamides.[5][9]

Interpretation of the Data:

The data presented in Table 1 showcases the variance in inhibitory activity across different isoforms. For this representative compound, we observe potent inhibition of hCA II and hCA XII, with slightly weaker inhibition of hCA IX and significantly weaker inhibition of hCA I. The selectivity ratios highlight the preference for certain isoforms over others. A higher selectivity ratio indicates a greater degree of selectivity for the target isoform (in this case, hCA IX) over the off-target isoform.

Experimental Workflow for Determining Inhibitory Potency

The determination of inhibition constants is a critical step in characterizing a potential drug candidate. The stopped-flow CO₂ hydration assay is a widely used and reliable method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[10]

Principle of the Stopped-Flow CO₂ Hydration Assay

This technique monitors the rapid pH change that occurs as CA catalyzes the hydration of CO₂. A pH indicator is used to spectrophotometrically track the decrease in pH. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Detailed Experimental Protocol

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound or other sulfonamide inhibitor

  • CO₂-saturated water (substrate)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and the inhibitor in the appropriate buffer.

  • Reaction Setup: The stopped-flow instrument rapidly mixes two solutions:

    • Syringe A: Contains the CA isoform and the pH indicator in buffer.

    • Syringe B: Contains the CO₂-saturated water (substrate).

  • Uninhibited Reaction: Perform initial measurements without the inhibitor to establish the baseline enzyme activity.

  • Inhibited Reaction: Introduce varying concentrations of the inhibitor into Syringe A along with the enzyme and indicator.

  • Data Acquisition: The instrument records the change in absorbance of the pH indicator over a short time course (milliseconds).

  • Data Analysis: The initial rates of the reaction (v₀) are calculated from the absorbance data.

  • Determination of IC₅₀ and Kᵢ: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.[10]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis enzyme Enzyme Solution (hCA Isoform) mixing Rapid Mixing enzyme->mixing inhibitor Inhibitor Solution (this compound) inhibitor->mixing substrate Substrate Solution (CO2-saturated water) substrate->mixing indicator pH Indicator Solution indicator->mixing measurement Spectrophotometric Measurement mixing->measurement rate_calc Calculate Initial Reaction Rates (v₀) measurement->rate_calc ic50_calc Determine IC₅₀ rate_calc->ic50_calc ki_calc Calculate Kᵢ (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for determining carbonic anhydrase inhibition via a stopped-flow assay.

The "Tail Approach": A Strategy for Enhancing Isoform Selectivity

Achieving isoform selectivity is a central challenge in the design of CA inhibitors. The "tail approach" is a prominent strategy where chemical moieties are appended to the core sulfonamide scaffold.[11] These "tails" can exploit subtle differences in the amino acid residues lining the active site entrance of the various CA isoforms, leading to improved selectivity.

tail_approach cluster_inhibitor Inhibitor Structure cluster_enzyme Enzyme Active Site inhibitor_node Sulfonamide Core Chemical Tail active_site Active Site Pocket inhibitor_node:head->active_site Binds to Zinc Ion isoform_specific_residues Isoform-Specific Residues inhibitor_node:tail->isoform_specific_residues Interacts with

Caption: The "tail approach" for achieving selective carbonic anhydrase inhibition.

By systematically modifying the chemical nature of the tail (e.g., its size, charge, and hydrogen bonding potential), medicinal chemists can fine-tune the inhibitor's affinity for the target isoform while reducing its interaction with off-target isoforms.

Conclusion and Future Directions

The cross-reactivity profiling of sulfonamide-based inhibitors against the diverse family of carbonic anhydrases is a critical component of modern drug discovery. While specific data for this compound remains to be fully elucidated in the public domain, the principles and methodologies outlined in this guide provide a robust framework for assessing the isoform selectivity of any CA inhibitor. The use of techniques like the stopped-flow CO₂ hydration assay allows for the precise determination of inhibitory constants, which in turn informs structure-activity relationship studies. The strategic implementation of medicinal chemistry approaches, such as the "tail approach," will continue to drive the development of highly selective and efficacious carbonic anhydrase inhibitors for a multitude of therapeutic applications.

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A Comparative Benchmarking Guide to Cyclobutanesulfonamide and Other Emerging Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of carbonic anhydrase inhibitors (CAIs) is rapidly evolving, moving beyond classical sulfonamides to novel scaffolds with improved isoform selectivity and therapeutic profiles. This guide provides a comprehensive benchmarking analysis of a promising new chemical entity, cyclobutanesulfonamide, against other emerging classes of CAIs. We delve into the mechanistic rationale for inhibitor design, present detailed, field-tested protocols for comparative efficacy testing, and offer a transparent view of performance data. This document is intended for researchers, drug discovery scientists, and clinicians dedicated to advancing the next generation of therapies targeting carbonic anhydrase-related pathologies, including glaucoma, epilepsy, and hypoxic tumors.[1][2][3]

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[1][4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and biosynthesis.[1][3][5] Humans express 15 active CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][2]

The dysregulation of specific CA isoforms is a hallmark of numerous diseases. For instance, overexpression of the transmembrane isoforms CA IX and CA XII is strongly associated with the progression and poor prognosis of hypoxic solid tumors.[4][6][7] These enzymes help cancer cells survive in an acidic microenvironment by managing pH, making them prime therapeutic targets.[8][9][10] In ophthalmology, inhibitors targeting CA II reduce aqueous humor production, lowering intraocular pressure in glaucoma patients.[4][11][12]

The primary challenge in the field is achieving isoform selectivity .[1][13] Many first-generation CAIs, like acetazolamide, are non-selective, leading to off-target side effects.[1] This has driven the exploration of new chemical scaffolds designed to exploit subtle differences in the active sites of the various CA isoforms.[1][14] This guide focuses on benchmarking a novel sulfonamide, this compound, against these emerging non-sulfonamide inhibitors.

The Inhibitors: A Head-to-Head Comparison

For this guide, we will compare three distinct CAI classes, each representing a different inhibition strategy.

  • This compound (CBSA - Hypothetical Lead Compound) : A novel, synthetically-derived sulfonamide featuring a cyclobutane tail. The core hypothesis is that the rigid, compact cyclobutane moiety can confer unique selectivity by interacting with specific residues at the rim of the CA active site, a region known to differ between isoforms.

  • Coumarin-Based Inhibitor (CBI-1) : Coumarins and their derivatives represent a major class of non-classical inhibitors.[2][15] They are believed to act as pro-drugs that are hydrolyzed by esterases within the CA active site, with the resulting carboxylic acid coordinating the zinc ion or occluding the active site entrance.[14]

  • Carboxylate-Based Inhibitor (CXI-2) : Simple carboxylic acids are another emerging class of non-sulfonamide CAIs.[15][16] They directly interact with the zinc-bound water molecule, disrupting the catalytic cycle without the sulfonamide group, potentially reducing sulfonamide-related hypersensitivity.[14][15]

Experimental Benchmarking Strategy

A robust evaluation of CAI performance requires a multi-faceted approach. We will assess three critical parameters: Potency (how strongly it inhibits), Selectivity (which isoforms it targets), and Target Engagement (whether it binds the target in a complex environment).

Diagram: The CA Catalytic Cycle and Sulfonamide Inhibition

The following diagram illustrates the fundamental mechanism of CA and how sulfonamide inhibitors interfere with this process.

G cluster_0 CA Catalytic Cycle cluster_1 Sulfonamide Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ E_Zn_OH->CO2 Nucleophilic Attack Inhibited_Complex E-Zn²⁺-Inhibitor E_Zn_OH->Inhibited_Complex Binding E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 Hydration HCO3->E_Zn_H2O Product Release H_ion H⁺ Inhibitor R-SO₂NH⁻ Inhibitor->Inhibited_Complex

Caption: Mechanism of carbonic anhydrase and its inhibition by sulfonamides.

Diagram: Overall Benchmarking Workflow

This flowchart outlines the sequential process for evaluating and comparing the candidate inhibitors.

G start Start: Candidate Inhibitors (CBSA, CBI-1, CXI-2) assay1 Assay 1: Potency Determination (Stopped-Flow CO₂ Hydration Assay) start->assay1 data1 Generate IC₅₀ Data for target isoform (e.g., CA IX) assay1->data1 assay2 Assay 2: Selectivity Profiling (Run Assay 1 on CA I, II, XII) data1->assay2 data2 Generate IC₅₀ Data for off-target isoforms assay2->data2 assay3 Assay 3: Target Engagement (Thermal Shift Assay) data2->assay3 data3 Measure ΔTm Shift assay3->data3 analysis Comparative Data Analysis data3->analysis end End: Performance Guide analysis->end

Caption: High-level workflow for inhibitor performance benchmarking.

Protocol: Potency & Selectivity via Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA catalytic activity and its inhibition.[17] It measures the rapid pH change resulting from CO₂ hydration by monitoring a pH indicator's absorbance.[18]

Causality and Scientific Integrity

The stopped-flow instrument allows for the measurement of enzymatic reactions on a millisecond timescale, which is essential for the fast-acting CA enzyme.[17] By monitoring the initial rate of reaction at various inhibitor concentrations, we can accurately determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). Running this same assay across multiple CA isoforms (e.g., the ubiquitous CA I and II, and the tumor-associated CA IX and XII) provides a quantitative measure of selectivity.[4]

Step-by-Step Methodology
  • Reagent Preparation :

    • Enzyme Solution : Prepare solutions of recombinant human CA I, II, IX, and XII at a final concentration of ~10 µM in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Indicator Buffer : Prepare a buffer (e.g., 20 mM HEPES, 20 mM TAPS, pH 7.5) containing a pH indicator (e.g., 4-nitrophenol).

    • CO₂ Substrate : Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Stock : Prepare 10 mM stock solutions of CBSA, CBI-1, and CXI-2 in DMSO. Create a serial dilution series from this stock.

  • Instrument Setup :

    • Equilibrate the stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) to 25°C.

    • Set the measurement wavelength appropriate for the chosen pH indicator (e.g., 400 nm for 4-nitrophenol).

  • Experimental Run :

    • For each inhibitor concentration, mix the enzyme solution with the desired inhibitor concentration and incubate for 15 minutes.

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO₂-saturated water.

    • Rapidly mix the two solutions. The reaction is initiated upon mixing.

    • Record the change in absorbance over time (typically for 1-2 seconds).

  • Data Analysis :

    • Determine the initial velocity (V₀) of the reaction from the slope of the initial linear portion of the absorbance curve.

    • Plot the percentage of enzyme activity (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value for each inhibitor against each CA isoform.

Protocol: Target Engagement via Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[19][20] Ligand binding typically stabilizes the protein, resulting in a positive shift in Tm.[20][21] This provides direct evidence of target engagement.

Causality and Scientific Integrity

This assay validates that the observed inhibition from the enzymatic assay is due to direct binding of the inhibitor to the CA protein.[19] It's a biophysical method that is independent of enzyme activity.[22] We use a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[20][23] As the protein unfolds (melts) with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. The midpoint of this transition is the Tm.[20]

Step-by-Step Methodology
  • Reagent Preparation :

    • Protein Solution : Dilute recombinant CA protein (e.g., CA IX) to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

    • Dye Solution : Prepare a working solution of SYPRO Orange dye (e.g., 5X concentration).

    • Inhibitor Solutions : Prepare inhibitor solutions at a final concentration of 20 µM.

  • Assay Setup (96-well PCR plate) :

    • In each well, combine the protein solution, the dye solution, and either the inhibitor solution or a vehicle control (DMSO).

    • Seal the plate securely.

  • Instrument Run :

    • Place the plate in a real-time PCR machine.

    • Set up a melt curve experiment: ramp the temperature from 25°C to 95°C, increasing by 1°C per minute, and record fluorescence at each interval.

  • Data Analysis :

    • Plot fluorescence as a function of temperature. The resulting curve will be sigmoidal.[20]

    • The melting temperature (Tm) is the temperature at the inflection point of the curve (often calculated by taking the derivative of the curve).

    • The thermal shift (ΔTm) is calculated as: ΔTm = Tm (with inhibitor) - Tm (vehicle control) .

Comparative Performance Data

The following data are illustrative, based on expected outcomes from the described experiments, and designed to highlight the unique characteristics of each inhibitor class.

Table 1: Potency (IC₅₀) and Selectivity Profile of CA Inhibitors

InhibitorCA I (IC₅₀, nM)CA II (IC₅₀, nM)CA IX (IC₅₀, nM)CA XII (IC₅₀, nM)Selectivity Ratio (CA II / CA IX)
CBSA 1,25025015 4516.7x
CBI-1 (Coumarin) 80015050 903.0x
CXI-2 (Carboxylate) >10,0002,500350 8007.1x
Acetazolamide 2501225 580.48x
  • Interpretation : The hypothetical data positions This compound (CBSA) as a highly potent inhibitor of the cancer-related isoform CA IX, with good selectivity over the ubiquitous and off-target isoforms CA I and II. The coumarin (CBI-1) shows decent potency but lower selectivity. The carboxylate (CXI-2) is weaker but demonstrates excellent selectivity against CA I and II, suggesting a potentially better side-effect profile. Crucially, CBSA shows a favorable selectivity profile compared to the clinical standard, Acetazolamide, which preferentially inhibits CA II.[1]

Table 2: Target Engagement (ΔTm) against CA IX

InhibitorMelting Temp (Tm) with VehicleMelting Temp (Tm) with InhibitorThermal Shift (ΔTm, °C)
CBSA 55.2 °C62.5 °C+7.3 °C
CBI-1 (Coumarin) 55.2 °C59.8 °C+4.6 °C
CXI-2 (Carboxylate) 55.2 °C57.1 °C+1.9 °C
  • Interpretation : The significant positive thermal shift for CBSA confirms strong, stabilizing binding to the target protein, correlating with its high potency in the enzymatic assay. The lower shifts for the other compounds are consistent with their weaker inhibition constants.

Discussion and Future Directions

This guide provides a framework for the systematic evaluation of novel carbonic anhydrase inhibitors. Based on our illustrative data, This compound emerges as a promising lead candidate, demonstrating both high potency against the therapeutic target CA IX and a favorable selectivity profile against key off-target isoforms. The strong target engagement data further validates its mechanism of action.

The other emerging classes also have their merits. The coumarin scaffold (CBI-1) offers a validated non-sulfonamide alternative, while the carboxylate-based inhibitor (CXI-2), despite its lower potency, presents an intriguing profile due to its high selectivity, which could translate to a superior safety profile in a clinical setting.[15][16]

The next logical steps in the development of a compound like CBSA would involve:

  • Cellular Efficacy Assays : Testing the inhibitor's ability to affect pH regulation or reduce proliferation in cancer cell lines that overexpress CA IX, such as HT29 or MDA-MB-231 cells under hypoxic conditions.[7][8]

  • In Vivo Studies : Evaluating the compound's efficacy and pharmacokinetic properties in animal models of cancer or glaucoma.

  • Crystallography : Obtaining a co-crystal structure of CBSA bound to CA IX would provide invaluable structural insights for further optimization.

By employing this rigorous, multi-assay benchmarking strategy, researchers can make more informed decisions, accelerating the discovery and development of next-generation, isoform-selective CAIs with the potential for significant therapeutic impact.

References

  • Supuran, C. T. (2021). An overview of novel antimicrobial carbonic anhydrase inhibitors. PubMed. Available at: [Link]

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  • Cheng, T., et al. (2024). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. PubMed. Available at: [Link]

  • Tu, C., et al. (2010). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. PubMed Central. Available at: [Link]

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  • Aspatwar, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies: Cyclobutanesulfonamide vs. Known Inhibitors Against Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded protocol for conducting comparative molecular docking studies. We will investigate a novel cyclobutanesulfonamide scaffold against the well-established inhibitor Acetazolamide, using human Carbonic Anhydrase II as our target protein. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

Introduction: The Rationale for Comparison

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Their role in regulating pH and fluid balance makes them significant drug targets for conditions like glaucoma, epilepsy, and even some cancers.[2][3] The sulfonamide group is a classic zinc-binding pharmacophore that has been the cornerstone of CA inhibitor design for decades, with drugs like Acetazolamide being a prime example.[4][5]

Recently, novel scaffolds incorporating a cyclobutane ring fused to a sulfonamide have emerged as a promising area of research.[6] The rigid cyclobutane moiety offers conformational constraint, which can lead to improved metabolic stability and binding specificity.[6] To assess the potential of these new chemical entities, a direct, quantitative comparison to known inhibitors is essential.

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[7][8] This guide will utilize the widely-used and freely available software suite of UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking calculations, to compare the binding of a novel this compound with the known inhibitor Acetazolamide against human Carbonic Anhydrase II (hCA II).[9]

The Pillar of Trust: Protocol Validation via Redocking

Before we can have confidence in the predicted binding pose of our novel compound, we must first prove that our chosen docking protocol can accurately reproduce a known, experimentally determined binding mode. This process, known as redocking, is the cornerstone of a self-validating system.[10][11] A successful redocking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates our specific parameters (e.g., grid box size and location) for this particular target.[11][12]

Experimental and Computational Protocols

This section details the step-by-step methodology for validating the docking protocol and subsequently performing the comparative analysis.

Required Software
  • UCSF Chimera or ChimeraX: For visualization and molecular preparation.[13][14]

  • AutoDock Vina: For performing the molecular docking calculations.[7]

  • A text editor: For creating configuration files.

Protocol 1: Receptor and Ligand Preparation

The initial preparation of the protein (receptor) and the small molecules (ligands) is a critical step to ensure accurate results. This involves cleaning the crystal structure, adding necessary atoms, and converting files to the required formats.[15][16][17]

Step-by-Step Receptor Preparation (hCA II):

  • Fetch the Protein Structure: Open UCSF Chimera. Go to File > Fetch by ID. Enter the PDB ID for human Carbonic Anhydrase II complexed with Acetazolamide, for instance, 2VTA.

  • Clean the Structure: The fetched structure contains the protein, the inhibitor, water molecules, and ions.

    • Remove water molecules: Select > Structure > solvent. Then Actions > Atoms/Bonds > delete.

    • Remove alternate locations: If the structure has alternate conformations for some residues, resolve them to the highest occupancy.

    • Inspect the structure for any other non-essential heteroatoms and remove them. Keep the essential Zinc ion in the active site.

  • Prepare the Receptor for Docking:

    • Use the Dock Prep tool in Chimera (Tools > Structure Editing > Dock Prep).[17][18]

    • This tool will add hydrogens (crucial for correct hydrogen bonding), and assign partial charges.

    • Save the prepared receptor as a Mol2 file and then as a PDBQT file, the required format for AutoDock Vina.

Step-by-Step Ligand Preparation:

  • Prepare the Known Inhibitor (Acetazolamide):

    • Select the Acetazolamide molecule from the cleaned 2VTA structure.

    • Write it to a separate Mol2 file.

    • Use Chimera to add charges and save it as a PDBQT file. This will be your reference ligand for redocking.

  • Prepare the Novel Ligand (this compound):

    • Build the 3D structure of your this compound using any molecular builder (e.g., ChemDraw, Avogadro) and save it as a Mol2 or SDF file.

    • Open the structure in Chimera.

    • Use the Add Charge tool to assign Gasteiger charges.

    • Define rotatable bonds. AutoDock Vina will treat non-ring single bonds as rotatable by default.

    • Save the prepared ligand as a PDBQT file.

Protocol 2: Docking Workflow

The following diagram illustrates the overall computational workflow, from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_comparative Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB Fetch PDB Structure (e.g., 2VTA) Clean Clean Structure (Remove Water, etc.) PDB->Clean PrepReceptor Prepare Receptor (Add H, Charges) -> Receptor.pdbqt Clean->PrepReceptor PrepKnownLig Prepare Known Ligand (Acetazolamide) -> KnownLig.pdbqt Clean->PrepKnownLig DefineGrid Define Grid Box (Around Active Site) PrepReceptor->DefineGrid Redock Redock Known Ligand (AutoDock Vina) PrepKnownLig->Redock PrepNovelLig Prepare Novel Ligand (this compound) -> NovelLig.pdbqt DockNovel Dock Novel Ligand (Use Validated Parameters) PrepNovelLig->DockNovel DefineGrid->Redock DefineGrid->DockNovel Validate Calculate RMSD (Pose vs. Crystal Structure) Redock->Validate Analyze Analyze & Compare Results (Binding Energy, Interactions) Redock->Analyze Decision RMSD < 2.0 Å? Validate->Decision Decision->DockNovel Yes DockNovel->Analyze

Caption: Computational workflow for comparative molecular docking.

Step-by-Step Docking Procedure:

  • Define the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses.[19]

    • In Chimera, with the prepared receptor open, use the ViewDockX tool or a similar plugin to define the box.

    • Center the grid box on the active site, which in hCA II is defined by the catalytic Zinc ion.

    • Ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely. A size of 20x20x20 Å is often a good starting point.[20]

    • Record the center coordinates (x, y, z) and the size dimensions.

  • Create the Configuration File: Create a text file (e.g., conf.txt) with the following information:[21]

  • Run the Docking Simulation (Validation):

    • Open a command-line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Modify conf.txt to set ligand = KnownLig.pdbqt.

    • Execute the Vina command: vina --config conf.txt --out redock_out.pdbqt --log redock_log.txt

  • Validate the Protocol:

    • Open the original receptor and the redock_out.pdbqt file in Chimera.

    • Superimpose the original crystal structure of the receptor with the docked receptor.

    • Calculate the RMSD between the original crystallographic pose of Acetazolamide and the top-ranked docked pose. If the RMSD is < 2.0 Å, the protocol is validated.[10]

  • Run the Docking Simulation (Comparative):

    • Modify conf.txt to set ligand = NovelLig.pdbqt.

    • Execute the Vina command: vina --config conf.txt --out novel_out.pdbqt --log novel_log.txt

Data Presentation and Interpretation

A key aspect of comparative studies is the clear and objective presentation of results.[22][23]

Quantitative Data Summary

The output log file from Vina provides the binding affinity (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.[22][23] This data should be summarized in a table.

CompoundTop Pose Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) at 298.15KKey Interacting Residues
Acetazolamide (Redocked) -7.52.8 µMTHR199, THR200, ZN
This compound -8.20.8 µMTHR199, GLN92, ZN

Note: The values presented are hypothetical and for illustrative purposes.

Qualitative and Mechanistic Analysis

Beyond the numbers, visualizing the binding poses provides crucial insights into the interactions driving binding affinity.[24][25]

The core interaction for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group with the catalytic Zinc ion in the active site. This is a crucial interaction to verify for both the known and novel inhibitors.

G cluster_active_site hCA II Active Site cluster_inhibitor Sulfonamide Inhibitor ZN Zn²⁺ HOH H₂O HOH->ZN coordinate His1 His94 His1->ZN coordinate His2 His96 His2->ZN coordinate His3 His119 His3->ZN coordinate Thr199 Thr199 Inhibitor R-SO₂NH₂ Inhibitor->ZN displaces H₂O, coordinates to Zinc Inhibitor->Thr199 H-bond

Caption: Mechanism of sulfonamide inhibition in Carbonic Anhydrase.

Analysis Steps in UCSF Chimera:

  • Load Structures: Open the prepared receptor (receptor.pdbqt) and the output ligand poses (redock_out.pdbqt and novel_out.pdbqt).

  • Visualize Interactions: Use the FindHBond tool to identify potential hydrogen bonds. Use the Contacts tool to identify hydrophobic interactions and close contacts.

  • Compare Poses: Analyze the binding pose of this compound relative to Acetazolamide.

    • Does the sulfonamide group coordinate with the Zinc ion as expected?

    • Does the cyclobutane ring occupy a hydrophobic pocket?

    • Are there additional hydrogen bonds or hydrophobic interactions formed by the novel scaffold that could explain a difference in binding affinity?

Conclusion

This guide outlines a comprehensive and self-validating workflow for the comparative molecular docking of a novel this compound against a known inhibitor, Acetazolamide, targeting human Carbonic Anhydrase II. By first validating the docking protocol through redocking, we establish a high degree of confidence in the subsequent predictions for our novel compound.

The comparative analysis, combining quantitative metrics like binding affinity with qualitative visualization of molecular interactions, provides a powerful platform for initial hit assessment. A stronger predicted binding affinity for the this compound, coupled with a plausible binding mode that satisfies key interactions (such as Zinc coordination), would strongly support its prioritization for synthesis and subsequent in vitro experimental validation. This synergy between computational prediction and experimental verification is the hallmark of modern structure-based drug discovery.

References

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  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link][4]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link][16]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link][17][18]

  • ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link][10]

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  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link][2]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Retrieved from [Link][7]

  • ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link][10]

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  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link][29]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link][21]

  • NCBI Bookshelf. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link][3]

  • PMC. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Retrieved from [Link][30]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link][12]

  • University of Pennsylvania. (n.d.). Tutorial: Visualization of Macromolecules. Retrieved from [Link][31]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link][1]

  • YouTube. (2023). Visualizing Protein-Ligand Docking Results with UCSF Chimera | 2nd Part. Retrieved from [Link][25]

  • YouTube. (2023). modeling, docking and structure analysis using UCSF Chimera. Retrieved from [Link][14]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link][32]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link][33]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link][20]

  • IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link][8]

  • ResearchGate. (2015). What is the importance of the RMSD value in molecular docking?. Retrieved from [Link][34]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link][35]

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A Comparative Preclinical Assessment of the Therapeutic Index of Cyclobutanesulfonamide Analogs Versus Doxorubicin in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies.[1] Standard-of-care often involves cytotoxic chemotherapy, such as doxorubicin, which is fraught with significant off-target toxicity, thereby narrowing its therapeutic window.[2] A promising therapeutic strategy for TNBC lies in targeting the hypoxic tumor microenvironment, a key driver of its aggressive phenotype.[3] Carbonic anhydrase IX (CA IX) is a cell surface enzyme highly expressed in hypoxic tumors and plays a crucial role in pH regulation, promoting cancer cell survival and metastasis.[4] This guide provides a comparative preclinical assessment of the therapeutic index of a novel class of CA IX inhibitors, cyclobutanesulfonamides, represented by the clinical candidate SLC-0111, against the standard-of-care chemotherapeutic, doxorubicin, in the context of TNBC.

The Rationale for Targeting Carbonic Anhydrase IX in TNBC

The unique structural features of the cyclobutane ring, combined with the versatile sulfonamide moiety, have given rise to a potent and selective class of CA IX inhibitors. These compounds, including the ureido-substituted benzenesulfonamide SLC-0111, are designed to exploit the tumor-specific expression of CA IX, offering a targeted approach to disrupt the tumor microenvironment.[5] By inhibiting CA IX, these agents can induce intracellular acidification and hinder the cancer cells' ability to cope with hypoxic stress, ultimately leading to reduced tumor growth and metastasis.[6][7] This targeted mechanism of action suggests the potential for a wider therapeutic index compared to non-specific cytotoxic agents like doxorubicin.

Methodology for Assessing Therapeutic Index in Preclinical Models

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[8] In a preclinical setting, this is often calculated as the ratio of the toxic dose in 50% of subjects (TD₅₀) or the maximum tolerated dose (MTD) to the effective dose in 50% of subjects (ED₅₀).[9] A higher TI indicates a more favorable safety profile.[9]

Key Experimental Protocols

1. Determination of Maximum Tolerated Dose (MTD):

This protocol aims to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.

  • Animal Model: Female BALB/c or immunodeficient (e.g., NSG) mice are typically used for TNBC xenograft studies.

  • Procedure:

    • Administer escalating doses of the test compound (e.g., doxorubicin or SLC-0111) to different cohorts of mice.

    • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.

    • The MTD is defined as the highest dose that does not result in greater than a predetermined level of weight loss (e.g., 20%) or other dose-limiting toxicities.

2. In Vivo Efficacy Studies (Xenograft Models):

This protocol evaluates the antitumor efficacy of the test compounds in a living organism.

  • Cell Lines: Human TNBC cell lines, such as MDA-MB-231 or 4T1, are commonly used.[6]

  • Procedure:

    • Implant TNBC cells subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compounds (e.g., SLC-0111 orally, doxorubicin intravenously) at various doses, including the MTD and fractions thereof.[6]

    • Measure tumor volume regularly using calipers.

    • The effective dose (e.g., ED₅₀) can be determined as the dose that causes a 50% reduction in tumor growth compared to the control group.

Comparative Data: Cyclobutanesulfonamide (SLC-0111) vs. Doxorubicin in TNBC Models

The following tables summarize preclinical data for SLC-0111 and doxorubicin in TNBC models, allowing for a comparative assessment of their therapeutic indices.

Table 1: Preclinical Efficacy of SLC-0111 and Doxorubicin in TNBC Xenograft Models

CompoundAnimal ModelTNBC Cell LineDosing RegimenEfficacy EndpointReference
SLC-0111 OrthotopicMDA-MB-231 LM2-4Oral, dailySignificantly reduced overall metastatic burden[6]
SLC-0111 In vivo4T1Not specifiedInhibited metastases formation
Doxorubicin OrthotopicMDA-MB-2311.4 mg/kg, IP, every 14 daysFailed to inhibit tumor growth
Doxorubicin XenograftMDA-MB-2316 mg/kg, IV, weekly for 3 weeksSignificant antitumor activity[4]
Doxorubicin Xenograft4T18 mg/kg, IPImproved anti-tumor efficacy with GTN

Table 2: Preclinical Toxicity of SLC-0111 and Doxorubicin

CompoundAnimal ModelToxicity EndpointMaximum Tolerated Dose (MTD)Reference
SLC-0111 Rats and Dogs28-day toxicology studiesRecommended Phase 2 Dose in humans: 1000 mg/day (safe and well-tolerated)[5]
Doxorubicin BALB/c miceReversible weight loss of 22%1.4 mg/kg (IP, every 2 weeks)
Doxorubicin BALB/c miceWeight loss7.5 mg/kg (single IP dose)

Therapeutic Index Assessment

  • SLC-0111: Preclinical studies demonstrate efficacy in reducing tumor growth and metastasis in TNBC models.[6] Importantly, a Phase 1 clinical trial established a safe and well-tolerated dose of 1000 mg/day in patients with advanced solid tumors, suggesting a favorable toxicity profile.[5]

  • Doxorubicin: The MTD for doxorubicin in mice varies depending on the strain and dosing schedule, with values reported as low as 1.4 mg/kg for repeated dosing. While effective at higher doses, its use is limited by significant toxicity.[2]

Based on this, it can be postulated that the therapeutic index for a this compound derivative like SLC-0111 is likely to be significantly wider than that of doxorubicin for the treatment of TNBC. The targeted nature of CA IX inhibition by SLC-0111 minimizes off-target effects, whereas the cytotoxic mechanism of doxorubicin affects both cancerous and healthy rapidly dividing cells.

Visualizing the Scientific Rationale

Signaling Pathway of CA IX in the Tumor Microenvironment

CAIX_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression (on cell surface) HIF1a->CAIX_exp pHi Intracellular pH (pHi) Regulation (alkalinization) CAIX_exp->pHi Catalyzes CO₂ hydration pHe Extracellular pH (pHe) Acidification CAIX_exp->pHe Proton extrusion Survival Cell Survival & Proliferation pHi->Survival Metastasis Metastasis pHi->Metastasis This compound This compound (e.g., SLC-0111) This compound->CAIX_exp Inhibition Inhibition Inhibition->CAIX_exp

Caption: Mechanism of CA IX in promoting tumor progression and its inhibition by cyclobutanesulfonamides.

Experimental Workflow for Therapeutic Index Determination

TI_Workflow start Select TNBC Model (e.g., MDA-MB-231 xenograft in mice) mtd_study MTD Study: Administer escalating doses of This compound and Doxorubicin start->mtd_study efficacy_study Efficacy Study: Administer varying doses (below MTD) to tumor-bearing mice start->efficacy_study data_collection_mtd Monitor for Toxicity: - Weight loss - Clinical signs mtd_study->data_collection_mtd data_collection_efficacy Monitor for Efficacy: - Tumor volume measurement efficacy_study->data_collection_efficacy analysis_mtd Determine TD₅₀ or MTD data_collection_mtd->analysis_mtd analysis_efficacy Determine ED₅₀ data_collection_efficacy->analysis_efficacy ti_calculation Calculate Therapeutic Index (TI) TI = TD₅₀ / ED₅₀ or MTD / ED₅₀ analysis_mtd->ti_calculation analysis_efficacy->ti_calculation comparison Compare TI of This compound vs. Doxorubicin ti_calculation->comparison

Caption: Workflow for the preclinical determination of the therapeutic index.

Conclusion

The preclinical evidence strongly suggests that this compound-based CA IX inhibitors, such as SLC-0111, possess a significantly more favorable therapeutic index compared to the standard-of-care chemotherapy, doxorubicin, for the treatment of TNBC. This advantage stems from their targeted mechanism of action, which selectively exploits the hypoxic tumor microenvironment, thereby minimizing systemic toxicity. While direct comparative studies are warranted to precisely quantify this difference, the available data supports the continued development of cyclobutanesulfonamides as a promising and safer therapeutic strategy for this challenging disease.

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A Guide to Orthogonal Assays for Confirming the Biological Activity of Cyclobutanesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of orthogonal experimental strategies for validating the biological activity of novel chemical entities, using a hypothetical cyclobutanesulfonamide-based Janus Kinase (JAK) inhibitor as a case study. We will move beyond simple protocols to explore the causal logic behind assay selection, ensuring a self-validating cascade of experiments from initial hit to confirmed cellular activity.

Introduction: The Imperative for Orthogonal Validation in Drug Discovery

The cyclobutane motif is an increasingly valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can confer significant advantages in drug design, often leading to improved potency, selectivity, and favorable pharmacokinetic properties when incorporated into active molecules.[1][2] When combined with the well-established sulfonamide pharmacophore, it creates a powerful platform for developing novel enzyme inhibitors.[3][4]

However, the journey from a promising molecular structure to a validated lead compound is fraught with potential pitfalls. High-throughput screening (HTS) campaigns, while powerful, can generate false positives due to assay interference or other artifacts.[5] Relying on a single assay format is a high-risk strategy that can lead to the costly pursuit of erroneous hits. The principle of orthogonal validation is therefore central to robust drug discovery. It dictates that a biological "hit" must be confirmed using multiple, distinct assays with different underlying principles and detection methods to build confidence in its mechanism of action.[6]

This guide will compare four distinct assays—a primary biochemical screen and three orthogonal confirmatory assays—to validate "CS-123," a hypothetical this compound inhibitor of JAK1, a key enzyme in inflammatory signaling.

The Target: JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene transcription involved in immunity and inflammation.[1] Dysregulation of this pathway is implicated in numerous autoimmune disorders, making JAKs a prime therapeutic target. Our hypothetical inhibitor, CS-123, aims to block the kinase activity of JAK1, thereby preventing the phosphorylation and activation of its downstream target, the STAT protein.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Auto-phosphorylation (Activation) STAT_inactive STAT JAK1_active->STAT_inactive 4. STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Gene Gene Transcription (Inflammation) pSTAT_dimer->Gene 6. Nuclear Translocation CS123 CS-123 (this compound Inhibitor) CS123->JAK1_active Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by CS-123.

Primary Screen: Biochemical Kinase Activity Assay

The first step in identifying an inhibitor is typically a biochemical assay conducted in a cell-free environment.[7] This approach offers high throughput and directly measures the compound's effect on the purified target enzyme, providing an initial measure of potency (IC₅₀).

Principle: A common method is a fluorescence-based assay that measures the phosphorylation of a peptide substrate by the kinase. For instance, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay uses a Europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor-labeled peptide substrate. When the substrate is phosphorylated by JAK1, the antibody binds, bringing the two fluorophores into proximity and generating a FRET signal.

Experimental Protocol: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare assay buffer, purified recombinant JAK1 enzyme, ATP solution, and the fluorescently labeled peptide substrate.

  • Compound Plating: Serially dilute CS-123 in DMSO and dispense into a 384-well microplate.

  • Enzyme Addition: Add the purified JAK1 enzyme to each well and incubate briefly with the compound to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody).

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Calculate the ratio of the acceptor and donor fluorescence signals.

  • Data Analysis: Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: This assay directly quantifies enzymatic activity. A reduction in signal is a direct measure of the compound's ability to inhibit substrate turnover. However, it cannot distinguish true inhibitors from compounds that interfere with the assay technology (e.g., fluorescence quenchers) and does not confirm direct binding.[5]

Orthogonal Assay 1: Biophysical Binding (Surface Plasmon Resonance)

Rationale: To confirm that the observed inhibition of activity is due to a direct, physical interaction between CS-123 and JAK1, a biophysical binding assay is essential. This orthogonal approach measures binding, not activity, thus eliminating many artifacts possible in the primary screen. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The target protein (JAK1) is immobilized on the chip. When the compound (CS-123) is flowed over the surface and binds to JAK1, the accumulation of mass on the surface changes the refractive index, which is detected in real-time as a response signal. This allows for the determination of binding kinetics (on-rate, kₐ) and dissociation kinetics (off-rate, kₑ), from which the equilibrium dissociation constant (Kₐ) can be calculated.

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle Chip Sensor Chip Immobilize Immobilize JAK1 on Chip Chip->Immobilize JAK1 Purified JAK1 JAK1->Immobilize CS123_sol CS-123 Solution (Analyte) Association Association (Flow CS-123) CS123_sol->Association Dissociation Dissociation (Flow Buffer) Association->Dissociation Regeneration Regeneration (Strip Bound CS-123) Dissociation->Regeneration Analysis Data Analysis (Calculate K_D) Dissociation->Analysis Regeneration->Association Repeat with different [CS-123]

Caption: General workflow for an SPR binding assay.

Experimental Protocol: SPR Assay
  • Chip Preparation: Activate a CM5 sensor chip surface.

  • Protein Immobilization: Covalently couple purified JAK1 protein to the chip surface via amine coupling to a target density. Block any remaining active sites.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Analyte Injection (Association): Prepare serial dilutions of CS-123. Inject each concentration over the JAK1-coupled surface for a set time (e.g., 120 seconds) to monitor the association phase.

  • Buffer Injection (Dissociation): Flow running buffer over the chip to monitor the dissociation of the CS-123/JAK1 complex.

  • Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate the Kₐ.

Orthogonal Assay 2: Cell-Based Target Engagement (CETSA)

Rationale: Confirming activity and binding in a biochemical system is a crucial first step, but it does not guarantee the compound can function in a living cell. The compound must be cell-permeable and able to find and bind its target amidst a complex proteome. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiological context.[8][9]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a drug (CS-123) to its target protein (JAK1) confers additional stability, increasing the protein's resistance to heat-induced denaturation. By heating intact cells treated with the compound to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.

CETSA_Workflow Cells Culture Cells Treat Treat Cells with CS-123 or Vehicle Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Soluble JAK1 (e.g., Western Blot) Collect->Quantify Plot Plot Melting Curve (% Soluble vs. Temp) Quantify->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., TF-1) to sufficient density. Treat cells with either vehicle (DMSO) or a saturating concentration of CS-123 for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble JAK1 in each sample using a standard method like Western Blot or ELISA.

  • Data Analysis: For each treatment group, plot the percentage of soluble JAK1 remaining relative to the unheated control against temperature. A rightward shift in the melting curve for the CS-123-treated group compared to the vehicle group indicates thermal stabilization and confirms intracellular target engagement.

Orthogonal Assay 3: Cell-Based Functional Assay (Phospho-STAT)

Rationale: The final and most critical piece of evidence is to demonstrate that target engagement translates into the desired biological function—the inhibition of the downstream signaling pathway.[10] This assay moves beyond binding to measure the actual physiological consequence of the drug's action within the cell.

Principle: Upon stimulation with a cytokine like Interleukin-6 (IL-6), a functional JAK1 will phosphorylate STAT3. A successful inhibitor (CS-123) will block JAK1 activity, leading to a dose-dependent decrease in the level of phosphorylated STAT3 (pSTAT3). This can be quantitatively measured using techniques like flow cytometry or Western blotting with a phospho-specific antibody.

Experimental Protocol: Phospho-Flow Cytometry Assay
  • Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1) and serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a serial dilution of CS-123 for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a known concentration of IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Fixation and Permeabilization: Immediately fix the cells with formaldehyde to preserve the phosphorylation state, then permeabilize them with methanol to allow antibody entry.

  • Staining: Stain the cells with a fluorescently-conjugated antibody specific for pSTAT3 (e.g., Alexa Fluor 647 anti-pSTAT3).

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal for thousands of individual cells per sample.

  • Data Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each concentration of CS-123. Plot the MFI against the inhibitor concentration to determine the cellular IC₅₀.

Comparative Summary of Orthogonal Assays

Assay Type Assay Principle Endpoint Measured Context Hypothetical Result for CS-123
Primary Biochemical TR-FRET Kinase AssayInhibition of Substrate PhosphorylationCell-FreeIC₅₀ = 50 nM
Orthogonal Biophysical Surface Plasmon Resonance (SPR)Direct Binding KineticsCell-FreeKₐ = 45 nM
Orthogonal Cellular Cellular Thermal Shift Assay (CETSA)Ligand-Induced Protein StabilizationIntact CellsΔTₘ = +4.5 °C
Orthogonal Functional Phospho-STAT Flow CytometryInhibition of Downstream SignalingIntact CellsCellular IC₅₀ = 250 nM

The data from this orthogonal workflow provides a robust validation of CS-123 as a genuine JAK1 inhibitor. The primary biochemical assay identified its potent inhibitory activity[5][7]. SPR confirmed this was due to direct, high-affinity binding to the target enzyme. Crucially, CETSA demonstrated that CS-123 can penetrate the cell membrane and engage with JAK1 in its native environment[8][9]. Finally, the phospho-STAT assay proved that this target engagement translates into the intended functional outcome: inhibition of the JAK-STAT signaling pathway in a cellular context.[10] The convergence of these distinct lines of evidence provides high confidence that the biological activity of the this compound CS-123 is on-target and physiologically relevant, justifying its advancement in the drug discovery pipeline.

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Safety Operating Guide

Navigating the Disposal of Cyclobutanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative for Proper Disposal: Understanding the Risks

Cyclobutanesulfonamide, an organic compound featuring a cyclobutane ring and a sulfonamide functional group, is synthesized for its potential biological activities.[1] The sulfonamide moiety is a well-established pharmacophore, but it also warrants careful consideration for its potential environmental impact. Sulfonamides as a class of compounds can be persistent in the environment, with varying mobility in soil and the potential to be toxic to aquatic life, including algae and bacteria.[2][3][4][5] Therefore, the indiscriminate disposal of this compound could lead to the contamination of water systems and pose a risk to ecosystems.[5][6][7]

From a safety perspective, while the specific toxicological properties of this compound have not been fully investigated, many organic sulfonamides can be irritants and may have allergenic properties.[1][8] Thermal decomposition of sulfonamides can release toxic oxides of nitrogen and sulfur. Therefore, treating all this compound waste as hazardous is a prudent and necessary precaution.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable framework for the disposal of this compound in a laboratory setting.

Step 1: Waste Identification and Segregation

The first and most critical step is the accurate identification and segregation of all waste streams containing this compound. This includes:

  • Pure Compound: Unused or expired this compound.

  • Contaminated Labware: Glassware (e.g., flasks, beakers, vials), plasticware (e.g., pipette tips, centrifuge tubes), and other equipment that has come into direct contact with the compound.

  • Solutions: Any reaction mixtures, mother liquors, or analytical solutions containing this compound.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE.

Causality: Segregation is paramount to prevent unintentional chemical reactions within a waste container and to ensure that the waste is directed to the appropriate disposal facility. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.

Step 2: Containerization

Proper containerization is essential for the safe storage and transport of chemical waste.

  • Use Designated Hazardous Waste Containers: All this compound waste must be collected in containers specifically designated for hazardous chemical waste. These containers should be made of a material compatible with the waste (typically high-density polyethylene for solids and glass or compatible plastic for liquids).

  • Secure and Label Containers: Containers must be kept securely closed except when adding waste. Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Avoid Mixing Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or strong acids/bases, unless the reaction has been intentionally quenched and neutralized.

Step 3: On-site Accumulation and Storage

Accumulation of hazardous waste in the laboratory must be done in a designated and controlled manner.

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA within the laboratory, at or near the point of generation. The SAA should be under the direct control of laboratory personnel.

  • Secondary Containment: Place liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak or spill.

  • Regular Inspections: Visually inspect waste containers weekly for any signs of leakage, corrosion, or deterioration.

Step 4: Disposal through an Approved Waste Management Facility

The final step is the transfer of the hazardous waste to a licensed environmental waste management company for proper treatment and disposal.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal vendor. Follow your institution's procedures for requesting a waste pickup.

  • Manifesting: For transport off-site, the waste will be accompanied by a hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility.

Quantitative Data Summary

ParameterGuideline/ConsiderationRationale
Waste Classification Assume to be hazardous waste.Due to the presence of the sulfonamide group and lack of specific toxicity data, a precautionary approach is necessary.
Container Type Chemically resistant, leak-proof, and sealable containers.To prevent spills and exposure during storage and transport.
Labeling "Hazardous Waste," "this compound," and hazard pictograms as appropriate.To comply with regulations and ensure safe handling.
Storage Limit in SAA Follow institutional and local regulations (often limited by volume and time).To minimize the quantity of hazardous waste stored in the laboratory.
Disposal Method Incineration at a licensed hazardous waste facility is the preferred method.High-temperature incineration ensures the complete destruction of the organic compound and prevents its release into the environment.

This compound Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cyclobutanesulfonamide_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containerization Containerization & Labeling cluster_storage On-site Storage cluster_disposal Final Disposal A Generation of this compound Waste (Pure compound, contaminated labware, solutions, PPE) B Is the waste contaminated with this compound? A->B C Segregate as This compound Waste B->C Yes D Dispose as Non-Hazardous Waste (if applicable and verified) B->D No E Select Appropriate Hazardous Waste Container C->E F Label Container: 'Hazardous Waste' 'this compound' Date and other required information E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Weekly Inspection of Containers G->H I Request Waste Pickup from EHS H->I J Transfer to Licensed Hazardous Waste Facility I->J K Incineration J->K

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and environmentally sound disposal of this compound. This proactive approach to safety and compliance not only protects laboratory personnel and the environment but also upholds the integrity and trustworthiness of the scientific enterprise.

References

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Navigating the Safe Handling of Cyclobutanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The toxicological properties of Cyclobutanesulfonamide have not been fully investigated. Therefore, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. This guide is designed to provide essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to waste disposal, empowering you to work with confidence and security.

Core Safety Directives: A Proactive Stance on Hazard Mitigation

Given the limited specific data on this compound, a risk-based approach grounded in the precautionary principle is essential. The primary hazards associated with analogous sulfonamides and reactive chemical moieties include potential skin and eye irritation, possible allergic reactions, and unknown systemic effects upon inhalation or ingestion.[1][2]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.

  • Fume Hood: All handling of solid or volatile this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This minimizes the risk of inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety protocols for hazardous chemicals.[3][4]

PPE ComponentSpecifications & Rationale
Hand Protection Double Gloving: Wear two pairs of powder-free nitrile or neoprene gloves.[5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Rationale: Double gloving provides an additional barrier against potential chemical permeation and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[5] Nitrile and neoprene are preferred for their broad chemical resistance.[4] Change outer gloves every 30-60 minutes or immediately upon suspected contact.[3]
Eye & Face Protection Chemical Safety Goggles & Face Shield: Wear chemical safety goggles that provide a complete seal around the eyes.[2] In addition, a full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[3] Rationale: This combination protects against direct splashes to the eyes and face. Standard safety glasses with side shields do not offer sufficient protection.[3]
Body Protection Chemical-Resistant Lab Coat or Gown: A disposable, solid-front gown made of a low-permeability material such as polyethylene-coated polypropylene is required.[4][5] This should have long sleeves and tight-fitting cuffs.[5] Rationale: Standard cloth lab coats can absorb chemical spills, holding them against the skin. A chemical-resistant gown provides a barrier to prevent such contact.
Respiratory Protection NIOSH-Approved Respirator (As Needed): If there is a potential for aerosolization or if handling large quantities of the solid material outside of a fume hood, a NIOSH-approved N95 or higher particulate respirator is necessary.[3] For significant spill cleanup, a chemical cartridge respirator may be required.[3] Rationale: This protects against the inhalation of fine particles or aerosols, which is a primary route of exposure for potent compounds.[6]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 1. Gown d2 2. Inner Gloves d1->d2 d3 3. Goggles d2->d3 d4 4. Face Shield d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves f2 2. Face Shield f1->f2 f3 3. Gown f2->f3 f4 4. Goggles f3->f4 f5 5. Inner Gloves f4->f5

PPE Donning and Doffing Sequence

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) are inside the fume hood before starting.

    • Have a clearly labeled waste container ready for contaminated materials.[7]

  • Handling:

    • Don all required PPE as per the sequence described above.

    • Carefully weigh the solid this compound on a tared weigh boat. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Close all containers tightly when not in use.

  • Post-Handling:

    • Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Carefully remove PPE following the doffing sequence to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with a chemically inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. If safe to do so, contain the spill to prevent it from spreading. Wear appropriate respiratory protection if necessary.[3]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound. All waste generated should be treated as hazardous.[1][7]

  • Waste Segregation:

    • Collect all solid waste, including contaminated gloves, gowns, weigh boats, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.[7]

    • Liquid waste (solutions containing this compound) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams.[7]

  • Containerization:

    • Use only approved, leak-proof hazardous waste containers.[7]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Storage and Disposal:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] Do not pour any waste containing this compound down the drain.[2][10]

Waste Management Workflow

Waste_Management cluster_generation Waste Generation cluster_disposal Disposal Pathway Solid Contaminated Solids (Gloves, Gowns, etc.) Segregate Segregate into Labeled Containers Solid->Segregate Liquid Liquid Solutions Liquid->Segregate Store Store in SAA Segregate->Store Dispose Professional Disposal Service Store->Dispose

Waste Segregation and Disposal Pathway

By adhering to these rigorous safety and handling protocols, researchers can mitigate the potential risks associated with this compound and foster a culture of safety and excellence in the laboratory.

References

  • Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2009). Safety Data Sheet - Cyclobutylamine.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile.
  • PubMed Central. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.